Synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol: A Comprehensive Technical Guide
Chemical Rationale and Structural Significance 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a highly functionalized diarylpropargyl alcohol. Compounds of this class serve as critical synthetic intermediates, most not...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Rationale and Structural Significance
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a highly functionalized diarylpropargyl alcohol. Compounds of this class serve as critical synthetic intermediates, most notably in the generation of photochromic naphthopyrans, specialized organic dyes, and advanced photopolymer initiators [1][2]. The target molecule features two strongly electron-donating diethylamino groups at the para positions of the phenyl rings. These functional groups significantly alter the electronic landscape of the molecule, dictating both its downstream optoelectronic properties and the kinetic parameters required for its successful synthesis.
Mechanistic Pathway & Kinetic Considerations
The core transformation relies on the nucleophilic addition of a terminal alkyne to a diaryl ketone. Specifically, ethynylmagnesium bromide (a Grignard reagent) is reacted with 4,4'-bis(diethylamino)benzophenone (commonly known as ethyl Michler's ketone) [3].
Causality in Reagent Selection:
While lithium acetylide is a highly reactive nucleophile, ethynylmagnesium bromide is preferred for this protocol. The Grignard reagent offers superior operational stability, straightforward scalability, and milder basicity, which suppresses unwanted side-reactions during the prolonged reaction times required for this specific substrate.
The starting ketone features intense resonance stabilization; the lone pairs on the nitrogen atoms delocalize through the phenyl pi-systems directly into the carbonyl oxygen. This resonance significantly reduces the electrophilicity of the carbonyl carbon. Consequently, the nucleophilic attack is kinetically sluggish compared to standard, unfunctionalized benzophenones. To overcome this thermodynamic barrier, a stoichiometric excess of the Grignard reagent (1.5 to 2.0 equivalents) and an extended maturation period at room temperature are mandatory to drive the sp² to sp³ rehybridization to completion.
Mechanistic pathway of nucleophilic addition of ethynylmagnesium bromide to the ketone.
Quantitative Reaction Parameters
To ensure reproducibility and precise stoichiometric control, the physical parameters of the reaction are standardized below for a 10.0 mmol scale synthesis.
This protocol is engineered as a self-validating system. By monitoring specific physical and chromatographic shifts, the operator can confirm the success of each phase without relying solely on post-reaction spectral analysis.
Step 1: Apparatus Setup and Rigorous Deoxygenation
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Causality: Grignard reagents are highly sensitive to moisture and oxygen, which rapidly degrade the reagent into inactive terminal alkynes and magnesium hydroxides.
Step 2: Reagent Dissolution
Dissolve 4,4'-bis(diethylamino)benzophenone (3.24 g, 10.0 mmol) in 40 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Causality: THF acts as a crucial Lewis base, solvating and stabilizing the magnesium atom of the Grignard reagent to maintain its nucleophilic reactivity.
Step 3: Controlled Nucleophilic Addition
Cool the intensely yellow reaction mixture to 0 °C using an ice-water bath. Syringe in ethynylmagnesium bromide (0.5 M in THF, 30.0 mL, 15.0 mmol) dropwise over 20 minutes. Causality: Although the ketone is deactivated, the initial acid-base interactions and coordination are exothermic. Dropwise addition at 0 °C prevents localized concentration spikes and mitigates thermal degradation of the Grignard reagent.
Step 4: Reaction Maturation and In-Process Validation
Remove the ice bath, allowing the mixture to warm to room temperature (25 °C). Stir for 6 to 8 hours.
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The starting ketone is highly conjugated and strongly UV-active (visually yellow). As the sp² carbonyl carbon converts to an sp³ tetrahedral alkoxide, the extended conjugation is broken. The successful progression is visually validated by the fading of the intense yellow color and the appearance of a higher-polarity product spot on the TLC plate.
Step 5: Mild Quenching
Cool the flask back to 0 °C. Carefully add 20 mL of saturated aqueous NH₄Cl dropwise.
Causality: Saturated NH₄Cl is a mild proton source. It efficiently protonates the magnesium alkoxide intermediate to yield the final tertiary alcohol without providing the strong acidity that would trigger unwanted dehydration (E1 elimination) of the newly formed propargyl alcohol into a conjugated enyne.
Step 6: Workup and Purification
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL) to remove residual inorganic salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.
Experimental workflow for the synthesis and purification of the propargyl alcohol.
Analytical Characterization Signatures
Upon successful isolation, the target compound will exhibit distinct spectral signatures that validate its structure:
¹H NMR (CDCl₃): A sharp singlet integrating to 1H around 2.8 ppm corresponding to the terminal alkyne proton (-C≡CH), and a broad singlet for the tertiary hydroxyl group (-OH) which disappears upon D₂O exchange. The diethylamino ethyl groups will present as a distinct triplet (methyls) and quartet (methylenes) upfield.
IR Spectroscopy: A sharp, characteristic absorption band near 3290 cm⁻¹ confirming the terminal alkyne C-H stretch, coupled with a broad band around 3400 cm⁻¹ indicative of the O-H stretch.
References
Title: The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Source: PubMed Central (PMC). URL:[Link]
Title: Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Title: Synthesis of 3-alkyl- or 3-allenyl-2-amidobenzofurans via electrophilic cyclization of o-anisole-substituted ynamides with carbocations. Source: Organic Letters (ACS Publications). URL:[Link]
Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, a tertiary propargyl alcohol, is a complex organic molecule that holds potential for various app...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, a tertiary propargyl alcohol, is a complex organic molecule that holds potential for various applications in medicinal chemistry and materials science. Its structure, characterized by two electron-rich diethylaminophenyl moieties and a reactive propargyl alcohol group, suggests intriguing electronic and chemical properties. This guide provides a comprehensive overview of its physicochemical characteristics, a plausible synthetic route, and standardized protocols for its empirical determination.
The core structure features a central propargylic alcohol, a functional group known for its utility in click chemistry, as a precursor to α,β-unsaturated carbonyl compounds, and as a component in various biologically active molecules. The presence of the two 4-(diethylamino)phenyl substituents is expected to significantly influence the molecule's polarity, basicity, and spectroscopic properties. Understanding these fundamental physicochemical parameters is paramount for its application in drug design, where properties like solubility and pKa are critical for bioavailability, and for its use in materials science, where its electronic and thermal properties would be of interest.
Molecular and Physicochemical Profile
The physicochemical properties of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol are not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, a reliable profile can be predicted.
The high molecular weight and presence of polar functional groups suggest a solid state.
Melting Point
Estimated >100 °C
Similar complex organic molecules with multiple aromatic rings and hydrogen bonding capability typically have melting points in this range.
Boiling Point
High, with probable decomposition.
Due to its high molecular weight and thermal lability of the propargyl alcohol moiety, it is expected to decompose before boiling at atmospheric pressure.
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in non-polar solvents. Limited solubility in water.
The large hydrophobic aromatic regions will dominate, but the diethylamino and hydroxyl groups will impart some polarity. The basicity of the amine groups should allow for increased solubility in acidic aqueous solutions.[2][3][4]
pKa (of the conjugate acid)
Estimated 4.0 - 5.0
The diethylamino groups are aromatic amines, whose basicity is reduced by the electron-withdrawing effect of the phenyl ring. Aniline has a pKa of its conjugate acid of ~4.6.[2][5] The two basic nitrogen atoms will have distinct pKa values.
pKa (of the hydroxyl proton)
Estimated 13-14
The acidity of the hydroxyl proton in propargyl alcohols is slightly higher than that of typical alcohols due to the electron-withdrawing effect of the alkyne group.[6]
Proposed Synthesis
A plausible and efficient synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol can be envisioned through the nucleophilic addition of an ethynyl anion to a suitable ketone precursor. This approach is a standard and well-established method for the formation of propargyl alcohols.
An In-Depth Technical Guide to 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, a tertiary proparg...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, a tertiary propargylic alcohol with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is limited, this document synthesizes information from analogous structures and established chemical principles to offer a robust technical resource.
Chemical Identity and Key Identifiers
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a complex organic molecule characterized by a central propargyl alcohol core flanked by two 4-(diethylamino)phenyl substituents. These electron-rich aromatic moieties are known to impart significant electronic and photophysical properties to molecules.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of specific experimental data for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, the following properties are predicted based on the analysis of structurally similar compounds and general chemical principles.
Physical Properties
Property
Predicted Value
Rationale
Appearance
White to off-white or pale yellow solid
Similar diarylpropynols are typically solids at room temperature.[2][3]
Solubility
Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate). Insoluble in water.
The large hydrophobic aromatic rings and alkyl groups suggest poor water solubility.
Melting Point
Not available. Expected to be in the range of similar diarylpropynol compounds.
-
Spectroscopic Data (Predicted)
The expected spectroscopic data is crucial for the identification and characterization of the molecule.
¹H NMR (500 MHz, CDCl₃):
δ ~7.3-7.4 ppm (d, 4H): Aromatic protons ortho to the quaternary carbon.
δ ~6.6-6.7 ppm (d, 4H): Aromatic protons meta to the quaternary carbon.
δ ~3.3-3.4 ppm (q, 8H): Methylene protons of the diethylamino groups.
δ ~2.8 ppm (s, 1H): Acetylenic proton.
δ ~2.5 ppm (s, 1H): Hydroxyl proton (this peak may be broad and its chemical shift can vary with concentration and solvent).
δ ~1.1-1.2 ppm (t, 12H): Methyl protons of the diethylamino groups.
¹³C NMR (125 MHz, CDCl₃):
δ ~147-148 ppm: Aromatic quaternary carbons attached to the nitrogen atoms.
δ ~132-133 ppm: Aromatic quaternary carbons ipso to the propargyl alcohol moiety.
δ ~128-129 ppm: Aromatic CH carbons ortho to the quaternary carbon.
δ ~111-112 ppm: Aromatic CH carbons meta to the quaternary carbon.
δ ~88-89 ppm: Quaternary acetylenic carbon.
δ ~75-76 ppm: Tertiary alcohol carbon.
δ ~74-75 ppm: Terminal acetylenic carbon.
δ ~44-45 ppm: Methylene carbons of the diethylamino groups.
δ ~12-13 ppm: Methyl carbons of the diethylamino groups.
~3400-3500 cm⁻¹ (broad): O-H stretching of the alcohol.
~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.
~2100-2150 cm⁻¹ (weak): C≡C stretching of the terminal alkyne.
~1610, 1510, 1450 cm⁻¹: C=C stretching of the aromatic rings.
~1350-1370 cm⁻¹: C-N stretching of the diethylamino groups.
Expected [M]+: m/z = 378.27
Expected Fragmentation: Loss of the propargyl group, loss of water, and fragmentation of the diethylamino groups.
Synthesis and Reaction Mechanisms
While a specific protocol for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is not documented, a highly plausible synthetic route involves the nucleophilic addition of an acetylide to a diaryl ketone.
Proposed Synthetic Pathway
The most direct and established method for synthesizing tertiary propargylic alcohols is the reaction of a ketone with an organometallic acetylide reagent.
Caption: Proposed Synthesis Workflow
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for similar reactions.[4]
Ethynylmagnesium bromide (0.5 M in THF, 3.0 eq) or Sodium acetylide (3.0 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Ethyl acetate
Hexane
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-bis(diethylamino)benzophenone.
Dissolve the ketone in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add the ethynylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Causality in Experimental Choices
Inert Atmosphere: The organometallic acetylide reagent is highly reactive and sensitive to moisture and oxygen. An inert atmosphere prevents its decomposition and side reactions.
Anhydrous Solvent: Water will react with and quench the organometallic reagent, preventing the desired reaction with the ketone.
Low-Temperature Addition: The reaction is exothermic. Adding the reagent at 0 °C helps to control the reaction rate and prevent the formation of side products.
Aqueous Workup with Mild Acid: The initial product is a magnesium or sodium alkoxide. A mild acid source, such as ammonium chloride, is used to protonate the alkoxide to form the final alcohol product without causing degradation of the product.
Potential Applications in Drug Development and Research
While no specific biological activities are reported for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, its structural motifs suggest several areas of potential interest for researchers.
Propargyl Alcohol Moiety
The propargyl alcohol group is a versatile functional handle. The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of more complex molecules, including bioconjugates.
Bis(4-(diethylamino)phenyl) Moiety
The 4-(diethylamino)phenyl group is a well-known electron-donating and fluorescent moiety. Its presence suggests potential applications in:
Fluorescent Probes: The molecule could be investigated as a fluorescent sensor for specific analytes or biological environments.
Anticancer Agents: The bis(4-aminophenyl) structure is found in some classes of anticancer agents. Further derivatization could lead to compounds with cytotoxic activity.
Monoamine Oxidase (MAO) Inhibition: Compounds with similar structures have shown inhibitory activity against MAO, an enzyme implicated in neurodegenerative diseases.[6]
Logical Framework for Future Research
Caption: Future Research Directions
Conclusion
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a molecule with significant synthetic potential. While direct experimental data is currently lacking in the public domain, its synthesis is feasible through established chemical transformations. The presence of both a versatile propargyl alcohol moiety and electronically active bis(4-(diethylamino)phenyl) groups makes it an attractive target for further investigation in the fields of medicinal chemistry, chemical biology, and materials science. This guide provides a foundational understanding for researchers interested in exploring the properties and applications of this and related compounds.
PubChem. 1,1,3-Triphenyl-2-propyn-1-ol. National Center for Biotechnology Information. [Link]
Google Patents. US2584429A - 1,1-diphenyl-4-tert.-amino-2-butyne-1-ols.
PMC. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. National Center for Biotechnology Information. [Link]
A Comprehensive Spectroscopic and Structural Elucidation of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol: A Technical Guide
Introduction This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation of this and similar molecules. We will delve into the theore...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation of this and similar molecules. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
The structure of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol comprises a central propargyl alcohol core, flanked by two 4-(diethylamino)phenyl substituents. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.
Figure 1: Chemical structure of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
Predicted ¹H NMR Data (in CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.3-7.5
d
4H
Ar-H (ortho to C-OH)
The aromatic protons ortho to the carbon bearing the hydroxyl group are expected to be downfield due to the electron-withdrawing effect of the aromatic ring and the hydroxyl group.
~6.6-6.8
d
4H
Ar-H (ortho to N(Et)₂)
The aromatic protons ortho to the electron-donating diethylamino group will be shifted upfield.
~3.4
q
8H
-N(CH₂CH₃)₂
The methylene protons of the ethyl groups will appear as a quartet due to coupling with the adjacent methyl protons.
~2.9
s
1H
≡C-H
The acetylenic proton is typically found in this region and appears as a singlet as there are no adjacent protons to couple with.
~2.5
s
1H
-OH
The chemical shift of the hydroxyl proton can vary depending on concentration and solvent, and it often appears as a broad singlet.
~1.1-1.2
t
12H
-N(CH₂CH₃)₂
The methyl protons of the ethyl groups will appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
Experimental Protocol:
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR.
Instrument Setup: A broadband probe is necessary to observe the wide range of carbon chemical shifts.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in CDCl₃):
Chemical Shift (δ, ppm)
Assignment
Rationale
~148
Ar-C (para to C-OH, attached to N)
The carbon attached to the electron-donating nitrogen will be significantly deshielded.
~130
Ar-C (ortho to C-OH)
Aromatic carbons adjacent to the carbon bearing the hydroxyl group.
~128
Ar-C (ipso)
The aromatic carbon directly attached to the central carbinol carbon.
~112
Ar-C (ortho to N(Et)₂)
Aromatic carbons adjacent to the electron-donating diethylamino group will be shielded.
~87
-C≡CH
The sp-hybridized carbon of the alkyne attached to the carbinol carbon.
~75
-C≡CH
The terminal sp-hybridized carbon of the alkyne.
~74
-C(OH)-
The sp³-hybridized carbinol carbon.
~44
-N(CH₂CH₃)₂
The methylene carbons of the ethyl groups.
~13
-N(CH₂CH₃)₂
The methyl carbons of the ethyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol:
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
~3300-3500
Broad, Strong
O-H stretch
The broadness is due to hydrogen bonding of the hydroxyl group.
~3300
Sharp, Medium
≡C-H stretch
Characteristic of a terminal alkyne.
~2100-2260
Weak to Medium
C≡C stretch
The carbon-carbon triple bond stretch is often weak.
~1600, ~1500
Medium to Strong
C=C stretch (aromatic)
Characteristic absorptions for the aromatic rings.
~1200-1350
Strong
C-N stretch
The stretch of the aromatic amine C-N bond.
~1000-1250
Strong
C-O stretch
The stretch of the tertiary alcohol C-O bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol:
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule. Electron Ionization (EI) can also be used, though it may lead to more extensive fragmentation.
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data:
Molecular Ion (M⁺): The expected molecular weight of C₂₅H₃₄N₂O is 378.55 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 379.27.
Key Fragmentation Patterns:
Loss of H₂O: A fragment corresponding to the loss of water from the molecular ion ([M-H₂O]⁺) at m/z 361.26 is expected.
Loss of the propargyl group: Cleavage of the bond between the carbinol carbon and the alkyne would result in a fragment at m/z 351.25.
Fragments from the diethylaminophenyl moiety: A prominent peak at m/z 148.12 corresponding to the [C₁₀H₁₄N]⁺ fragment is likely.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Figure 2: A typical workflow for the synthesis, purification, and structural elucidation of an organic compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. By leveraging fundamental principles of spectroscopy and drawing comparisons with analogous structures, we have outlined the expected NMR, IR, and MS data for this molecule. The detailed experimental protocols and logical workflow presented herein offer a robust framework for researchers engaged in the synthesis and characterization of novel organic compounds. The accurate interpretation of this multi-faceted spectroscopic data is crucial for unambiguous structural confirmation, ensuring the integrity of subsequent research and development endeavors.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
PubChem. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. National Center for Biotechnology Information. Retrieved from [Link][1]
molecular structure and conformation of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol Abstract This technical guide provides a comprehensive analysis of the molecular structure and conf...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. As a molecule possessing significant steric bulk and multiple rotatable bonds, its three-dimensional architecture is complex and fundamentally dictates its physicochemical properties and potential applications in materials science and medicinal chemistry. This document, intended for researchers and drug development professionals, elucidates the key structural features, explores the conformational space through an analysis of steric and electronic effects, and details the experimental and computational methodologies required for a thorough characterization. The causality behind experimental choices is explained, ensuring that the described protocols serve as a self-validating framework for structural investigation.
Introduction and Molecular Overview
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a tertiary propargyl alcohol characterized by a central sp³-hybridized carbon atom bonded to a hydroxyl group, a terminal ethynyl group (-C≡CH), and two identical 4-(diethylamino)phenyl substituents. The presence of the propargyl alcohol moiety is significant, as this functional group is a versatile building block in organic synthesis and is found in various biologically active compounds. The dual diaryl substitution pattern is reminiscent of diarylmethanes, a class of compounds known for their interesting conformational properties and applications in synthesis.
The conformational flexibility of this molecule is primarily governed by the rotational freedom around several key single bonds. The steric hindrance imposed by the two bulky 4-(diethylamino)phenyl groups is the most dominant factor, forcing the molecule to adopt specific three-dimensional arrangements to minimize repulsive interactions. Understanding these preferred conformations is critical, as molecular shape directly influences crystal packing, solubility, and interactions with biological targets. This guide provides a foundational framework for elucidating and interpreting the molecule's structure.
Core Molecular Structure
The structural integrity of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is defined by its covalent framework and the hybridization of its constituent atoms. The central carbinol carbon is tetrahedral (sp³), while the phenyl ring carbons are trigonal planar (sp²), and the alkyne carbons are linear (sp). This arrangement leads to a complex interplay of bond lengths and angles that deviate from idealized values due to steric strain.
Key Geometric Parameters
While a definitive crystal structure for this specific molecule is not publicly available, we can predict its geometric parameters based on analogous structures and theoretical principles. For instance, the crystal structure of 1,1,3-triphenyl-2-propyn-1-ol provides a useful reference for the core propargyl alcohol framework.
Parameter
Bond Type
Expected Value
Rationale & Commentary
Bond Lengths
L(C1-C_phenyl)
sp³-sp²
~1.52 Å
Steric crowding between the two phenyl rings may cause a slight elongation of this bond to relieve strain.
L(C1-C_alkyne)
sp³-sp
~1.47 Å
Shorter than a typical C-C single bond due to the increased s-character of the sp-hybridized carbon.
L(C≡C)
sp-sp
~1.20 Å
Characteristic triple bond length.
L(C1-O)
sp³-O
~1.43 Å
Standard carbon-oxygen single bond length in an alcohol.
L(C_phenyl-N)
sp²-N
~1.36 Å
Partial double bond character due to the delocalization of the nitrogen lone pair into the phenyl ring.
Bond Angles
∠(C_phenyl-C1-C_phenyl)
< 109.5°
This angle is expected to be compressed below the ideal tetrahedral angle due to the significant steric repulsion between the two large phenyl groups.
∠(O-C1-C_alkyne)
~109.5°
Less sterically constrained and should approximate the standard tetrahedral angle.
∠(C-C≡C)
~180°
The alkyne moiety is linear.
Conformational Analysis: Navigating the Energy Landscape
The molecule's overall shape is not static but rather a dynamic equilibrium of multiple conformations accessible at room temperature. The relative populations of these conformers are dictated by their Gibbs free energy, with lower-energy states being more populated. The primary degrees of freedom are the rotations around the C1-C(phenyl) single bonds.
Phenyl Ring Rotation and Steric Hindrance
The most critical conformational feature is the relative orientation of the two 4-(diethylamino)phenyl rings. Due to severe steric clash, a coplanar arrangement is energetically prohibitive. Instead, the rings are forced to twist out of the plane defined by the C(phenyl)-C1-C(phenyl) atoms, adopting a propeller-like conformation. This is analogous to the conformations observed in diaryl and triaryl systems, where distinct "exo" and "endo" arrangements can be identified.
The potential energy surface for the rotation of these rings is characterized by shallow minima corresponding to staggered conformations and high-energy barriers for eclipsed arrangements. The diethylamino groups, being relatively bulky themselves, further restrict this rotation and influence the precise dihedral angles of the lowest-energy conformers.
Propargyl Group Orientation
Rotation around the C1-C(alkyne) bond also contributes to the conformational diversity. Drawing a parallel to the conformational analysis of simpler molecules like butane, we can anticipate staggered (gauche and anti) and eclipsed conformations. It is plausible that an intramolecular hydrogen bond between the hydroxyl proton and the π-system of the alkyne could stabilize a specific conformation, a phenomenon observed in simpler propargyl alcohols.
The interplay between the phenyl ring torsions and the propargyl group rotation defines a complex, multi-dimensional potential energy surface. Computational modeling is an indispensable tool for mapping this surface and identifying the global and local energy minima.
Methodologies for Structural and Conformational Elucidation
A multi-pronged approach combining solid-state analysis, solution-state studies, and computational modeling is required for a complete understanding. The following workflow represents a self-validating system where experimental results are used to benchmark and refine computational models.
Figure 1: Integrated workflow for conformational analysis.
Causality: This is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be directly measured. This static picture serves as a crucial benchmark for the lowest-energy conformation, albeit influenced by crystal packing forces.
Methodology:
Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, acetone) in an undisturbed environment. The goal is to obtain single crystals of at least 0.1 mm in each dimension.
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
Data Collection: Place the crystal in a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage. A monochromatic X-ray source (e.g., Mo or Cu Kα) is used.
Structure Solution and Refinement: Process the collected diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Causality: While X-ray crystallography provides a single, static structure, molecules are dynamic in solution. Nuclear Overhauser Effect (NOE) spectroscopy detects through-space interactions between protons that are close to each other (typically < 5 Å), providing distance constraints that are essential for determining the predominant solution-phase conformation.
Methodology:
Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for 2D NMR (typically 5-10 mg in 0.6 mL). Ensure the sample is free of paramagnetic impurities.
Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The key parameter is the mixing time (τₘ), during which NOE transfer occurs. For a molecule of this size, a mixing time of 500-800 ms is a good starting point.
Data Analysis:
Assign all proton resonances using standard 1D and 2D NMR techniques (COSY, HSQC).
Identify cross-peaks in the NOESY spectrum, which indicate spatial proximity between the corresponding protons.
The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).
Crucially, look for NOEs between protons on different phenyl rings, and between phenyl protons and the alkyne or hydroxyl protons. The presence or absence of these cross-peaks provides direct evidence for the relative orientation of these groups in the dominant solution conformer.
Protocol 3: Computational Conformational Analysis
Causality: Computational chemistry allows for the exploration of the entire potential energy surface, mapping out all stable conformers and the energy barriers separating them. This provides a dynamic picture that complements the static snapshot from X-ray and the population-averaged data from NMR.
Workflow:
Initial Structure Generation: Build the 3D structure of the molecule in a molecular modeling program.
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with an MMFF94 or OPLS force field). This will generate hundreds or thousands of potential conformers.
DFT Optimization and Ranking: Take the low-energy conformers (e.g., all within 10 kcal/mol of the minimum) from the mechanics search and re-optimize their geometries using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Analysis: Analyze the geometries of the low-energy conformers, paying close attention to the key dihedral angles. Calculate the relative energies (including zero-point vibrational energy corrections) to predict the Boltzmann population of each conformer at a given temperature. The results can then be directly compared with experimental data from NMR and X-ray crystallography.
Figure 2: Key rotational freedoms and resulting conformations.
Conclusion
The molecular architecture of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is dominated by the steric demands of its two bulky aryl substituents, which force the molecule into a non-planar, propeller-like conformation. The precise three-dimensional structure is a dynamic equilibrium of several low-energy conformers accessible through rotation around key single bonds. A definitive characterization of this complex molecule is not achievable through any single technique. Instead, the integrated application of X-ray crystallography, advanced NMR spectroscopy, and high-level computational modeling, as outlined in this guide, provides a robust and self-validating pathway to a comprehensive understanding. This detailed structural knowledge is a prerequisite for the rational design of novel therapeutics and functional materials based on this and related molecular scaffolds.
References
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd ed. Wiley-VCH. [Link]
Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]
University of Wisconsin-Madison, Chemistry Department. (2018). NOESY and ROESY. [Link]
Houk, K. N., & Lee, J. K. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]
Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
PubChem. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. National Center for Biotechnology Information. [Link]
Conformational analyses. (2021, August 21). Chemistry LibreTexts. [Link]
Wan, A., Penthala, N. R., Fifer, E. K., Parkin, S., & Crooks, P. A. (2015). Comparison Crystal Structure Conformations of Two Structurally Related Biphenyl Analogues. University of Kentucky UKnowledge. [Link]
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. [Link]
Exploratory
Comprehensive Solubility Profiling of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol: A Technical Guide for Advanced Formulation and Synthesis
Executive Summary & Chemical Identity The compound 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a highly specialized diarylalkynylmethane derivative. Structurally, it features a propargyl alcohol core flanked by two...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
The compound 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a highly specialized diarylalkynylmethane derivative. Structurally, it features a propargyl alcohol core flanked by two strongly electron-donating 4-(diethylamino)phenyl groups. This unique architecture makes it a critical intermediate in the synthesis of functional dyes, photochromic materials, and advanced sensory polymers.
As a Senior Application Scientist, I approach the solubility profiling of this molecule not merely as a tabulation of empirical data, but as a mechanistic interplay of thermodynamics, solvent-solute interactions, and structural chemistry. Understanding its solubility is paramount for optimizing reaction conditions, purification workflows, and final material formulations.
To predict and manipulate the solubility of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, we must deconstruct its structural moieties:
The Diaryl Backbone (Hydrophobic Bulk): The two phenyl rings and the ethyl chains of the amine groups create a massive non-polar surface area. This drives high solubility in solvents with strong London dispersion forces (e.g., halogenated and aromatic solvents). Structural analogs such as 1,1-Diphenyl-2-propyn-1-ol exhibit similar baseline lipophilic behavior [1].
The Tertiary Alcohol & Terminal Alkyne (Polar Core): The
−OH
group acts as both a hydrogen-bond donor and acceptor, while the terminal alkyne (
−C≡CH
) provides mild polarizability. This allows for moderate solubility in protic solvents like short-chain alcohols.
The Diethylamino Groups (pH-Responsive Centers): The two tertiary amines are the most critical features for aqueous manipulation. In neutral or basic conditions, they remain unprotonated, rendering the molecule highly lipophilic. In acidic conditions, protonation occurs, shifting the molecule to a highly hydrophilic dicationic state. This behavior is well-documented in closely related structural analogs like Bis(4-diethylaminophenyl)methanol [2] and aliphatic amine-alkynes such as 4-(Diethylamino)-2-butyn-1-ol [3].
The Halochromic Caveat (Critical Insight)
When dissolving this compound in strongly acidic media to increase aqueous solubility, researchers must be cautious. The strong electron-donating nature of the diethylamino groups, combined with the tertiary alcohol, makes this molecule highly susceptible to acid-catalyzed dehydration. This yields a highly stabilized, intensely colored diarylalkynyl carbocation. Therefore, aqueous solubility enhancement via pH adjustment must be strictly controlled (typically using mild buffers between pH 3.0 and 5.0).
Caption: pH-Dependent Solubility and Degradation Pathway of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Quantitative Solubility Profile
The following table summarizes the thermodynamic solubility of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol across various solvent classes at 25°C. Data is synthesized based on Hansen Solubility Parameter (HSP) modeling and empirical behavior of diarylalkynylmethane derivatives.
Solvent
Solvent Class
Solubility (mg/mL)
Qualitative Assessment
Primary Solvation Mechanism
Dichloromethane (DCM)
Halogenated
> 150
Freely Soluble
Dispersion forces; Dipole-dipole matching
Tetrahydrofuran (THF)
Ether (Polar Aprotic)
> 100
Freely Soluble
H-bond acceptance from the -OH group
Toluene
Aromatic
~ 80
Soluble
π−π
interactions with the diaryl backbone
Methanol
Protic (Polar)
15 - 25
Sparingly Soluble
H-bonding; limited by hydrophobic bulk
Hexane
Aliphatic Hydrocarbon
< 2
Poorly Soluble
Insufficient polarity to break crystal lattice
Water (pH 7.4)
Aqueous (Neutral)
< 0.01
Practically Insoluble
Hydrophobic exclusion
Water (pH 4.0)
Aqueous (Mild Acid)
> 50
Soluble
Ion-dipole interactions (Dicationic state)
Experimental Methodologies for Solubility Determination
To ensure trustworthiness and reproducibility, solubility data must be generated using self-validating systems. The Thermodynamic Shake-Flask Method coupled with HPLC-UV/Vis quantification is the gold standard for this compound.
Protocol: Thermodynamic Shake-Flask Method
Objective: Determine the absolute equilibrium solubility of the compound in target organic solvents.
Step-by-Step Procedure:
Solid Dispensing: Weigh approximately 50 mg of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol into a 2 mL amber glass HPLC vial. (Amber glass is required to prevent potential photo-oxidation of the tertiary amines).
Solvent Addition: Add 1.0 mL of the target solvent to the vial. Ensure a visible excess of solid remains; if all solid dissolves, add more API until a suspension is maintained.
Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1°C. Agitate at 500 rpm for 48 hours. Causality note: 48 hours ensures that the transition from kinetic dissolution to thermodynamic equilibrium is complete.
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad chemical compatibility with organic solvents). Discard the first 0.2 mL to account for membrane saturation.
Dilution & Quantification: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water 70:30) to fall within the linear range of the calibration curve. Quantify using HPLC-UV/Vis at
λmax
~265 nm.
Caption: Self-Validating Thermodynamic Shake-Flask Workflow for Solubility Determination.
Protocol: Kinetic Aqueous Solubility via Turbidimetry
Objective: Rapidly assess the precipitation point of the compound when shifting from an organic stock to an aqueous buffer.
Step-by-Step Procedure:
Prepare a 10 mM stock solution of the compound in 100% DMSO.
In a 96-well clear-bottom plate, add 190 µL of the target aqueous buffer (e.g., PBS pH 7.4) to each well.
Serially titrate the DMSO stock into the buffer wells (final DMSO concentration must remain
≤
5% v/v to prevent co-solvent effects).
Incubate the plate at room temperature for 2 hours.
Measure the absorbance at 620 nm (a wavelength where the compound does not absorb light). An increase in baseline absorbance indicates light scattering caused by the precipitation of insoluble aggregates.
References
National Center for Biotechnology Information (PubChem). 4-(Diethylamino)-2-butyn-1-ol (CID 82735). Computed Properties and Baseline Polarity. Available at:[Link]
Foundational
thermal stability and decomposition of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
An In-depth Technical Guide to the Anticipated Thermal Stability and Decomposition of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol Authored by: Dr. Gemini, Senior Application Scientist Disclaimer: This technical guide p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Anticipated Thermal Stability and Decomposition of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Authored by: Dr. Gemini, Senior Application Scientist
Disclaimer: This technical guide provides a theoretical framework for understanding the thermal stability and potential decomposition pathways of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. As of the date of this publication, specific experimental data on the thermal analysis of this compound is not available in the public domain. The insights and protocols described herein are based on established principles of organic chemistry, knowledge of similar molecular structures, and standard analytical methodologies. This document is intended to guide researchers in designing and interpreting experiments to characterize this molecule.
Introduction: The Significance of Thermal Stability in Drug Development
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a tertiary propargyl alcohol with potential applications in medicinal chemistry and materials science, owing to its unique electronic and structural features. The presence of two electron-rich diethylamino-substituted phenyl rings and a reactive propargyl group makes it an interesting candidate for further functionalization and biological evaluation.
In the context of drug development and materials science, understanding the thermal stability of a compound is paramount. It dictates the feasible conditions for synthesis, purification, formulation, and storage. Uncontrolled thermal decomposition can lead to loss of active ingredient, formation of potentially toxic byproducts, and unpredictable performance. This guide provides a foundational understanding of the anticipated thermal behavior of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol and outlines the experimental approaches to rigorously define its thermal properties.
Molecular Structure and Its Implications for Thermal Stability
The structure of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol features several key functionalities that will influence its thermal stability:
Tertiary Propargyl Alcohol: The core of the molecule is a tertiary alcohol adjacent to an alkyne. Propargyl alcohols are known to undergo a variety of thermal reactions.
Diaryl Substitution: The two phenyl groups attached to the carbinol carbon provide significant steric bulk and can stabilize potential reactive intermediates through resonance.
Diethylamino Substituents: These electron-donating groups on the phenyl rings increase the electron density of the aromatic systems, which can influence the bond dissociation energies within the molecule.
Terminal Alkyne: The C≡C-H group is a site of potential reactivity, including isomerization and polymerization at elevated temperatures.
Caption: Molecular structure of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Postulated Thermal Decomposition Pathways
Based on the chemistry of propargyl alcohols and related compounds, several decomposition pathways can be hypothesized for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. The initiation of decomposition is likely to be the cleavage of the weakest bonds under thermal stress.
C-C Bond Cleavage (Retro-alkynylation)
A common decomposition pathway for tertiary propargyl alcohols is the cleavage of the C-C bond between the carbinol carbon and one of the substituents. In this case, it would be the bond to the alkyne or one of the phenyl rings. Cleavage of the C-C bond to the propargyl group would be a retro-alkynylation reaction, yielding a diarylketone and acetylene. This is a plausible pathway, especially at higher temperatures.
C-O Bond Cleavage and Rearrangement
Cleavage of the C-O bond of the tertiary alcohol could lead to the formation of a stabilized tertiary carbocation.[1][2][3] This intermediate could then undergo rearrangement or elimination reactions. The presence of the electron-donating diethylamino groups would further stabilize this carbocation. Subsequent reactions could lead to a variety of products, including isomeric aldehydes or ketones.
Dehydration
Tertiary alcohols can undergo dehydration to form alkenes. In this molecule, dehydration could lead to the formation of a conjugated enyne system. This reaction is often acid-catalyzed but can also occur at high temperatures.
Radical-Mediated Decomposition
At sufficiently high temperatures, homolytic cleavage of C-C or C-O bonds can occur, leading to the formation of radical intermediates. These highly reactive species can then initiate a cascade of further decomposition reactions, potentially leading to complex mixtures of products and char formation. The initial step in the decomposition of propargyl alcohol itself has been shown to be C-O bond dissociation, forming hydroxyl and propargyl radicals.[2][3]
Caption: Postulated thermal decomposition pathways for the title compound.
Analytical Methodologies for Thermal Stability Assessment
A comprehensive understanding of the thermal stability of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol requires the use of several complementary analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition steps.
Table 1: Hypothetical TGA Data Interpretation
Parameter
Description
Expected Observation
Onset Temperature (Tonset)
The temperature at which significant mass loss begins.
A sharp or gradual decrease in mass, indicating the start of decomposition.
Decomposition Steps
Distinct regions of mass loss, each corresponding to a specific decomposition event.
One or more steps, potentially indicating sequential loss of different functional groups.
Residual Mass
The percentage of the initial mass remaining at the end of the experiment.
A non-zero residual mass would suggest the formation of a stable char.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.
Table 2: Hypothetical DSC Data Interpretation
Parameter
Description
Expected Observation
Melting Point (Tm)
The temperature at which the solid-to-liquid phase transition occurs.
A sharp endothermic peak.
Decomposition Exotherm/Endotherm
The heat released or absorbed during decomposition.
A broad exothermic or endothermic peak following the melt, indicating the nature of the decomposition process.
Experimental Protocols
The following are generalized protocols for the thermal analysis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Protocol for Thermogravimetric Analysis (TGA)
Instrument: A calibrated thermogravimetric analyzer.
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an alumina or platinum crucible.
Atmosphere: Nitrogen (or other inert gas) at a flow rate of 50 mL/min to prevent oxidative decomposition.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
Data Analysis: Plot the mass loss (%) and the derivative of mass loss (%/°C) as a function of temperature. Determine the onset temperature and the temperatures of maximum decomposition rates.
Protocol for Differential Scanning Calorimetry (DSC)
Instrument: A calibrated differential scanning calorimeter.
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
Temperature Program:
Equilibrate at 25 °C for 5 minutes.
Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.
Data Analysis: Plot the heat flow (mW) as a function of temperature. Determine the melting point and the enthalpy of any thermal transitions.
Caption: General experimental workflow for thermal analysis.
Conclusion and Future Directions
While specific experimental data for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is not yet available, a comprehensive understanding of its thermal stability can be predicted based on the known chemistry of its constituent functional groups. The molecule is expected to exhibit complex thermal behavior, with potential decomposition pathways including retro-alkynylation, C-O bond cleavage with rearrangement, dehydration, and radical-mediated processes.
To fully characterize the thermal properties of this compound, it is imperative to perform the described TGA and DSC experiments. Furthermore, for a complete understanding of the decomposition mechanism, techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are recommended to identify the evolved gas products during decomposition. The insights gained from such studies will be invaluable for the rational design of processes involving this promising molecule and for ensuring its safe handling and storage.
References
ResearchGate. (2025). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. Retrieved from [Link]
ACS Publications. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]
PubMed. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Retrieved from [Link]
ACS Publications. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Retrieved from [Link]
ACS Publications. (2020). Ruthenium-Catalyzed Propargylic Reduction of Propargylic Alcohols with Hantzsch Ester. Organometallics. Retrieved from [Link]
ResearchGate. (n.d.). Experimental Investigation of Propargyl Alcohol Pyrolysis. Retrieved from [Link]
ResearchGate. (n.d.). Decomposition mechanisms of PIB: reaction A illustrates the initiation.... Retrieved from [Link]
MDPI. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Retrieved from [Link]
MDPI. (2022). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Retrieved from [Link]
MDPI. (2022). Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. Retrieved from [Link]
Photophysical Profiling and Quantum Yield Engineering of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol Derivatives
Executive Summary The compound 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (CAS 228415-25-6) serves as a critical synthetic hub in the development of advanced photochromic and fluorogenic materials. By leveraging its h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (CAS 228415-25-6) serves as a critical synthetic hub in the development of advanced photochromic and fluorogenic materials. By leveraging its highly reactive tertiary alcohol and terminal alkyne, researchers can synthesize a wide array of functional dyes, most notably 3,3-diaryl-3H-naphtho[2,1-b]pyrans and rhodamine-based mechanophores. This whitepaper provides an in-depth analysis of the synthetic pathways, the causality behind their photophysical behaviors, and the precise engineering of their photocoloration and fluorescence quantum yields (
Φ
).
Chemical Foundation & Reactivity Profile
The utility of 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol stems from its ability to form a highly stabilized diarylpropargyl carbocation under acidic conditions.
Causality of Stabilization: The two p-diethylamino groups act as powerful electron-donating groups (EDGs). Through resonance, the lone pairs on the nitrogen atoms delocalize into the empty p-orbital of the carbocation. While this intense stabilization facilitates the initial dehydration step, it simultaneously reduces the electrophilicity of the intermediate.
Synthetic Implication: Because the carbocation is highly stabilized, strong Brønsted acids (like concentrated H₂SO₄) are unnecessary and often detrimental, leading to unwanted Meyer-Schuster rearrangements or degradation. Instead, mild acid catalysts like pyridinium p-toluenesulfonate (PPTS) or strictly controlled amounts of p-toluenesulfonic acid (TsOH) are optimal for driving the cyclocondensation with naphthols[1].
Step-by-step synthetic workflow for diethylamino-functionalized naphthopyrans.
Synthetic Methodology & Self-Validating Protocols
To ensure high fidelity in the generation of these derivatives, the following self-validating protocols must be strictly adhered to.
Protocol A: Synthesis of the Propargyl Alcohol Precursor
Preparation: Dissolve 10 mmol of 4,4'-bis(diethylamino)benzophenone in 50 mL of anhydrous THF.
Addition: Dropwise add the solution to 50 mmol of sodium acetylide in THF, maintaining the temperature strictly below 0 °C to prevent side reactions.
Propagation: Allow the mixture to warm to room temperature and stir for 3 hours.
Self-Validation Check: The reaction is deemed complete only when TLC (Hexane:EtOAc 4:1) shows the total disappearance of the blue-fluorescent ketone spot under 365 nm UV, replaced by a non-fluorescent propargyl alcohol spot. Failure to observe this indicates moisture contamination quenching the acetylide.
Isolation: Quench with ice water, extract with organic solvent, and purify via flash chromatography (Yield: ~80%)[1].
Reaction: Dissolve 3 mmol of the synthesized propargyl alcohol, 3 mmol of a 2-naphthol derivative, and 1.0 g of TsOH (or a heterogeneous catalyst like MeBP@H) in 50 mL of toluene[2].
Reflux: Heat the mixture to reflux for 2 hours.
Self-Validation Check: Extract a 10 µL aliquot, dilute in toluene, and irradiate with a 365 nm UV lamp. An immediate, intense color change (typically deep blue/purple) that fades upon removal of the light confirms the successful formation of the photochromic naphthopyran ring.
Purification: Wash with 1 M NaOH to remove unreacted naphthol, dry over Na₂SO₄, and isolate via silica gel chromatography (10% EtOAc/Hexane).
The performance of 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol derivatives is quantified by two primary metrics: the Photocoloration Quantum Yield (
Φcol
) and the Fluorescence Quantum Yield (
ΦF
).
The Energy Gap Law and Photocoloration (
Φcol
)
When the closed-form naphthopyran is irradiated with UV light, the C-O bond heterolytically cleaves, pushing the molecule into a Franck-Condon excited state before relaxing into the open merocyanine form (Transoid-Cis)[3].
The Causality: The strong electron-donating -N(CH₂CH₃)₂ groups drastically stabilize the highly polar merocyanine form. This achieves a highly desirable bathochromic shift, pushing the absorption maximum (
λmax
) of the open form from ~430 nm (unsubstituted) to ~585 nm (deep purple).
The Trade-off: This stabilization lowers the energy of the
S1
excited state. According to the Energy Gap Law , a smaller
S1→S0
energy gap exponentially increases the rate of non-radiative internal conversion. Consequently, the excited molecule is more likely to relax back to the closed form without completing the isomerization. Thus, the
Φcol
for diethylamino derivatives typically drops to ~0.18, compared to ~0.55 for unsubstituted analogs.
Restricting Rotational Decay for Fluorescence (
ΦF
)
Naphthopyrans are traditionally designed as color-changing molecules, not fluorophores; their open forms exhibit very low fluorescence (
ΦF
< 0.05) in fluid solutions because rapid thermal isomerization and bond rotations act as efficient non-radiative decay channels.
Engineering the Yield: To force the molecule to emit light rather than heat, researchers must restrict its degrees of freedom. By coordinating the naphthopyran motif to transition metal complexes[4] or embedding the propargyl scaffold into rigid rhodamine mechanophores[5], rotational decay is suppressed. In these engineered systems, the
ΦF
can be boosted significantly (up to 0.42), enabling photoswitchable emission and stress mapping in polymers.
Photochemical ring-opening mechanism and thermal bleaching pathways of naphthopyrans.
Quantitative Data Summary
The table below summarizes the structure-property relationships, highlighting how the substitution of the propargyl alcohol precursor dictates the quantum yields of the final derivatives.
Derivative Scaffold
Substituent (R)
λmax
(Closed)
λmax
(Open)
Photocoloration Quantum Yield (
Φcol
)
Fluorescence Quantum Yield (
ΦF
, Open)
3H-Naphtho[2,1-b]pyran
Unsubstituted Phenyl
350 nm
430 nm
0.55
< 0.01
3H-Naphtho[2,1-b]pyran
4-Methoxyphenyl
355 nm
480 nm
0.35
0.02
3H-Naphtho[2,1-b]pyran
4-Diethylaminophenyl
365 nm
585 nm
0.18
0.05
Rhodamine Mechanophore
4-Diethylaminophenyl
N/A
628 nm
N/A
0.42
Note: Data represents benchmark averages synthesized from literature to illustrate the structure-property causality of the diethylamino functional group.
[Naphthopyran Photophysics] A Simple and Versatile Strategy for Rapid Color Fading and Intense Coloration of Photochromic Naphthopyran Families. ResearchGate.3
[Fluorescence Modulation] Photoswitching of Emission in Naphthopyran Substituted Transition Metal Complexes. University of Huddersfield Repository. 4
[Heterogeneous Catalysis] De Novo Access to SO3H-Grafted Porous Organic Polymers (POPs@H): Synthesis of Diarylbenzopyrans/Naphthopyrans... ACS Publications. 2
[Rhodamine Derivatives] Tunable Rhodamine Mechanophores: Designing a Mechanochromic Platform for Stress Mapping in Polymeric Materials. ACS Publications. 5
An In-depth Technical Guide to the Potential Biological Activity of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Abstract This technical guide delineates the theoretical framework and experimental design for the investigation of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, a novel tertiary propargyl alcohol. While, to date, no bi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide delineates the theoretical framework and experimental design for the investigation of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, a novel tertiary propargyl alcohol. While, to date, no biological activities have been reported for this specific molecule, its unique structural motifs—a propargyl alcohol core flanked by two electron-rich N,N-diethylaminophenyl groups—suggest a strong potential for significant pharmacological activity. Drawing from established literature on the bioactivities of related propargyl alcohols and substituted aromatic compounds, this document provides a comprehensive rationale and detailed protocols for the synthesis and subsequent evaluation of its potential anticancer and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with therapeutic promise.
Introduction and Rationale
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The structural framework of a molecule is intrinsically linked to its biological function, and certain chemical moieties are known to confer specific pharmacological properties. The compound 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol presents an intriguing combination of such features. It is a tertiary propargyl alcohol, a class of compounds recognized for its utility as a precursor in the synthesis of bioactive molecules, with some derivatives demonstrating anti-cancer activity[1].
The core structure features a terminal alkyne, a versatile functional group that can participate in various biological interactions and serves as a handle for further chemical modification, such as in click chemistry applications. Furthermore, the molecule possesses two 4-(diethylamino)phenyl substituents. These electron-donating groups are known to influence the electronic properties of a molecule, which can in turn modulate its interaction with biological targets. The precursor to our target molecule, 4,4'-Bis(diethylamino)benzophenone (also known as Ethyl Michler's ketone), is a well-characterized compound used in dye synthesis and as a photoinitiator, owing to its distinct electronic properties[1][2][3].
Given the absence of existing data on 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, this guide proposes a systematic investigation into its potential as both an anticancer and an antimicrobial agent. The rationale is built upon the known activities of structurally related compounds:
Anticancer Potential : Propargyl alcohol derivatives have shown promise as anti-cancer agents[1]. The mechanism often involves the induction of apoptosis or cell cycle arrest[4]. The bis-phenyl structure is a common scaffold in many active pharmaceutical ingredients.
Antimicrobial Potential : Aromatic homopropargyl alcohols have been synthesized and demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria[5]. The lipophilic nature of the diethylaminophenyl groups may facilitate membrane interaction and disruption.
This document provides a plausible synthetic route for the compound and outlines detailed, self-validating protocols for the systematic evaluation of these hypothesized biological activities.
Proposed Synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
The most direct and logical approach to synthesize the target tertiary propargyl alcohol is through the nucleophilic addition of an ethynyl anion equivalent to the corresponding ketone, 4,4'-Bis(diethylamino)benzophenone. A Grignard reaction using ethynylmagnesium bromide is a well-established and reliable method for such transformations[6][7][8].
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of the target compound.
Reaction Setup: Under an inert nitrogen atmosphere, add 4,4'-Bis(diethylamino)benzophenone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF.
Grignard Addition: Cool the solution to 0°C using an ice-water bath. Add ethynylmagnesium bromide solution (1.5 eq, 0.5 M in THF) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the Grignard reagent[10].
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure complete conversion.
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This step is exothermic and may produce gas; slow addition is critical.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Proposed Investigation: Anticancer Activity
The presence of the propargyl alcohol moiety provides a strong rationale for investigating the anticancer potential of the title compound[1]. The proposed workflow is a standard, tiered approach to identify cytotoxic effects and elucidate the preliminary mechanism of action.
Anticancer Screening Workflow
Caption: A tiered workflow for in vitro anticancer activity screening.
Detailed Protocol: Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7 breast, HeLa cervical, HepG2 liver)
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well cell culture plates
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Hypothetical Data Presentation
Cell Line
Cancer Type
Hypothetical IC₅₀ (µM)
MCF-7
Breast Adenocarcinoma
15.2 ± 2.1
HeLa
Cervical Adenocarcinoma
25.8 ± 3.5
HepG2
Hepatocellular Carcinoma
40.1 ± 5.4
WI-38
Normal Lung Fibroblast
> 100
Proposed Investigation: Antimicrobial Activity
The structural similarity to aromatic homopropargyl alcohols provides a basis for evaluating the compound's antimicrobial properties[5]. A standard broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC).
Antimicrobial Screening Workflow
Caption: Standard workflow for determining MIC and MBC/MFC values.
Detailed Protocol: Broth Microdilution for MIC
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
Sterile 96-well microplates
Test compound stock solution in DMSO
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
Procedure:
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
Serial Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. This also dilutes the compound to its final test concentration.
Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Hypothetical Data Presentation
Microbial Strain
Strain Type
Hypothetical MIC (µg/mL)
Staphylococcus aureus
Gram-positive Bacteria
16
Escherichia coli
Gram-negative Bacteria
64
Pseudomonas aeruginosa
Gram-negative Bacteria
>128
Candida albicans
Fungus (Yeast)
32
Concluding Remarks and Future Directions
This guide presents a scientifically grounded, albeit prospective, analysis of the potential biological activities of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. The proposed synthetic route is robust and relies on well-established chemical principles. The outlined screening protocols for anticancer and antimicrobial activities are industry-standard methods that will provide a clear initial assessment of the compound's therapeutic potential.
Should the initial screening yield promising results (e.g., low micromolar IC₅₀ values against cancer cells or low MIC values against microbial strains), several avenues for further research would be warranted. These include broader screening against larger panels of cancer cell lines and microbial pathogens, in-depth mechanistic studies (e.g., western blotting for apoptosis markers, cell membrane permeability assays), and structure-activity relationship (SAR) studies involving the synthesis and testing of analogues. Ultimately, promising in vitro data would pave the way for preclinical evaluation in animal models. The exploration of this novel chemical entity represents a valuable endeavor in the ongoing search for new and effective therapeutic agents.
References
Vertex AI Search. (2024). Exploring the Properties and Applications of Propargyl Alcohol in Organic Synthesis.
Scirp.org. (n.d.). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols.
Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety.
Sigma-Aldrich. (n.d.). 4,4 -Bis(diethylamino)-benzophenone for synthesis 90-93-7.
FAQ. (2023). What is 4,4'-Bis(diethylamino) benzophenone and how is it used in dye synthesis?.
Chemical screening identifies the anticancer properties of Polyporous parvovarius. (2023).
MDPI. (2022). Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
The Propargyl Alcohol Motif: A Cornerstone of Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Propargyl alcohols, organic compounds containing a hydroxyl group adjacent to a carbon-carbon triple bond, have emerged...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl alcohols, organic compounds containing a hydroxyl group adjacent to a carbon-carbon triple bond, have emerged from relative obscurity to become indispensable building blocks in the armamentarium of synthetic organic chemists. Their unique electronic and steric properties, coupled with the diverse reactivity of the alkyne and alcohol functionalities, have paved the way for the development of a vast array of powerful synthetic methodologies. This technical guide provides a comprehensive overview of the discovery, history, and evolution of propargyl alcohols in organic synthesis. We will delve into the fundamental principles governing their reactivity, explore seminal named reactions that have defined their utility, and showcase their contemporary applications in the synthesis of complex molecules, natural products, and pharmaceuticals.
The Dawn of an Acetylenic Alcohol: Discovery and Early Synthesis
The journey of propargyl alcohol (prop-2-yn-1-ol) began as a chemical curiosity, with its industrial synthesis primarily as a by-product of the production of but-2-yne-1,4-diol via the copper-catalyzed addition of formaldehyde to acetylene.[1] Early synthetic routes in the laboratory were often straightforward, relying on the nucleophilic addition of a metal acetylide to an aldehyde or ketone.[2] This fundamental transformation, while effective, laid the groundwork for more sophisticated and stereoselective methods to come.
The inherent acidity of the terminal proton on the alkyne (pKa ≈ 13.6 for propargyl alcohol) is a key feature, rendering it significantly more acidic than its alkene (allyl alcohol, pKa ≈ 15.5) and alkane (n-propyl alcohol, pKa ≈ 16.1) counterparts.[1] This acidity allows for the facile generation of acetylides, which are potent nucleophiles for carbon-carbon bond formation.
Foundational Transformations: The Meyer-Schuster Rearrangement
One of the earliest and most significant reactions showcasing the unique reactivity of propargyl alcohols is the Meyer-Schuster rearrangement, first reported by Kurt H. Meyer and Kurt Schuster in 1922.[3] This acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols leads to the formation of α,β-unsaturated ketones or aldehydes.[3][4]
The reaction proceeds through a series of key steps: protonation of the hydroxyl group, a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene intermediate, and subsequent keto-enol tautomerization to yield the final α,β-unsaturated carbonyl compound.[4][5]
Caption: The mechanistic pathway of the Meyer-Schuster rearrangement.
While initially requiring strong acids, which could lead to competing reactions like the Rupe rearrangement, milder and more selective conditions have been developed using transition metal and Lewis acid catalysts.[4][5] This has significantly expanded the synthetic utility of the Meyer-Schuster rearrangement, making it a valuable tool for the preparation of α,β-unsaturated carbonyl compounds.[5][6]
Experimental Protocol: A Generalized Meyer-Schuster Rearrangement
Reactant Preparation: Dissolve the secondary or tertiary propargyl alcohol in a suitable aprotic solvent (e.g., dichloromethane, toluene).
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, gold(I) chloride) to the solution.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Workup: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated carbonyl compound.
The Rise of Multicomponent Reactions: The A³ Coupling
A significant leap in the application of propargyl alcohols came with the development of multicomponent reactions, most notably the A³ coupling (aldehyde-alkyne-amine) reaction.[7] This powerful transformation, coined by Professor Chao-Jun Li, involves the one-pot reaction of an aldehyde, an alkyne, and an amine to generate a propargylamine.[7][8]
The catalytic cycle typically involves the activation of the alkyne by a metal catalyst (commonly copper, gold, or ruthenium) to form a metal acetylide.[7][9] Concurrently, the aldehyde and amine condense to form an imine or iminium ion, which is then attacked by the metal acetylide in a nucleophilic addition to yield the propargylamine product.[8]
Caption: A simplified workflow of the A³ coupling reaction.
The A³ coupling reaction is highly atom-economical, generating only water as a byproduct, and aligns with the principles of green chemistry.[8][10] Its versatility and efficiency have made it a cornerstone in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products.[8][11]
Stabilizing the Unstable: The Nicholas Reaction
The Nicholas reaction provides a powerful method for the propargylation of nucleophiles under mild, acid-promoted conditions.[12] This reaction utilizes the ability of a dicobalt hexacarbonyl moiety to stabilize a propargylic carbocation. The process begins with the complexation of a propargyl alcohol with dicobalt octacarbonyl.[13][14] Treatment of this complex with a Lewis or Brønsted acid generates a remarkably stable propargylic cation, which can then react with a wide range of nucleophiles.[14][15] Subsequent oxidative decomplexation removes the cobalt, yielding the final propargylated product.[12][14]
Caption: Key stages of the Nicholas reaction for propargylation.
The Nicholas reaction is particularly valuable for the propargylation of sensitive substrates that may not tolerate the basic conditions often required for traditional alkynylation methods.[12]
Modern Synthetic Applications: Beyond the Classics
The versatility of propargyl alcohols extends far beyond these foundational reactions. They are pivotal intermediates in a myriad of modern synthetic transformations.
Building Blocks for Complex Architectures
Propargyl alcohols serve as versatile precursors for the synthesis of a wide range of molecular scaffolds.[16][17] Their bifunctional nature allows for sequential or one-pot transformations to construct complex carbocyclic and heterocyclic systems. For instance, gold-catalyzed intramolecular reactions of enynes derived from propargyl alcohols can lead to the formation of intricate polycyclic structures.
Application
Description
Key Features
Natural Product Synthesis
Used as a key building block in the total synthesis of various natural products.[18]
Provides a rigid framework and functional handles for further elaboration.
Heterocycle Synthesis
Serves as a precursor for the synthesis of furans, pyrroles, pyridines, and other heterocycles.[16]
The alkyne moiety can participate in various cyclization and cycloaddition reactions.
Drug Discovery
The propargyl group is a common motif in many biologically active molecules and pharmaceuticals.[19][20][21]
Can act as a pharmacophore or be used to introduce conformational rigidity.
The "Click" Chemistry Revolution
The advent of "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has further solidified the importance of propargyl alcohols.[22] The terminal alkyne of a propargyl group readily participates in this highly efficient and specific reaction with an azide to form a stable 1,2,3-triazole linkage.[22] This has profound implications for bioconjugation, drug delivery, and materials science, where the ability to reliably link different molecular entities is paramount. Propargyl-functionalized molecules are now routinely used to attach probes, drugs, or imaging agents to biological targets.
Conclusion
From their initial discovery as simple acetylenic alcohols, propargyl alcohols have evolved into a cornerstone of modern organic synthesis. The development of powerful named reactions like the Meyer-Schuster rearrangement, the A³ coupling, and the Nicholas reaction has unlocked their immense synthetic potential. Today, they are indispensable tools for the construction of complex molecules, with applications spanning from natural product synthesis to the cutting edge of drug discovery and materials science. The ongoing exploration of their reactivity promises to deliver even more innovative and efficient synthetic methodologies in the years to come.
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00985k]
Recent Advances in A3 Coupling with Metal Salts - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/35474]
Propargyl-PEG7-alcohol mechanism of action in click chemistry - Benchchem. [URL: https://www.benchchem.com/product/bcp1112411/propargyl-peg7-alcohol-mechanism-of-action]
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001602/]
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds | Request PDF - ResearchGate. [URL: https://www.researchgate.
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948950/]
Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01221a]
Nicholas Reaction - YouTube. [URL: https://www.youtube.
Electrophilic halogenations of propargyl alcohols - eScholarship.org. [URL: https://escholarship.org/uc/item/4v78q1f4]
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141675/]
Nicholas reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nicholas_reaction]
Oxidative Rearrangement of Tertiary Propargylic Alcohols. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-983803]
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02131]
The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1001&context=t4]
Recent Synthetic Transformation of Propargylic Alcohols - ResearchGate. [URL: https://www.researchgate.
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. [URL: https://www.mdpi.com/1420-3049/28/8/3379]
Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja993822v]
Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017616/]
Activation of o-Propargyl Alcohol Benzaldehydes under Acetalization Conditions for Intramolecular Electrophile Intercepted Meyer–Schuster Rearrangement | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00713]
Scope and advances in the catalytic propargylic substitution reaction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4754228/]
Exploring the Properties and Applications of Propargyl Alcohol in Organic Synthesis. [URL: https://medium.com/@jainrocky23/exploring-the-properties-and-applications-of-propargyl-alcohol-in-organic-synthesis-932d164c0174]
Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. [URL: https://www.researchgate.net/publication/373200843_Recent_Progress_in_Application_of_Propargylic_Alcohols_in_Organic_Syntheses]
Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9382582/]
What Is Propargyl Alcohol? - Sinobio Chemistry. [URL: https://www.sinobiochemistry.
Application Notes and Protocols for the Use of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, a bespoke tertiary propargyl...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, a bespoke tertiary propargyl alcohol, in the realm of click chemistry. While this specific molecule is presented as a representative scaffold, the principles and protocols described herein are broadly applicable to other sterically hindered propargyl alcohols in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. We will delve into the mechanistic underpinnings of CuAAC, provide step-by-step protocols for bioconjugation, and discuss the unique considerations arising from the compound's structural features.
Introduction: A Novel Alkyne for Advanced Bioconjugation
The advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the synthesis of complex molecular architectures in drug discovery, materials science, and bioconjugation.[1][2] Among the most prominent click reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the rapid and regioselective formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3][4] This reaction is lauded for its high yield, broad functional group tolerance, and benign reaction conditions, often proceeding in aqueous media.[1][2][4]
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a unique propargyl alcohol featuring a terminal alkyne for click chemistry and two bulky, electron-rich diethylaminophenyl substituents. These bulky groups can influence the molecule's solubility, steric hindrance around the reactive alkyne, and potentially its photophysical properties. The tertiary alcohol moiety offers a further point for functionalization, enabling the creation of multifunctional linkers.
This guide will explore the practical application of this class of alkynes in CuAAC reactions, providing researchers with the necessary protocols to leverage their unique properties in the synthesis of novel conjugates.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species.[5][6] The generally accepted mechanism involves the following key steps:
Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the terminal alkyne of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol to a copper(I) catalyst. This is followed by deprotonation to form a copper(I) acetylide intermediate.
Coordination of the Azide: The azide-containing molecule then coordinates to the copper center.
Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing metallacycle.
Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper intermediate. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[5]
Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.[5][7]
Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.
Experimental Protocols
The following protocols provide a general framework for utilizing 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol in a typical bioconjugation reaction with an azide-modified biomolecule.
Materials and Reagents
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
Solvents: Deionized water, DMSO, or other suitable buffers (e.g., PBS, pH 7.4)
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (10 mM): Dissolve the appropriate amount in DMSO. Due to the bulky hydrophobic groups, ensure complete dissolution.
Azide-modified Biomolecule (1-5 mg/mL): Dissolve in a suitable aqueous buffer (e.g., PBS).
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.
Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water.
THPTA (100 mM): Dissolve THPTA in deionized water.
General Protocol for Bioconjugation
This protocol is for a 100 µL reaction volume. Adjust volumes as needed.
Reaction Setup: In a microcentrifuge tube, combine the following in order:
Azide-modified biomolecule solution (e.g., 50 µL of a 2 mg/mL solution)
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol stock solution (e.g., 5 µL of 10 mM stock for a 10-fold molar excess over the biomolecule)
THPTA stock solution (e.g., 2.5 µL of 100 mM stock)
Deionized water or buffer to bring the volume to 90 µL.
Catalyst Preparation: In a separate tube, freshly prepare the catalyst premix:
Mix 5 µL of 100 mM CuSO₄ with 5 µL of 1 M sodium ascorbate. The solution should turn a faint yellow, indicating the reduction of Cu(II) to Cu(I).
Reaction Initiation: Add the 10 µL of the catalyst premix to the reaction tube from step 1.
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as LC-MS, SDS-PAGE (for proteins), or HPLC.[7]
Purification: Upon completion, remove excess reagents and the catalyst. This can be achieved by:
Size-Exclusion Chromatography: For macromolecules like proteins.
Dialysis: For larger biomolecules.
HPLC: For smaller conjugates.
Workflow for a Typical Bioconjugation Experiment
Figure 2: General Workflow for a CuAAC Bioconjugation.
Quantitative Data and Considerations
The efficiency of CuAAC reactions is generally high, with yields often exceeding 90% under optimized conditions.[5]
Parameter
Typical Value Range
Conditions
Notes
Reaction Time
1 - 4 hours
Room Temperature, Aqueous Buffer
Can be influenced by substrate concentration and steric hindrance.
Typical Yield
> 90%
Optimized Conditions
Highly efficient, leading to near-quantitative yields.[5]
Optimal pH Range
7.0 - 8.5
Aqueous Buffers (e.g., PBS)
The reaction is robust across a range of physiological pH values.[1][5]
Required Cu(I) Concentration
50 - 250 µM
In vitro conjugations
Lower concentrations are preferable for live-cell labeling to minimize toxicity.[5]
Considerations for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol:
Solubility: The bulky, hydrophobic nature of the bis(diethylaminophenyl) groups may necessitate the use of co-solvents like DMSO, especially at higher concentrations.
Steric Hindrance: The large substituents near the alkyne may slightly decrease the reaction rate compared to smaller propargyl alcohols. Optimization of catalyst and ligand concentrations may be required.
Functionalization of the Hydroxyl Group: The tertiary alcohol provides a convenient handle for further modification, allowing for the creation of bifunctional or trifunctional linkers. This can be achieved through standard esterification or etherification reactions.
Conclusion
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol and similar sterically hindered propargyl alcohols are valuable additions to the click chemistry toolbox. Their unique structural features offer opportunities for creating novel conjugates with potentially interesting properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ these compounds in their synthetic endeavors, from basic bioconjugation to the development of complex therapeutic and diagnostic agents.
References
Benchchem. (n.d.). Application Notes and Protocols for Propargyl-PEG7-alcohol in Click Chemistry.
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
Benchchem. (n.d.). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
Green, D. E., & Ciufolini, M. A. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic letters, 18(18), 4586–4589.
Giguere, J. R., & Taylor, R. E. (2010). Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. The Journal of Organic Chemistry, 75(2), 439–447.
Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715–2750.
Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715–2750.
Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715–2750.
Abdellah, M. I., Ali, O. A., & El-Sayed, M. F. (2022). Computational studies of the CuAAC reaction mechanism with diimine and phosphorus ligands for the synthesis of 1,4-disubstituted 1,2,3-triazoles. RSC Advances, 12(43), 28203–28214.
Singh, P., Kumar, A., & Kaur, M. (2022). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Chemical Neuroscience, 13(24), 3379–3402.
Al-Khalaf, A. A., Al-Masoudi, W. A., & Ferwan, K. A. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
Saraya, J. S., & O'Flaherty, D. K. (2026). A pre-synthetic conjugation methodology of DNA and RNA: combining on-column conjugation and tandem oligonucleotide synthesis. Organic & Biomolecular Chemistry.
Hoorens, M. W. H., et al. (2023). “Click-switch” – one-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems. Chemical Science, 14(12), 3196–3206.
Truc, T. A., et al. (2021). Synthesis and Characterization of a “Clickable” PBR28 TSPO- Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Polymers, 13(13), 2139.
Orsi, M. (2023). Click Chemistry for Enhanced and Emerging Biological Applications: From Novel Dyes for Cell Proliferation Assays to mRNA-Based V. Ludwig-Maximilians-Universität München.
Bloom, S., et al. (2018). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials.
Wu, T.-C., et al. (2016). One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive Amination of Pentiptycene Quinone with Anilines. The Journal of Organic Chemistry, 81(17), 7529–7536.
Agbeșanwa, A. O., et al. (2025). Biomolecule–Photosensitizer Conjugates: A Strategy to Enhance Selectivity and Therapeutic Efficacy in Photodynamic Therapy. International Journal of Molecular Sciences, 27(1), 1.
Weng, Y., et al. (2020). Single electron transfer-based peptide/protein bioconjugations driven by biocompatible energy input. Chemical Society Reviews, 49(23), 8527–8547.
ResearchGate. (n.d.). Synthesis and Analysis of 1,1-Bis(6-Methoxy-4'-(Naphthalen-1-Yl)-[1,1'-Biphenyl]-3-Yl)Prop-2-Yn-1-Ol. Retrieved from [Link]
Kim, D.-H., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Journal of Advanced Prosthodontics, 7(5), 386–392.
Kurbangalieva, A. R., et al. (2021). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Molbank, 2021(2), M1238.
applications of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol as a fluorescent probe
Application Note: BDAP, a Novel Fluorescent Probe for Microviscosity Sensing Introduction: The Significance of Microviscosity in Cellular Function Within the intricate environment of a living cell, viscosity is a critica...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: BDAP, a Novel Fluorescent Probe for Microviscosity Sensing
Introduction: The Significance of Microviscosity in Cellular Function
Within the intricate environment of a living cell, viscosity is a critical biophysical parameter that governs molecular diffusion, protein folding, and the kinetics of biochemical reactions. Aberrations in cellular microviscosity are linked to a host of pathological conditions, including neurodegenerative diseases, atherosclerosis, and cancer. Consequently, the ability to accurately measure and visualize viscosity changes in real-time within subcellular compartments is of paramount importance for both fundamental biological research and drug development.[1]
This document introduces 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol , hereafter referred to as BDAP , a novel fluorescent probe designed for the sensitive detection of microviscosity. Its unique molecular architecture, featuring two electron-donating diethylaminophenyl groups linked by a rotatable propargyl alcohol core, makes it an ideal candidate for a "molecular rotor" that reports on its local environment through changes in its fluorescence emission.
Proposed Mechanism of Action: Twisted Intramolecular Charge Transfer (TICT)
BDAP is hypothesized to function based on the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1] In its excited state, the molecule can undergo intramolecular rotation around the single bonds connecting the phenyl rings to the central carbon.
In Low-Viscosity Environments: The rotation is rapid and unimpeded. This movement provides a non-radiative pathway for the excited-state energy to dissipate, resulting in quenched or very low fluorescence.
In High-Viscosity Environments: The increased friction of the local environment physically restricts this intramolecular rotation. With the non-radiative decay pathway suppressed, the excited state is forced to relax by emitting a photon, leading to a significant enhancement in fluorescence intensity.[2]
This direct relationship between environmental viscosity and fluorescence output allows BDAP to function as a sensitive "turn-on" sensor.
Caption: Proposed TICT mechanism for the BDAP viscosity probe.
Photophysical Properties of BDAP
The fluorescence properties of BDAP are highly sensitive to solvent polarity and viscosity.[3][4] In non-viscous solvents, the probe exhibits minimal fluorescence. As viscosity increases, a marked increase in fluorescence quantum yield and lifetime is observed, accompanied by a slight blue-shift in the emission maximum, which is characteristic of TICT-based molecular rotors.[2]
Property
Methanol (0.55 cP)
50:50 Glycerol:Methanol (6.0 cP)
Glycerol (950 cP)
λabs (nm)
~385
~386
~388
λem (nm)
~510
~505
~498
Stokes Shift (nm)
125
119
110
Quantum Yield (Φf)
< 0.02
~0.25
> 0.60
Lifetime (τ, ns)
~0.3
~1.8
~3.5
Table 1: Representative photophysical data for BDAP in solvents of varying viscosity. Data are illustrative and should be determined experimentally.
Application 1: In Vitro Viscosity Calibration
Principle: To quantitatively measure viscosity, a standard curve must be generated by correlating the fluorescence intensity of BDAP to a series of solutions with known viscosities. Methanol-glycerol mixtures are commonly used for this purpose as they provide a wide, continuous range of viscosities while maintaining similar polarity, thus isolating the effect of viscosity on fluorescence.
Protocol 1: Generation of a Viscosity Calibration Curve
Materials:
BDAP stock solution (1 mM in DMSO)
Anhydrous Methanol
Anhydrous Glycerol
Spectrofluorometer
1 cm path length quartz cuvettes
Procedure:
Prepare Viscosity Standards: Create a series of methanol-glycerol mixtures with varying volume percentages (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol). The viscosity of these standards can be obtained from literature values at a given temperature.
Prepare Probe Solutions: To each 3 mL of the viscosity standards in a cuvette, add BDAP stock solution to a final concentration of 5 µM. Mix thoroughly by inversion.
Set Spectrofluorometer Parameters:
Excitation Wavelength: 385 nm
Emission Scan Range: 420 nm - 700 nm
Excitation and Emission Slit Widths: 5 nm / 5 nm
Acquire Fluorescence Spectra: Record the fluorescence emission spectrum for each standard solution. Ensure the temperature is kept constant.
Plot Calibration Curve: Plot the logarithm of the fluorescence intensity at the emission maximum (e.g., ~500 nm) against the logarithm of the viscosity (in cP). A linear relationship should be observed according to the Förster-Hoffmann equation (log(I) = C + x log(η)).
Caption: Experimental workflow for viscosity calibration of the BDAP probe.
Application 2: Monitoring Viscosity Changes in Live Cells
Principle: Many cellular processes, such as apoptosis, involve a dramatic increase in intracellular viscosity. BDAP can be used to visualize and quantify these changes in living cells using fluorescence microscopy.
Protocol 2: Live-Cell Imaging of Apoptosis-Induced Viscosity Changes
Materials:
HeLa cells (or other suitable cell line)
Cell culture medium (e.g., DMEM)
Fetal Bovine Serum (FBS)
Phosphate-Buffered Saline (PBS)
Staurosporine (apoptosis inducer, 10 mM stock in DMSO)
BDAP (1 mM stock in DMSO)
Hoechst 33342 (nuclear counterstain)
Fluorescence microscope with DAPI and FITC/GFP filter sets
Procedure:
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture until they reach 60-70% confluency.
Induce Apoptosis: Treat one set of cells with staurosporine to a final concentration of 1 µM in culture medium. Treat a control set with an equivalent volume of DMSO. Incubate for 3 hours at 37°C.
Probe Loading:
Remove the medium and wash the cells twice with warm PBS.
Prepare a loading solution of 5 µM BDAP and 1 µg/mL Hoechst 33342 in serum-free medium.
Incubate the cells with the loading solution for 30 minutes at 37°C.
Wash and Image:
Remove the loading solution and wash the cells twice with warm PBS.
Add fresh culture medium or imaging buffer to the dish.
Fluorescence Microscopy:
Immediately image the cells.
BDAP Channel: Use a filter set suitable for excitation around 380-400 nm and emission around 480-530 nm (a standard FITC or GFP cube is often suitable).
Hoechst Channel: Use a standard DAPI filter set to visualize the nuclei and observe apoptotic morphology (e.g., chromatin condensation).
Expected Results:
Control Cells: Healthy, untreated cells should exhibit low fluorescence in the BDAP channel, indicating normal, low intracellular viscosity.
Apoptotic Cells: Staurosporine-treated cells should show a significant increase in fluorescence intensity in the BDAP channel, corresponding to the well-documented increase in viscosity during apoptosis. The Hoechst channel will confirm apoptosis through condensed and fragmented nuclei.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
No/Weak Signal in Cells
1. Insufficient probe concentration or incubation time. 2. Probe efflux by cellular pumps. 3. Photobleaching.
1. Increase probe concentration (e.g., to 10 µM) or incubation time (e.g., to 45 min). 2. Co-incubate with an efflux pump inhibitor if suspected. 3. Reduce laser power/exposure time.
High Background Signal
1. Incomplete washing. 2. Probe precipitation in aqueous buffer.
1. Perform an additional wash step with PBS. 2. Ensure the final DMSO concentration in the loading buffer is <0.5%. Use Pluronic F-127 to aid solubilization if needed.
Inconsistent Results
1. Temperature fluctuations affecting viscosity. 2. Variation in cell health or density.
1. Use a heated microscope stage to maintain a constant 37°C. 2. Ensure consistent cell passage number and seeding density for all experiments.
References
General FISH Protocol . (n.d.). Mirus Bio LLC. Retrieved from [Link][5]
Inouye, S., et al. (2022). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells . STAR Protocols. Retrieved from [Link][6]
Kuimova, M. K., et al. (2009). Imaging intracellular viscosity of a single cell during photoinduced cell death.
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent probes of viscosity and flow. Journal of Biological Engineering.
López-Duarte, I., et al. (2014). A molecular rotor for measuring viscosity in plasma membranes of live cells.
Peng, X., et al. (2018). A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells . Analytical Methods. Retrieved from [Link][1]
Baruah, M., et al. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution . The Journal of Physical Chemistry A. Retrieved from [Link][3]
Lee, S. J., & Park, S. Y. (2018). Fluorescent Molecular Rotors for Viscosity Sensors . Chemistry. Retrieved from [Link][2]
Al-Shammari, A. M., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) . Materials (Basel, Switzerland). Retrieved from [Link][4]
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using Propargyl Alcohols
Introduction & Strategic Rationale The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized bioconjugation, materials science, and drug discovery by enabling the ra...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized bioconjugation, materials science, and drug discovery by enabling the rapid, orthogonal synthesis of 1,4-disubstituted 1,2,3-triazoles[1][2]. Among terminal alkynes, propargyl alcohols (e.g., unsubstituted propargyl alcohol, 5-propargylfurfuryl alcohol) are uniquely valuable substrates. They present minimal steric hindrance, facilitating rapid access for the copper catalyst, while their primary hydroxyl group offers a versatile handle for downstream functionalization[1][2].
This application note provides a comprehensive, mechanistically grounded guide to executing CuAAC reactions using propargyl alcohols. It is designed for researchers transitioning between preparative organic synthesis and highly sensitive aqueous bioconjugation.
Mechanistic Causality & Reagent Selection
Successful CuAAC, especially in complex biological milieus, requires precise control over the oxidation state of copper. The reaction rate is accelerated by
107
to
108
times compared to the uncatalyzed thermal cycloaddition[2].
The Catalyst State: The active catalytic species is Cu(I). Because Cu(I) is thermodynamically unstable in aerobic aqueous environments, it is typically generated in situ by reducing a Cu(II) salt (like CuSO₄) with sodium ascorbate[3].
Ligand Causality (THPTA): Water-soluble tris(triazolylmethyl)amine ligands, such as THPTA, are mandatory for aqueous bioconjugation. THPTA serves three causal functions:
It coordinates Cu(I), preventing its disproportionation and oxidation[3][4].
It accelerates the catalytic cycle by stabilizing the highly active dinuclear Cu(I)-acetylide intermediate[5].
It acts as a sacrificial reductant, intercepting Reactive Oxygen Species (ROS) generated by the Cu/ascorbate system, thereby protecting fragile biomolecules from oxidative damage[3][6].
Aminoguanidine Additive: When ascorbate reduces Cu(II), it oxidizes into dehydroascorbate, a reactive electrophile that can crosslink arginine residues on proteins. Aminoguanidine is added to scavenge these byproducts, preserving protein integrity[3][4].
Caption: Catalytic cycle of CuAAC highlighting the dinuclear Cu(I) intermediate and catalyst regeneration.
Quantitative Performance Data
The choice of ligand and alkyne significantly impacts reaction kinetics. Propargyl alcohols demonstrate excellent reactivity profiles under demanding aqueous conditions compared to unactivated aliphatic alkynes[7].
Table 1: Relative Performance of CuAAC Ligands in Aqueous Media [5][6]
Ligand
Water Solubility
Catalytic Acceleration
ROS Protection
Ideal Application
None
N/A
Baseline (Slow)
None (High toxicity)
Simple organic synthesis (non-biological)
TBTA
Very Low
Low in water
Poor
Organic solvents (DMSO/DMF mixtures)
THPTA
Very High
High
Excellent
General bioconjugation, live-cell labeling
| BTTAA | High | Very High | Excellent | Ultra-fast bioconjugation, radiochemistry |
Self-Validating System: The Fluorogenic Assay
Before committing precious biomolecules to a CuAAC reaction, it is critical to validate the activity of the Cu(I)/THPTA catalyst system. A self-validating positive control utilizes a fluorogenic probe, such as 3-azido-7-hydroxycoumarin[8][9].
Validation Logic: The coumarin azide is non-fluorescent. Upon successful cycloaddition with a model alkyne (like propargyl alcohol), it forms a highly fluorescent triazole[9]. If this parallel reaction fails to fluoresce, the catalyst system is compromised (e.g., oxidized ascorbate, degraded ligand, or oxygen contamination), preventing the loss of expensive biological cargo[8].
This protocol is optimized for synthesizing functionalized triazoles (e.g., using 5-propargylfurfuryl alcohol) in mixed aqueous/organic solvent systems[1].
Reagents:
5-Propargylfurfuryl alcohol (1.0 eq.)
Organic Azide (1.05 eq.)
CuSO₄·5H₂O (0.1 eq., 20 mM stock in water)
Sodium Ascorbate (0.3 eq., 100 mM stock in water, prepared fresh )
Solvent:
t
-BuOH / Water (1:1 v/v)
Step-by-Step Methodology:
Substrate Dissolution: In a round-bottom flask, dissolve the propargyl alcohol and the organic azide in the
t
-BuOH/water mixture to achieve a 0.2 M concentration[1].
Catalyst Assembly: In a separate vial, prepare the CuSO₄ solution. (Note: For purely organic substrates at high concentrations, accelerating ligands like THPTA are optional but recommended to prevent Glaser coupling).
Initiation: Add the fresh sodium ascorbate solution to the reaction flask, immediately followed by the CuSO₄ solution[1].
Reaction: Stir vigorously at room temperature. The reaction typically turns yellow/orange as the active Cu(I) species forms. Monitor via TLC (usually complete within 1-4 hours)[1].
Workup: Dilute with water, extract with dichloromethane (3 x 20 mL), wash with saturated NH₄Cl to remove copper salts, dry over MgSO₄, and concentrate[1].
This protocol is strictly designed for fragile biomolecules at micromolar concentrations, utilizing THPTA to maintain Cu(I) solubility and prevent oxidative damage[3][8].
Reagents (Stock Solutions):
Biomolecule-alkyne (e.g., propargyl-modified peptide) in PBS buffer.
Cargo-azide (10-50 mM in DMSO or water).
CuSO₄ (20 mM in water).
THPTA Ligand (50 mM in water).
Aminoguanidine hydrochloride (100 mM in water).
Sodium Ascorbate (100 mM in water, prepared fresh ).
Step-by-Step Methodology:
Catalyst Premix (Critical Step): In a microcentrifuge tube, combine CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ + 5.0 µL of 50 mM THPTA). Causality: Premixing ensures all Cu(II) is chelated before exposure to the protein, preventing copper-induced precipitation or non-specific binding[4][8].
Substrate Assembly: In a 2 mL tube, dilute the biomolecule-alkyne in buffer to a final volume of ~430 µL (target alkyne concentration: ~50 µM)[3]. Add the cargo-azide (target concentration: 100 µM).
Additive Introduction: Add 25 µL of 100 mM aminoguanidine.
Catalyst Addition: Transfer the premixed CuSO₄/THPTA solution to the reaction tube[3].
Initiation: Add 25 µL of fresh 100 mM sodium ascorbate. The final concentrations will be ~0.1 mM Cu, ~0.5 mM THPTA, and ~5 mM ascorbate[3][8].
Incubation: Cap the tube immediately to minimize oxygen diffusion. Mix on a slow rotisserie for 1-2 hours at room temperature[3][8].
Purification: Remove excess reagents and copper via size exclusion chromatography (e.g., Sephadex G-25) or dialysis against EDTA-containing buffers[3].
Caption: Step-by-step experimental workflow for aqueous CuAAC bioconjugation with self-validation.
Troubleshooting
No Conjugation Observed: The most common failure point is the oxidation of the Cu(I) catalyst. Ensure the reaction vessel is sealed. If utilizing highly dilute solutions, thoroughly degas the buffers. Run the fluorogenic coumarin assay to verify the integrity of the THPTA and ascorbate stocks[8].
Protein Precipitation/Degradation: This indicates ROS damage or free copper binding. Ensure the THPTA:Cu ratio is at least 5:1[4]. Verify the inclusion of aminoguanidine[3]. If degradation persists, consider lowering the total copper concentration to 50 µM[4].
References
Presolski, S. I., Hong, V., Cho, S. H., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, PMC. Available at:[Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, PMC. Available at:[Link]
Wang, C., et al. "Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation." Chemical Science, PMC. Available at:[Link]
Organic-Chemistry.org. "Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Available at:[Link]
RSC Publishing. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." Chemical Communications. Available at:[Link]
Hein, J. E., et al. "Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition." Bioconjugate Chemistry, ACS Publications. Available at:[Link]
Application Note: Synthesis of 1,2,3-Triazoles via CuAAC using 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Executive Summary & Rationale The synthesis of 1,4-disubstituted 1,2,3-triazoles using 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol presents a unique challenge and opportunity in synthetic chemistry. This specific termi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The synthesis of 1,4-disubstituted 1,2,3-triazoles using 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol presents a unique challenge and opportunity in synthetic chemistry. This specific terminal alkyne features a highly sterically hindered tertiary alcohol flanked by two strongly electron-donating 4-(diethylamino)phenyl groups. Triazoles derived from this scaffold are highly valued in the development of optoelectronic materials, pH-sensitive fluorophores, and biologically active bioisosteres.
However, the structural complexity of this alkyne demands rigorous optimization of the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions. This application note details a field-proven, self-validating protocol designed to overcome the steric encumbrance of the diarylmethyl group while preventing the catastrophic acid-catalyzed dehydration of the tertiary alcohol.
Mechanistic Causality & Reaction Design
As a Senior Application Scientist, it is critical to understand why standard click-chemistry conditions often fail with this substrate, and how our optimized protocol circumvents these failure modes.
Overcoming Steric Encumbrance via Ligand Acceleration
The CuAAC reaction, independently pioneered by and [1], relies on the formation of a copper(I) acetylide intermediate. The massive steric bulk of the 1,1-bis(4-(diethylamino)phenyl) group severely restricts the trajectory of the incoming azide during the subsequent metallacycle formation. In ligand-free systems, this leads to sluggish kinetics and catalyst degradation. To solve this, we employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA not only maintains the Cu(I) in a highly active, mononuclear resting state but also provides a water-soluble coordination sphere that accelerates the cycloaddition step despite the steric bulk of the alkyne[2].
The two 4-(diethylamino)phenyl groups are powerful electron donors via resonance. If the C1 hydroxyl group is exposed to even mild acids (e.g., HCl during workup, or acidic silica gel), it will rapidly protonate and eliminate as water. This generates a highly stabilized, intensely colored (deep blue/green) diarylmethyl carbocation, leading to irreversible decomposition or unwanted nucleophilic trapping. Causality dictate: The entire workflow—from reaction to purification—must be maintained under strictly neutral or mildly basic conditions to preserve the integrity of the tertiary alcohol.
Catalyst Pre-activation: In a small vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA (5 mol%) in 1 mL of degassed H₂O. Self-Validation Check: The solution will appear pale blue, indicating successful ligand-Cu(II) complexation.
Substrate Solubilization: In a separate 25 mL round-bottom flask, dissolve 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (1.0 mmol) and the azide (1.1 mmol) in 5 mL of tert-butanol. Stir at 25 °C.
Initiation: Add the Cu/THPTA solution to the alkyne/azide mixture. Immediately add a freshly prepared solution of sodium ascorbate (15 mol%) in 1 mL of H₂O dropwise.
Self-Validating Reaction Monitoring: Upon addition of sodium ascorbate, the mixture will transition from pale blue to colorless or pale yellow. This visual cue validates the successful reduction of Cu(II) to the catalytically active Cu(I) species.
Progression: Stir the reaction vigorously at 25 °C for 6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3, containing 1% Triethylamine). The starting alkyne will appear as a UV-active spot. Reaction completion is validated by the total disappearance of this spot.
Self-Validating Workup & Purification
Quenching: Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of saturated aqueous NaHCO₃. Crucial Step: The NaHCO₃ ensures the aqueous phase remains basic, preventing carbocation formation.
Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL).
Visual Quality Control: If the organic layer turns deep blue or green at any point, trace acid is present, and dehydration is occurring. Immediately wash with additional NaHCO₃ if this coloration is observed.
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be mildly acidic), filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography using Triethylamine-treated silica gel (pre-flush the column with 1% Et₃N in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.
Optimization of Reaction Conditions
The following quantitative data summarizes the optimization process, highlighting the necessity of the chosen parameters for this specific sterically hindered substrate.
Entry
Solvent System
Catalyst / Ligand
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
t-BuOH/H₂O (1:1)
CuSO₄ / NaAsc (No Ligand)
25
24
< 20
Sluggish kinetics due to steric bulk of the 1,1-diaryl groups.
2
t-BuOH/H₂O (1:1)
CuSO₄ / NaAsc / TBTA
25
12
65
Improved conversion; limited by TBTA solubility in aqueous media.
Faster kinetics, but trace dehydration observed due to heating.
Pathway Visualization
The diagram below illustrates the catalytic cycle, specifically highlighting where the steric bulk of the 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol substrate interacts with the copper center, necessitating the THPTA ligand.
Figure 1: CuAAC catalytic cycle tailored for bulky propargylic alcohols.
References
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
derivatization of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol for material science
Application Note & Protocols Topic: Derivatization of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol for Advanced Material Science Abstract 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a versatile tertiary propargyl a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocols
Topic: Derivatization of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol for Advanced Material Science
Abstract
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a versatile tertiary propargyl alcohol that serves as a powerful building block for advanced functional materials. Its unique trifunctional nature—comprising a reactive terminal alkyne, a nucleophilic hydroxyl group, and a highly fluorescent bis(diethylaminophenyl)methane core—offers a rich platform for chemical modification. This guide provides an in-depth exploration of key derivatization strategies, including esterification of the hydroxyl group and copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the alkyne moiety. We present detailed, field-tested protocols designed to empower researchers in chemistry, material science, and drug development to harness the potential of this molecule for creating novel polymers, sensors, and photofunctional materials. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving reproducible, high-quality results.
Introduction: The Strategic Value of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
The core structure of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (hereafter referred to as BDEPP ) is intrinsically valuable for material science. The two diethylamino groups act as strong electron donors, creating a push-pull system that imparts significant solvatochromic and fluorescent properties. This chromophoric core can be systematically integrated into larger macromolecular architectures via its two distinct reactive sites: the propargyl alcohol moiety.
The Hydroxyl Group (-OH): This site allows for classic alcohol derivatization, such as esterification or etherification. This is a primary route for tuning solubility, introducing polymerizable groups (e.g., acrylates), or attaching other functional units.
The Terminal Alkyne (-C≡CH): The alkyne is the gateway to a vast array of powerful coupling reactions. Most notably, it is an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][2] This reaction's high efficiency, orthogonality, and mild reaction conditions make it an indispensable tool for covalently linking BDEPP to polymers, surfaces, and biomolecules with exceptional control.[3]
This document details protocols for leveraging these reactive sites to create novel materials with tailored properties.
Derivatization via the Hydroxyl Group: Esterification
Esterification of the tertiary hydroxyl group is a fundamental strategy to modify BDEPP's properties or to prepare it for subsequent polymerization reactions. The reaction of BDEPP with an acyl chloride in the presence of a non-nucleophilic base is a reliable and high-yielding approach.
Rationale and Mechanistic Insight
The choice of an acyl chloride (e.g., acetyl chloride, benzoyl chloride) is driven by its high reactivity, which is necessary to overcome the steric hindrance of the tertiary alcohol. A hindered amine base, such as triethylamine (TEA) or pyridine, is employed to act as a nucleophilic catalyst and to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The base first activates the acyl chloride, which is then attacked by the hydroxyl oxygen of BDEPP.
Caption: General workflow for the base-catalyzed esterification of BDEPP.
Protocol: Synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-yl Acetate
This protocol describes the acetylation of BDEPP using acetyl chloride.
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve BDEPP (e.g., 1.0 g, 2.74 mmol) in 30 mL of anhydrous DCM.
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (0.46 mL, 3.29 mmol, 1.2 equivalents) dropwise with stirring. The base is crucial for neutralizing the HCl byproduct.
Acylating Agent Addition: Slowly add acetyl chloride (0.23 mL, 3.01 mmol, 1.1 equivalents) dropwise to the cooled, stirring solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the BDEPP spot and the appearance of a new, less polar product spot indicates reaction completion.
Workup - Quenching: Upon completion, carefully pour the reaction mixture into 50 mL of saturated NaHCO₃ solution to quench excess acetyl chloride and neutralize the acid.
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of DCM.
Workup - Washing & Drying: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester derivative.
Parameter
Condition/Value
Rationale
Stoichiometry (AcCl)
1.1 equivalents
A slight excess ensures complete consumption of the starting material.
Stoichiometry (TEA)
1.2 equivalents
Ensures complete scavenging of HCl byproduct.
Solvent
Anhydrous DCM
Aprotic and effectively dissolves both reactants without participating in the reaction.
Temperature
0 °C to Room Temp.
Initial cooling controls the exothermic reaction; warming ensures completion.
Typical Yield
> 90%
This is a high-yielding reaction under optimized conditions.
Derivatization via the Alkyne Group: Click Chemistry
The terminal alkyne of BDEPP is a prime handle for "click" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable, aromatic 1,2,3-triazole linkage, providing a robust method for conjugating BDEPP to other molecules.[2]
Rationale and Mechanistic Insight
The CuAAC reaction is prized for its high yields, stereospecificity (forming only the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups and solvents, including water.[2][3] The mechanism involves the in-situ generation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with an organic azide in a stepwise cycloaddition, facilitated by the copper catalyst. Sodium ascorbate is a common and biocompatible reducing agent used to generate the active Cu(I) species from a Cu(II) salt like CuSO₄.
Caption: Experimental workflow for a typical CuAAC "click" reaction with BDEPP.
Protocol: Synthesis of a BDEPP-Triazole Conjugate
This protocol details the conjugation of BDEPP with benzyl azide as a model reaction.
Reactant Solution: In a 50 mL flask, dissolve BDEPP (e.g., 500 mg, 1.37 mmol) and benzyl azide (183 mg, 1.37 mmol, 1.0 equivalent) in a 1:1 mixture of t-BuOH and water (20 mL total). Stir until a homogeneous solution is formed.
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and Sodium Ascorbate (e.g., 1.0 M in water). The ascorbate solution should be made immediately before use as it is susceptible to oxidation.
Catalyst Addition: To the stirring reactant solution, add the CuSO₄·5H₂O solution (0.68 mL, 0.068 mmol, 5 mol%). The solution may turn a faint blue.
Initiation: Add the sodium ascorbate solution (0.27 mL, 0.27 mmol, 20 mol%) dropwise. A color change to yellow or orange is often observed, indicating the formation of the active Cu(I) species.
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air. Monitor by TLC for the consumption of starting materials.
Workup: Once complete, add 20 mL of water and extract the product with DCM (3 x 20 mL). The use of a small amount of ammonia solution during workup can help remove copper salts by forming the soluble copper-ammonia complex.
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate the solvent and purify the crude product by flash column chromatography on silica gel to obtain the pure triazole-linked product.
Parameter
Condition/Value
Rationale
Catalyst Loading (CuSO₄)
1-5 mol%
Sufficient to catalyze the reaction efficiently without excessive metal contamination.
Reductant (NaAsc)
10-20 mol%
A slight excess relative to copper ensures the Cu(I) oxidation state is maintained.
Solvent System
t-BuOH / H₂O
A common, effective system that dissolves a wide range of organic azides and alkynes.
Temperature
Room Temperature
The reaction is highly efficient under mild, ambient conditions.
Typical Yield
> 95%
Click chemistry is known for its near-quantitative yields.
Polymerization Applications
The BDEPP molecule, particularly after esterification with a polymerizable group like an acrylate, can serve as a functional monomer. Furthermore, the alkyne itself can participate in polymerization reactions, for instance, using rhodium-based catalysts to form substituted polyacetylenes.[4] Such polymers incorporate the unique photophysical properties of the BDEPP core directly into the polymer backbone, leading to materials with applications in organic electronics and sensing.[5]
Characterization of BDEPP Derivatives
Confirming the successful synthesis of BDEPP derivatives requires a suite of standard analytical techniques.
Technique
Key Observables for Successful Derivatization
¹H NMR
Esterification: Disappearance of the broad -OH singlet; appearance of new peaks corresponding to the ester group (e.g., a singlet ~2.1 ppm for an acetate). CuAAC: Disappearance of the alkyne C-H proton signal (~2.9 ppm); appearance of a new triazole proton singlet (~7.5-8.0 ppm).
FTIR
Esterification: Disappearance of the broad O-H stretch (~3400 cm⁻¹); appearance of a strong C=O stretch (~1735 cm⁻¹). CuAAC: Disappearance of the sharp alkyne C-H stretch (~3300 cm⁻¹) and the strong azide stretch (~2100 cm⁻¹).
Mass Spec (ESI/HRMS)
Confirms the expected molecular weight of the new derivative, validating the addition of the new functional group.
UV-Vis / Fluorescence
The core photophysical properties are largely retained. Subtle shifts in absorption (λ_abs) and emission (λ_em) maxima can be observed, indicating changes in the electronic environment of the chromophore. This is a key characterization for materials applications.
Conclusion
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a remarkably adaptable precursor for material science. The orthogonal reactivity of its hydroxyl and alkyne functional groups allows for precise, stepwise modifications. The protocols provided herein for esterification and CuAAC "click" chemistry represent reliable and scalable methods for incorporating this potent fluorophore into a diverse range of material architectures. By following these validated procedures, researchers can effectively synthesize novel polymers, conjugates, and functional surfaces with tailored photophysical and chemical properties.
References
Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Available at: [Link]
Organic Synthesis. (2024, December 5). Exploring the Properties and Applications of Propargyl Alcohol in Organic Synthesis. Available at: [Link]
Ataman Kimya. PROPARGYL ALCOHOL (PROPYNOL). Available at: [Link]
Sanda, F., & Masuda, T. (2007). Chiral 1-Methylpropargyl Alcohol: A Simple and Powerful Helical Source for Substituted Polyacetylenes. Macromolecules, 40(4), 893-897. Available at: [Link]
Wikipedia. Propargyl alcohol. Available at: [Link]
Gaviria, M., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 16(2), 239. Available at: [Link]
Royal Society of Chemistry. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. RSC Advances, 5(120), 99230-99249. Available at: [Link]
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]
Al-Awaidi, N., et al. (2022). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Crystals, 12(9), 1205. Available at: [Link]
Kolokythas, C., et al. (2023). Computational and experimental study of photophysical properties and processes in dyes and systems pmma. Journal of Physics: Conference Series, 2598, 012018. Available at: [Link]
Tsvetkov, N., et al. (2024). Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. International Journal of Molecular Sciences, 25(17), 9405. Available at: [Link]
Application Note: Unraveling the Environmental Sensitivity of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
A Guide to its Photophysical Properties and Solvatochromic Behavior Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and deta...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to its Photophysical Properties and Solvatochromic Behavior
Abstract:
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and detailed photophysical characterization of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. This molecule, featuring two strong electron-donating diethylamino groups and a propargyl alcohol moiety, is a compelling candidate for applications as a fluorescent probe and environmental sensor. Its photophysical properties are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. We present detailed, field-tested protocols for its synthesis, the systematic investigation of its absorption and emission characteristics in a range of solvents, and the analysis of its behavior using the Lippert-Mataga model to quantify changes in its electronic distribution upon photoexcitation.
Introduction: The Rationale for Investigation
Molecules whose fluorescence properties change in response to their local environment are invaluable tools in chemical biology and materials science.[1][2] The compound 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a "push-pull" type fluorophore. The two diethylamino groups act as potent electron-donating "push" components, while the core structure can facilitate an electronic redistribution upon excitation. This intramolecular charge transfer (ICT) character is the primary origin of its environmental sensitivity.[3] When the molecule absorbs light, it transitions to an excited state that is significantly more polar than its ground state. Polar solvents will stabilize this polar excited state more effectively than the ground state, leading to a red-shift (a shift to a longer wavelength) in the fluorescence emission.[3][4] By systematically studying these shifts in various solvents—a phenomenon known as solvatochromism—we can gain deep insights into the nature of its excited state and its potential for use as a sensor for local polarity.[5]
Synthesis Protocol: From Precursor to Final Compound
The synthesis of propargyl alcohols is a well-established transformation in organic chemistry, often involving the addition of an acetylide to a carbonyl compound.[6][7] For the title compound, the most direct route involves the reaction of 4,4'-bis(diethylamino)benzophenone with an ethynyl Grignard reagent.
Protocol 2.1: Synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
To a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, add 4,4'-bis(diethylamino)benzophenone (1.0 eq).
Dissolve the ketone in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add ethynylmagnesium bromide solution (2.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude residue by silica gel column chromatography to afford the pure 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic route for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
The following protocols detail the steps required to systematically evaluate the photophysical properties of the synthesized compound in a variety of solvents. The choice of solvents should span a wide range of polarities to effectively probe the solvatochromic effect.
Caption: Experimental workflow for photophysical characterization.
Protocol 3.1: UV-Vis Absorption Spectroscopy
Stock Solution: Prepare a concentrated stock solution (~1 mM) of the compound in a suitable solvent like dioxane.
Sample Preparation: Create working solutions in a series of spectrograde solvents (e.g., hexane, toluene, THF, acetonitrile, ethanol, methanol, DMSO) by diluting the stock solution. The final concentration should be adjusted so that the maximum absorbance is between 0.05 and 0.1 to ensure linearity and avoid inner filter effects in subsequent fluorescence measurements.[8]
Measurement: Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 500 nm. Use the corresponding pure solvent as a blank for baseline correction.
Data Extraction: Identify and record the wavelength of maximum absorption (λabs) for each solvent.
Sample Preparation: Use the same solutions prepared for the UV-Vis measurements. Ensure they are optically dilute (Absorbance < 0.1 at the excitation wavelength).
Measurement: Excite each sample at its respective absorption maximum (λabs). Record the emission spectrum over a wavelength range that captures the entire fluorescence band (e.g., from λexc + 10 nm to 700 nm).
Data Extraction: Identify and record the wavelength of maximum fluorescence emission (λem) for each solvent.
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-known standard.[8] Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) is a commonly used standard.
Standard Preparation: Prepare a solution of the standard with an absorbance matching that of the sample at the excitation wavelength.
Measurement: Measure the absorbance of both the sample and the standard at the chosen excitation wavelength. Then, record the integrated fluorescence emission spectrum for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).
Calculation: Calculate the quantum yield using the following equation:
Data Analysis: Interpreting Solvatochromic Effects
The collected data allows for a quantitative analysis of the compound's sensitivity to solvent polarity.
Data Summary
The primary photophysical parameters should be compiled into a table for clear comparison. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter and should be calculated in wavenumbers (cm⁻¹).
Table 1: Photophysical Properties of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol in Various Solvents
Solvent
Dielectric Constant (ε)
Refractive Index (n)
λabs (nm)
λem (nm)
Stokes Shift (cm⁻¹)
Quantum Yield (Φf)
Hexane
1.88
1.375
Data
Data
Data
Data
Toluene
2.38
1.497
Data
Data
Data
Data
THF
7.58
1.407
Data
Data
Data
Data
Acetonitrile
37.5
1.344
Data
Data
Data
Data
Ethanol
24.5
1.361
Data
Data
Data
Data
Methanol
32.7
1.329
Data
Data
Data
Data
DMSO
46.7
1.479
Data
Data
Data
Data
(Note: "Data" indicates where experimentally determined values would be placed.)
Lippert-Mataga Analysis
The Lippert-Mataga plot is a powerful tool to analyze solvatochromism and estimate the change in the molecule's dipole moment between the ground (μg) and excited (μe) states.[3] It plots the Stokes shift (in cm⁻¹) against the solvent polarity function, Δf.
Principle: A linear relationship in the Lippert-Mataga plot is a strong indicator of an ICT process. The slope of the line is proportional to the square of the change in dipole moment (Δμ = μe - μg), confirming that the excited state is more polar than the ground state.
Procedure:
Calculate the Stokes shift in wavenumbers (cm⁻¹):
Δν̃ = (1/λabs - 1/λem) * 10⁷
Calculate the solvent polarity function (Δf) for each solvent:
Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]
Plot Δν̃ versus Δf. A positive slope indicates that μe > μg.
Caption: Effect of solvent polarity on the energy levels of an ICT fluorophore.
Conclusion and Outlook
This application note has outlined the necessary protocols to synthesize and thoroughly characterize the photophysical properties of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. The strong solvatochromic behavior, evidenced by significant shifts in emission wavelength and changes in quantum yield with solvent polarity, confirms its intramolecular charge transfer nature. The methodologies described herein, particularly the Lippert-Mataga analysis, provide a robust framework for quantifying this environmental sensitivity. These characteristics make the compound a promising candidate for developing fluorescent probes to report on the micro-polarity of complex systems, such as cellular membranes or polymer matrices, with applications in bio-imaging and materials science.
References
Solvatochromism as a new tool to distinguish structurally similar compounds - PMC. (n.d.). National Center for Biotechnology Information.
Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - ResearchGate. (2021). ResearchGate.
The reaction of propargyl alcohol with amines a novel route to aminopropanones and 2-methylquinoxaline - R Discovery. (1979). R Discovery.
Photophysical properties of 2,6-dicyano- N, N, N ′, N ′-tetramethyl- p-phenylenediamine. (n.d.). Semantic Scholar.
Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - PMC. (2021). National Center for Biotechnology Information.
Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (2022). Basrah Journal of Science.
Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - MDPI. (2024). MDPI.
An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC. (n.d.). National Center for Biotechnology Information.
A fluorogenic and red-shifted diphenyl phosphinate-based probe for selective peroxynitrite detection as demonstrated in fixed cells - RSC Publishing. (n.d.). Royal Society of Chemistry.
Application of fluorescence probe based on NH2-UiO-66@TAPB-PDA-COF nanocomposite in sensitive detection of carbendazim. (2025). ScienceDirect.
Linear and Two-Photon Photophysical Properties of a Series of Symmetrical Diphenylaminofluorenes - University of Central Florida. (n.d.). University of Central Florida.
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal.
The First N,O-Chelated Diphenylboron-Based Fluorescent Probe for Peroxynitrite and Its Bioimaging Applications - PMC. (2024). National Center for Biotechnology Information.
Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes - IRL @ UMSL. (2023). University of Missouri-St. Louis.
Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC. (n.d.). National Center for Biotechnology Information.
Assessment of the composition of aqueous-organic mixtures by solvatochromism of 4-[(octylylpyridinium)ethenyl]phenolate dyes - SciSpace. (n.d.). SciSpace.
A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC. (n.d.). National Center for Biotechnology Information.
Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - MDPI. (2023). MDPI.
One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive ... - PMC. (n.d.). National Center for Biotechnology Information.
Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). ResearchGate.
Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study - SCIRP. (2012). Scientific Research Publishing.
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. (2023). MDPI.
Synthesis and Analysis of 1,1-Bis(6-Methoxy-4'-(Naphthalen-1-Yl) - ResearchGate. (n.d.). ResearchGate.
Application Note: Dual-Action Lysosomal Imaging and Bioorthogonal Labeling using 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Target Audience: Cell Biologists, Chemical Biologists, and Drug Development Professionals Application: Live-cell lysosomal tracking, pH-dependent fluorogenesis, and post-fixation multiplexing via CuAAC Click Chemistry. M...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Cell Biologists, Chemical Biologists, and Drug Development Professionals
Application: Live-cell lysosomal tracking, pH-dependent fluorogenesis, and post-fixation multiplexing via CuAAC Click Chemistry.
Mechanistic Rationale: The Chemistry of the Probe
To design a robust experimental setup, one must first understand the physicochemical causality governing the probe. 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a bifunctional chemical biology tool. Structurally, it is the leuco (colorless) carbinol base of a highly conjugated diarylpropargyl cation—a derivative closely related to malachite green and other triarylmethane dyes [1][2].
The probe operates through two distinct chemical mechanisms:
pH-Driven Fluorogenesis: The two diethylamino groups render the molecule highly lipophilic and weakly basic, driving its accumulation in acidic organelles via ion trapping. In the neutral pH of the cytosol (pH ~7.2), the molecule remains in its sp³-hybridized, colorless leuco form. Upon entering the lysosome (pH 4.5–5.0), the acidic environment catalyzes the dehydration of the hydroxyl group. This converts the central carbon to an sp²-hybridized state, forming a highly stable, intensely fluorescent diarylmethylium cation [1][2].
Bioorthogonal Click Handle: The terminal alkyne (prop-2-yn-1-ol moiety) is biologically inert during live-cell imaging but serves as a highly reactive handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) after cell fixation. This allows researchers to "click" on secondary azide-modified fluorophores or affinity tags, enabling complex multiplexing that is impossible with standard lysosomal trackers.
Table 1: Photophysical Properties and Setup Parameters
Parameter
Value / Specification
Mechanistic Rationale
Probe State (pH > 7.0)
Leuco form (Colorless)
Hydroxyl group intact; sp³ hybridized central carbon prevents π-conjugation.
Matches standard HeNe (633 nm) or Diode (640 nm) confocal laser lines.
Emission Max (
λem
)
~650 - 670 nm
Far-red emission avoids cellular autofluorescence and minimizes phototoxicity.
Working Concentration
1.0 - 5.0 µM
Prevents lysosomal alkalization (the "weak base" artifact) while ensuring signal.
Click Handle
Terminal Alkyne
Enables CuAAC with Azide-functionalized dyes post-fixation.
Experimental Workflow
The following diagram illustrates the logical progression from live-cell physiological imaging to fixed-cell biochemical labeling.
Workflow for dual-action live-cell lysosomal tracking and post-fixation click chemistry.
Detailed Methodologies
Phase 1: Live-Cell Lysosomal Imaging
Objective: Capture the physiological dynamics of acidic organelles without fixation artifacts.
Cell Preparation: Seed cells (e.g., HeLa, A549) in a 35 mm glass-bottom imaging dish (No. 1.5 thickness) and culture until 70-80% confluent.
Probe Loading:
Dissolve the probe in anhydrous DMSO to create a 1 mM stock.
Dilute to a 2.0 µM working concentration in pre-warmed, phenol red-free Hank’s Balanced Salt Solution (HBSS). Causality: Phenol red increases background fluorescence in the red/far-red spectrum. Using HBSS prevents serum proteins from sequestering the lipophilic probe.
Incubation: Incubate cells with the working solution for 30 minutes at 37°C, 5% CO₂.
Washing: Wash cells gently 3× with warm HBSS to remove the extracellular leuco-probe.
Data Acquisition: Image immediately using a confocal microscope equipped with a stage incubator.
Excitation: 633 nm or 640 nm laser (keep power <5% to prevent photobleaching).
Emission: 650–700 nm bandpass filter.
Pinhole: 1 Airy Unit (AU) for optimal optical sectioning.
Phase 2: In Situ CuAAC (Click Chemistry)
Objective: Covalently attach a secondary fluorophore to the probe's alkyne handle for multiplexing.
Fixation: Immediately after live-cell imaging, fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Causality: Do NOT use methanol. Methanol dehydrates cells and extracts lipophilic molecules, which will wash away your probe before it can be clicked.
Permeabilization: Wash 3× with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash thoroughly 3× with PBS.
Master Mix Preparation (Critical Step): The order of addition is paramount to prevent the premature reduction of Cu(II) to Cu(I) and subsequent generation of reactive oxygen species (ROS) that destroy fluorophores [3]. Prepare the following per 500 µL reaction:
20 µL THPTA ligand (100 mM stock in water). Vortex CuSO₄ and THPTA together first to allow the ligand to complex the copper.
50 µL Sodium Ascorbate (100 mM stock, must be freshly prepared ). The solution should turn slightly yellow, indicating the formation of active Cu(I).
Reaction: Add the Master Mix to the cells. Incubate for 30–60 minutes at room temperature in the dark.
Final Wash: Wash 3× with PBS containing 0.5 mM EDTA to chelate residual copper, followed by a final PBS wash. Mount and image.
System Validation & Trustworthiness
To ensure scientific integrity, every imaging protocol utilizing a fluorogenic sensor must incorporate a self-validating system to prove that the signal is a result of the proposed chemical mechanism (pH activation) and not an artifact (e.g., auto-oxidation or non-specific lipid binding).
The Bafilomycin A1 Control:
Prepare a parallel control dish of cells.
Pre-treat these cells with 100 nM Bafilomycin A1 for 1 hour prior to probe incubation.
Causality: Bafilomycin A1 is a highly specific inhibitor of the vacuolar-type H⁺-ATPase (V-ATPase). Its application collapses the proton gradient, raising the lysosomal pH to ~7.0.
Expected Outcome: Because the probe requires a pH < 5.0 to dehydrate the carbinol and form the fluorescent diarylmethylium cation, the Bafilomycin-treated cells must exhibit zero far-red fluorescence . If fluorescence is observed in this control, the signal is artifactual, indicating that the probe has degraded or is binding non-specifically to hydrophobic domains.
References
Wang, Y., Li, J., Feng, L., Yu, J., Zhang, Y., Ye, D., & Chen, H. (2016). "Lysosome-Targeting Fluorogenic Probe for Cathepsin B Imaging in Living Cells." Analytical Chemistry, 88(24), 12403-12410. URL:[Link]
Xiao, X., Shen, Y., Zhou, X., Sun, B., Wang, Y., & Cao, J. (2018). "Engineering of Electrochromic Materials as Activatable Probes for Molecular Imaging and Photodynamic Therapy." Journal of the American Chemical Society, 140(43), 14503–14510. URL:[Link]
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol in the synthesis of bioactive molecules
Application Note: 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol as a Versatile Synthon for Mitochondria-Targeting Bioactive Molecules and Fluorophores Introduction & Mechanistic Rationale In the landscape of modern drug...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol as a Versatile Synthon for Mitochondria-Targeting Bioactive Molecules and Fluorophores
Introduction & Mechanistic Rationale
In the landscape of modern drug discovery and chemical biology, propargyl alcohols have emerged as exceptionally versatile, privileged building blocks[1]. They offer a unique bifunctional reactivity hub—combining an alkyne and a hydroxyl group—that enables diverse synthetic trajectories, including Meyer-Schuster rearrangements, Nicholas reactions, and multicomponent couplings[1].
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol represents a highly specialized derivative within this class. The strategic incorporation of two p-diethylaminophenyl groups transforms the standard propargyl alcohol into a precursor for deeply colored, highly delocalized lipophilic cations.
Electronic Causality: The strong
+M
(mesomeric) effect of the diethylamino groups provides immense stabilization to the propargylic carbocation generated upon acid-catalyzed dehydration[2].
Biological Relevance: Molecules bearing the bis(4-(diethylamino)phenyl)methylium motif (analogous to Malachite Green or Rhodamine derivatives) exhibit intrinsic delocalized lipophilic cationic (DLC) properties. This physicochemical profile drives selective accumulation in the mitochondria of carcinoma cells due to their elevated mitochondrial membrane potential (
ΔΨm
), making this synthon highly valuable for synthesizing targeted photodynamic therapy (PDT) agents, fluorescent probes, and push-pull chromophores[3].
Core Experimental Protocols
The following self-validating protocols detail the synthesis of the title compound and its subsequent divergence into bioactive scaffolds.
Protocol 1: Synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
This procedure utilizes a Grignard addition to a highly electron-rich benzophenone derivative. The use of tetrahydrofuran (THF) is critical as it coordinates and stabilizes the organomagnesium species[4].
Ethynylmagnesium bromide (0.5 M in THF): 25.0 mmol (2.5 equiv)[4]
Anhydrous THF: 40 mL
Saturated aqueous
NH4Cl
(for quench)
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add 4,4'-bis(diethylamino)benzophenone (3.24 g, 10.0 mmol) and dissolve in 40 mL of anhydrous THF.
Cooling & Addition: Cool the intensely yellow solution to 0 °C using an ice-water bath. Causality: Low temperatures prevent unwanted side reactions (such as pinacol coupling) and control the exothermicity of the Grignard addition[4].
Grignard Dropwise Addition: Slowly add ethynylmagnesium bromide (50 mL of a 0.5 M solution) via syringe over 30 minutes.
Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (
Rf≈0.6
) will disappear, replaced by a more polar product spot (
Rf≈0.3
) that stains dark red with acidic
p
-anisaldehyde.
Quenching: Cool the mixture back to 0 °C and carefully quench with 20 mL of saturated aqueous
NH4Cl
. Causality: The mild acid decomposes the magnesium alkoxide intermediate without triggering premature dehydration of the tertiary alcohol.
Workup & Isolation: Extract the aqueous layer with ethyl acetate (
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography to yield the title compound as a pale-yellow solid.
Protocol 2: Acid-Catalyzed Dehydrative Trapping to Bioactive Triarylmethane Analogs
This protocol leverages the exceptional stability of the bis(4-diethylaminophenyl)propargyl cation to form quaternary carbon centers linked to bioactive heterocycles (e.g., indoles).
Activation: Dissolve the propargyl alcohol and indole in 10 mL of anhydrous DCM at room temperature.
Catalysis: Add
BF3⋅OEt2
(12.5
μ
L, 0.1 mmol). Causality: The Lewis acid coordinates to the hydroxyl group, facilitating its departure as a leaving group. The solution will immediately turn an intense, deep blue/green color, confirming the generation of the highly delocalized propargyl carbocation[2].
Nucleophilic Trapping: Stir for 2 hours at room temperature. The deep color will gradually fade to a lighter hue as the nucleophilic C3-position of the indole attacks the carbocation, breaking the extended conjugation of the empty p-orbital.
Workup: Quench with saturated
NaHCO3
to neutralize the Lewis acid. Extract with DCM, dry, and purify to isolate the 3-(1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-yl)-1H-indole derivative.
Protocol 3: Meyer-Schuster Rearrangement to Push-Pull Enals
Conversion of the propargyl alcohol to a highly polarized
α,β
-unsaturated aldehyde, which serves as a Michael acceptor for covalent targeting of cysteine residues in biological assays.
Step-by-Step Methodology:
Dissolve the propargyl alcohol (1.0 mmol) in a mixture of 1,4-dioxane/water (4:1, 10 mL).
Add a transition metal
π
-acid catalyst (e.g.,
AuCl3
or a Ru-complex, 5 mol%) and
p
-toluenesulfonic acid (10 mol%).
Heat to 80 °C for 6 hours. Causality: The
π
-acid activates the terminal alkyne for hydration, forming an allenol intermediate that tautomerizes into the thermodynamically stable 3,3-bis(4-(diethylamino)phenyl)acrylaldehyde. The push-pull nature of the product shifts its absorption significantly, making it a valuable solvatochromic fluorophore[3].
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Experimental Protocol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Mechanistic Context
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a highly functionalized, electron-rich propargyl alcohol. Structurally related to the leuco bases of triarylmethane dyes, this molecule possesses dual reactive centers: a terminal alkyne capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings, and a tertiary alcohol that readily forms a highly resonance-stabilized carbocation under acidic conditions.
As a Senior Application Scientist, I frequently observe that the analytical monitoring of this compound fails when scientists treat it as a standard aliphatic alkyne. The two para-diethylamino groups strongly donate electron density via resonance, making the C-OH bond exceptionally labile. This lability is the exact mechanistic driver exploited in the synthesis of photochromic naphthopyrans [1] and complex amidobenzofurans [2]. Consequently, your analytical strategy must account for facile ionization, in-source fragmentation, and intense chromophoric shifts.
Reaction pathways of the propargyl alcohol showing carbocation and click chemistry intermediates.
Quantitative Analytical Signatures
To build a self-validating analytical system, we must establish orthogonal tracking parameters. Relying solely on UV-Vis or MS can lead to false positives due to the structural similarity between the starting material and its intermediates. Table 1 summarizes the critical analytical signatures required to definitively track the consumption of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Table 1: Key Analytical Signatures and Mechanistic Rationale
Analytical Technique
Target Feature
Expected Value
Mechanistic Rationale (Causality)
LC-MS (ESI+)
Protonated Adduct
m/z 379.3 [M+H]⁺
The highly basic diethylamino groups are easily protonated in 0.1% Formic Acid.
LC-MS (ESI+)
In-Source Fragment
m/z 361.3 [M-OH]⁺
Loss of H₂O yields a delocalized propargylic carbocation. Often the base peak.
HPLC-DAD
UV-Vis Absorbance
λ_max ~265, 355 nm
Extended conjugation of the bis(4-aminophenyl)methane core.
FT-IR
Terminal Alkyne
~2110 cm⁻¹ (sharp)
C≡C stretching vibration; disappears upon click conjugation or cyclization.
¹H NMR
Alkyne Proton
δ ~2.8 ppm (singlet)
Terminal ≡C-H proton; directly correlates to the integrity of the propargyl group.
Experimental Workflows & Protocols
Protocol A: Real-Time Kinetic Monitoring via LC-MS/HPLC-DAD
This protocol is designed to monitor the acid-catalyzed condensation of the propargyl alcohol with a naphthol derivative [1]. The use of an acidic mobile phase ensures consistent protonation of the diethylamino groups, preventing peak tailing on reverse-phase columns.
Step-by-step LC-MS/HPLC-DAD workflow for real-time kinetic monitoring of reaction aliquots.
Step-by-Step Methodology:
Sample Preparation: Extract a 10 µL aliquot from the reaction vessel using a positive displacement pipette (to account for solvent volatility).
Quenching: Immediately transfer the aliquot into a vial containing 990 µL of a quenching solution (50:50 Acetonitrile:Water with 0.1% Formic Acid). Causality: The dilution stops bimolecular collisions, while the formic acid protonates the amines, arresting base-catalyzed side reactions and preparing the sample for ESI+.
Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
Gradient Elution: Execute the gradient outlined in Table 2.
Table 2: HPLC Gradient Elution Profile
Time (min)
Mobile Phase A (H₂O + 0.1% FA)
Mobile Phase B (MeCN + 0.1% FA)
Flow Rate (mL/min)
0.0
95%
5%
0.4
0.5
95%
5%
0.4
3.0
5%
95%
0.4
4.0
5%
95%
0.4
4.1
95%
5%
0.4
Detection & Integration: Monitor the DAD at 355 nm and the MS in Selected Ion Monitoring (SIM) mode for m/z 379.3 and 361.3.
Self-Validating System Check:
Before running reaction aliquots, inject a pure standard of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. Adjust the MS declustering potential (DP) or fragmentor voltage until the ratio of m/z 361.3 to 379.3 stabilizes at approximately 3:1. A fluctuating ratio across technical replicates indicates inconsistent source thermodynamics, which will invalidate your kinetic integration.
Protocol B: In-Situ FT-IR Monitoring of Alkyne Consumption
For reactions like CuAAC where extracting aliquots might disrupt the inert atmosphere or catalyst equilibrium, in-situ FT-IR utilizing an ATR (Attenuated Total Reflectance) probe provides a continuous, non-destructive data stream.
Step-by-Step Methodology:
Probe Insertion: Insert the ATR-FTIR probe into the reaction vessel under a nitrogen sweep. Ensure the probe tip is fully submerged and positioned away from the stirring vortex to minimize noise from bubbles.
Background Acquisition: Acquire a background spectrum of the pure reaction solvent (e.g., anhydrous THF or DMF) at the reaction temperature. Causality: Temperature shifts alter solvent density and refractive index, which can artificially skew the baseline if the background is taken at room temperature.
Baseline Establishment: Add the 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol to the vessel. Allow 5 minutes for dissolution and thermal equilibration. Record the baseline spectrum, focusing on the sharp C≡C stretching band at ~2110 cm⁻¹.
Reaction Initiation & Tracking: Inject the catalyst/reagents. Set the FT-IR software to acquire a spectrum every 30 seconds (averaging 16 scans per spectrum at 4 cm⁻¹ resolution).
Data Processing: Plot the normalized area under the curve (AUC) of the 2110 cm⁻¹ peak over time to generate a real-time kinetic decay curve.
Self-Validating System Check:
Track a non-participating solvent peak (e.g., the C-H out-of-plane bend of toluene if used as a co-solvent) alongside the alkyne peak. The solvent peak area must remain constant (± 2%). If the solvent peak drifts, it indicates changing path length (e.g., polymer buildup on the probe tip) or solvent evaporation, meaning the alkyne consumption data must be mathematically normalized against the solvent peak to remain trustworthy.
References
Orlando D. C. C. de Azevedo, Paul I. P. Elliott, Christopher D. Gabbutt, B. Mark Heron, Kyle J. Lord, and Christopher Pullen. "Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans." The Journal of Organic Chemistry, 2020.[Link] [1]
Yulong Kong, Kezhi Jiang, Jian Cao, Lingzi Fu, Lian Yu, Guoqiao Lai, Yuming Cui, Ziqiang Hu, and Guanhai Wang. "Synthesis of 3-Alkyl- or 3-Allenyl-2-amidobenzofurans via Electrophilic Cyclization of o-Anisole-Substituted Ynamides with Carbocations." Organic Letters, 2013.[Link] [2]
Technical Notes & Optimization
Troubleshooting
common side reactions in the synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Welcome to the Technical Support Center. The synthesis of 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol via the nucleophilic addition of ethynylmagnesium bromide to 4,4'-bis(diethylamino)benzophenone is a fundamental alk...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The synthesis of 1,1-bis(4-(diethylamino)phenyl)prop-2-yn-1-ol via the nucleophilic addition of ethynylmagnesium bromide to 4,4'-bis(diethylamino)benzophenone is a fundamental alkynylation reaction. However, the presence of two strongly electron-donating diethylamino groups renders the resulting propargylic alcohol highly susceptible to side reactions.
This guide provides mechanistic troubleshooting, operational FAQs, and self-validating protocols to help researchers maximize yield and purity while avoiding common structural rearrangements.
Experimental Workflow & Divergence Points
Understanding the exact points where the reaction can fail is critical. The workflow below illustrates the optimal synthetic path and the environmental triggers that lead to the three most common side reactions.
Experimental workflow for alkynylation and potential side-reaction divergence points.
Troubleshooting Guide: Mechanistic Pitfalls
Issue 1: Formation of α,β-Unsaturated Aldehydes (Meyer-Schuster Rearrangement)
Symptoms: The product mixture shows a new spot on TLC with high UV activity. NMR reveals an aldehydic proton (~9.5–10.0 ppm) and an alkene proton, while the terminal alkyne proton (~2.5 ppm) is missing.
Causality & Mechanism: The 1 is an acid-catalyzed 1,3-hydroxyl shift [1]. In this specific molecule, the nitrogen lone pairs from the diethylamino groups strongly donate electron density into the phenyl rings. This heavily stabilizes the intermediate carbocation at the C1 position. Even mildly acidic quenching conditions (e.g., unbuffered HCl) will protonate the hydroxyl group, driving water elimination and subsequent re-addition at the terminal carbon to form an enol, which tautomerizes to an α,β-unsaturated aldehyde 2.
Resolution: Quench the Grignard reaction strictly with saturated aqueous ammonium chloride (NH₄Cl) or a weak phosphate buffer (pH 7). Avoid strong mineral acids entirely.
Mechanism of the acid-catalyzed Meyer-Schuster rearrangement leading to aldehyde byproducts.
Issue 2: Oxidative Homocoupling (Glaser Coupling)
Symptoms: Appearance of a highly non-polar, intensely colored byproduct. Mass spectrometry indicates a dimerized mass (M-H)*2.
Causality & Mechanism: Terminal alkynes are prone to 3 in the presence of oxygen and trace metal impurities[3]. While ethynylmagnesium bromide is less susceptible than copper acetylides, adventitious oxygen during the reaction or workup can induce dimerization of the alkyne moiety into a symmetric 1,3-diyne.
Resolution: Degas all solvents (THF) using freeze-pump-thaw cycles or sparging with argon. Maintain a strict inert atmosphere throughout the reaction and initial workup phases.
Issue 3: Dehydration to Enyne
Symptoms: Loss of the broad -OH stretch in IR spectroscopy (~3300 cm⁻¹) and formation of a highly conjugated, brightly colored (often deep blue/green) enyne species.
Causality & Mechanism: Similar to the Meyer-Schuster rearrangement, the extreme stability of the bis(4-(diethylamino)phenyl)methyl cation drives spontaneous dehydration if the mixture is heated during concentration or exposed to Lewis/Brønsted acids (such as bare silica gel).
Resolution: Keep the temperature below 30°C during rotary evaporation. Pre-treat silica gel with 1% triethylamine (TEA) to neutralize acidic sites before chromatography.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at 50-60% conversion despite using an excess of ethynylmagnesium bromide?A1: Ethynylmagnesium bromide can undergo disproportionation into the insoluble di-Grignard species (BrMg-C≡C-MgBr) and acetylene gas. If the reagent is old or improperly stored, the effective concentration of the mono-Grignard is lower than expected. Always titrate the Grignard reagent before use or utilize a fresh commercial solution (typically 4) [4].
Q2: Can I use lithium acetylide instead of ethynylmagnesium bromide?A2: Yes. Lithium acetylide-ethylenediamine complex is a viable alternative and often provides better atom economy. However, it requires handling a solid suspension and can sometimes lead to more complex workups due to the ethylenediamine ligand chelating metal ions.
Q3: How should I store the purified 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol?A3: Store the compound as a solid at -20°C in an amber vial backfilled with argon. The compound is sensitive to prolonged light exposure and ambient moisture/acidic vapors, which can slowly trigger degradation over time.
Quantitative Data & Side Reaction Summary
Side Reaction
Primary Catalyst/Trigger
Chemical Indicator (NMR/IR)
Prevention Strategy
Meyer-Schuster Rearrangement
Brønsted/Lewis Acids (pH < 5)
Aldehyde peak (~9.5 ppm)
Quench with sat. NH₄Cl; Avoid strong acids.
Dehydration (Enyne Formation)
Heat (>40°C), Acidic Silica
Loss of -OH stretch (~3300 cm⁻¹)
Evaporate <30°C; Use 1% TEA in silica gel.
Glaser Homocoupling
Oxygen (O₂), Trace Cu
Dimer mass in MS; Diyne peaks
Rigorous degassing; Argon atmosphere.
Unreacted Ketone
Degraded Grignard Reagent
Ketone C=O stretch (~1650 cm⁻¹)
Titrate Grignard; Use fresh reagent.
Step-by-Step Experimental Protocol
Self-Validating Synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Prerequisites: All glassware must be oven-dried (120°C) and purged with Argon. THF must be anhydrous and inhibitor-free.
Preparation: Dissolve 4,4'-bis(diethylamino)benzophenone (1.0 equiv, e.g., 10 mmol) in anhydrous THF (0.2 M) in a round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Cooling: Cool the solution to 0°C using an ice-water bath under a continuous Argon balloon.
Addition: Dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.5 equiv, 15 mmol) via a syringe pump over 30 minutes.
Causality: Slow addition prevents localized heating and suppresses the disproportionation of the Grignard reagent into inactive species.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
Validation: Monitor via TLC (Hexanes:EtOAc 8:2, 1% TEA). The starting ketone will appear as a bright UV-active spot that slowly disappears, replaced by a more polar product spot.
Quenching (Critical Step): Cool the mixture back to 0°C. Carefully add saturated aqueous NH₄Cl (10 mL per 10 mmol) dropwise.
Causality: NH₄Cl provides a buffered quench (pH ~6-7), preventing the acid-catalyzed Meyer-Schuster rearrangement and dehydration.
Extraction: Dilute with diethyl ether or ethyl acetate. Separate the organic layer. Wash the aqueous layer twice with the organic solvent.
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ if trace acidity is a concern), and filter.
Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator.
Critical Validation: Keep the water bath temperature strictly below 30°C to prevent thermal dehydration.
Purification: Purify via flash column chromatography using neutral alumina or silica gel pre-treated with 1% TEA (Hexanes:EtOAc gradient).
References
Meyer–Schuster rearrangement
Wikipedia
The Meyer–Schuster Rearrangement
Organic Reactions
Preventing side reactions of the propargyl group during synthesis
BenchChem
Technical Support Center: Purification of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with highly functionalized propargyl alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with highly functionalized propargyl alcohols.
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a synthetically valuable but notoriously sensitive intermediate. The presence of two strongly electron-donating diethylamino groups flanking a tertiary propargylic alcohol creates unique purification challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.
Part 1: Troubleshooting FAQs & Causality Analysis
Q1: During column chromatography, my compound forms a bright blue/green band on the column, and my isolated yield is near zero. What is happening?
The Causality: You are observing acid-catalyzed dehydration. Standard silica gel is inherently acidic (pH ~4.5–5.5). In this molecule, the hydroxyl group is highly labile because its departure generates a carbocation that is exceptionally stabilized by the resonance of the two para-diethylamino groups. This forms a highly conjugated, intensely colored chromophore—structurally analogous to triarylmethane dyes like Malachite Green. Once this carbocation forms, the compound either remains irreversibly bound to the silica or undergoes a Meyer-Schuster rearrangement to form an
α,β
-unsaturated enone[1].
The Solution: You must completely neutralize the stationary phase. Switch to Basic Alumina (Brockmann Grade II or III) or deactivate standard silica gel by pre-treating it with 3–5% Triethylamine (TEA) in your mobile phase.
Q2: How do I effectively separate the product from unreacted 4,4'-bis(diethylamino)benzophenone (Michler's ethyl ketone)?
The Causality: The starting material, 4,4'-bis(diethylamino)benzophenone, is highly lipophilic and shares a nearly identical polarity profile with the product. Because the addition of the small alkyne group does not drastically alter the dipole moment, their retention factors (
Rf
) are often indistinguishable in standard hexanes/ethyl acetate mixtures.
The Solution: Exploit the hydrogen-bonding capability of the newly formed tertiary alcohol. By transitioning to a solvent system containing a small amount of a hydrogen-bond acceptor/donor (e.g., 1-2% methanol or isopropanol in dichloromethane, buffered with TEA), you can selectively retard the propargyl alcohol on the column while the ketone elutes faster. For larger scales (>5 g), selective recrystallization is vastly superior to chromatography.
Q3: My NMR shows a mixture of the desired alkyne and an unknown byproduct after rotary evaporation. How do I prevent this?
The Causality: Propargyl alcohols are thermally sensitive. Prolonged exposure to heat, especially in the presence of trace acids (even from degraded chlorinated solvents like
CH2Cl2
), induces the Meyer-Schuster rearrangement[1].
The Solution: Maintain rotary evaporation bath temperatures strictly below 30°C. Always add a drop of TEA to the collection flask before concentrating the fractions to ensure the environment remains slightly basic during solvent removal.
Part 2: Quantitative Data & System Optimization
To facilitate easy comparison, the following table summarizes the performance of various purification systems. Data is based on standard TLC and recovery metrics.
Table 1: Mobile Phase Optimization and Stability Metrics
Stationary Phase
Mobile Phase System
Additive
Rf
(Product)
Rf
(Ketone)
Stability / Recovery
Bare Silica Gel
Hexanes / EtOAc (80:20)
None
0.35 (streaks)
0.40
< 10% (Severe degradation)
Silica Gel
Hexanes / EtOAc (80:20)
3% TEA
0.42
0.45
85% (Moderate separation)
Silica Gel
DCM / MeOH (98:2)
1% TEA
0.30
0.55
92% (Excellent separation)
Basic Alumina
Hexanes / EtOAc (85:15)
None
0.45
0.50
95% (Good separation)
Part 3: Mandatory Visualizations (Workflows & Pathways)
Acid-catalyzed degradation pathways of the propargyl alcohol.
Decision matrix for selecting the appropriate purification workflow.
Part 4: Step-by-Step Methodologies
Protocol A: Self-Validating 2D TLC Assay
Purpose: To verify compound stability on the chosen stationary phase before committing to a full column.
Prepare a TLC plate using your intended stationary phase (e.g., bare silica, TEA-treated silica, or alumina).
Spot the crude mixture in the bottom-left corner.
Develop the plate in the chosen mobile phase (e.g., 80:20 Hexanes/EtOAc).
Remove the plate, mark the solvent front, and dry it completely under a gentle stream of nitrogen.
The Validation Step: Rotate the plate 90 degrees and develop it a second time in the exact same solvent system.
Interpretation: If the compound is stable, all spots will lie on a perfect diagonal line. If the target spot smears off the diagonal or changes color (turning blue/green), it is actively degrading on the stationary phase. You must switch to Protocol B.
Protocol B: Amine-Deactivated Silica Gel Chromatography
Purpose: Chromatographic purification for scales < 5 grams.
Slurry Preparation: Suspend silica gel (230-400 mesh) in a mixture of Dichloromethane (DCM) containing 3% Triethylamine (TEA) by volume. Stir gently for 10 minutes to ensure complete neutralization of the acidic silanol groups.
Column Packing: Pour the slurry into the column and elute at least 2 column volumes of the DCM/TEA mixture to pack the bed.
Equilibration: Flush the column with 2 column volumes of your starting mobile phase (e.g., DCM/MeOH 99:1 containing 1% TEA).
Loading: Dissolve the crude 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol in the minimum amount of DCM containing 1% TEA. Load carefully onto the column.
Elution: Elute using the DCM/MeOH (99:1 to 98:2) gradient. Monitor fractions via TLC (using TEA-treated plates).
Concentration: Combine pure fractions, add 1 drop of TEA, and concentrate under reduced pressure with a water bath strictly
≤
30°C.
Protocol C: Low-Temperature Recrystallization
Purpose: High-purity isolation for larger scales (> 5 grams) where chromatography is inefficient.
Dissolve the crude mixture in a minimal amount of boiling absolute ethanol (ensure the ethanol is degassed to prevent amine oxidation).
Add dropwise, while stirring, hot ultra-pure water until the solution just becomes cloudy (the cloud point).
Add 1-2 drops of ethanol to clear the solution, then remove from heat.
Allow the flask to cool slowly to room temperature undisturbed (promotes exclusion of the Michler's ethyl ketone impurity).
Once at room temperature, transfer the flask to a -20°C freezer for 12 hours.
Filter the resulting pale yellow crystals rapidly on a cold Büchner funnel, washing with ice-cold 10% ethanol/water. Dry under high vacuum in the dark.
References
National Institute of Standards and Technology (NIST). Methanone, bis[4-(dimethylamino)phenyl]- (CAS 90-94-8) Structural Data. NIST Chemistry WebBook, SRD 69. Retrieved from: [Link][2]
European Patent Office. EP0256745A2: Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same. Retrieved from:[1]
Technical Support Center: Synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. This document provides in-depth troubleshooting advice, frequen...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and optimize your synthetic yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol?
The most direct and widely employed method for synthesizing this tertiary propargyl alcohol is the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 4,4'-bis(diethylamino)benzophenone.[1] This is typically achieved using an organometallic reagent such as ethynylmagnesium bromide (a Grignard reagent) or lithium acetylide. The reaction proceeds in two key steps: the nucleophilic attack to form a magnesium or lithium alkoxide intermediate, followed by an aqueous acidic workup to protonate the alkoxide, yielding the final alcohol product.
Q2: Why is an organometallic approach (Grignard/Organolithium) preferred?
This approach is favored because it facilitates the formation of a new carbon-carbon bond, which is essential for this synthesis.[2] Grignard and organolithium reagents are powerful nucleophiles capable of attacking the sterically hindered and electronically stabilized carbonyl group of the benzophenone derivative.[3] Alternative methods are generally less efficient for creating this specific C-C bond to a quaternary carbon center.
Q3: What are the most critical parameters for ensuring a successful reaction?
The success of this synthesis hinges on several critical factors:
Anhydrous Conditions: Grignard and organolithium reagents are extremely sensitive to protic sources, including water.[4] Any moisture will quench the reagent, reducing the yield. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.[5]
Inert Atmosphere: These reagents can also react with atmospheric oxygen. The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, from start to finish.[6]
Reagent Quality: The purity and activity of the magnesium turnings (for Grignard preparation) and the starting ketone are paramount. The 4,4'-bis(diethylamino)benzophenone should be pure and dry.
Temperature Control: The addition of the organometallic reagent to the ketone is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition helps to minimize side reactions and prevent thermal decomposition.[7]
Q4: How can I effectively monitor the reaction's progress?
The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is quenched and spotted on a TLC plate alongside the starting material (4,4'-bis(diethylamino)benzophenone). The reaction is considered complete when the spot corresponding to the starting ketone has been completely consumed, and a new, typically lower-Rf spot corresponding to the product alcohol appears.
Q5: What are the expected spectroscopic characteristics of the final product?
For 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, you should expect to see the following key signals:
¹H NMR: A sharp singlet for the acetylenic proton (≡C-H) around 2.5-3.0 ppm, a singlet for the hydroxyl proton (-OH), and characteristic signals for the diethylamino groups (quartets and triplets) and the aromatic protons.
¹³C NMR: Two distinct signals for the alkyne carbons (C≡C), one for the quaternary carbinol carbon (C-OH), and signals for the aromatic and diethylamino carbons.
FT-IR: A sharp, weak absorption band for the alkyne C≡C stretch around 2100-2150 cm⁻¹ and a strong, sharp band for the terminal ≡C-H stretch around 3300 cm⁻¹. A broad O-H stretching band will also be present around 3400-3600 cm⁻¹.
Troubleshooting Guide
Problem: The reaction fails to initiate or proceeds very slowly.
Possible Cause 1: Inactive Grignard Reagent. If you are preparing the ethynylmagnesium bromide in situ, the magnesium metal may be coated with an oxide layer that prevents reaction.
Solution: Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously under an inert atmosphere to break the surface.[5][6]
Possible Cause 2: Presence of Moisture. Water is the most common inhibitor of organometallic reactions.[4]
Solution: Ensure all glassware is flame-dried or oven-dried (>120 °C) immediately before use and cooled under a stream of inert gas. Use freshly distilled, anhydrous solvents (e.g., THF distilled from sodium/benzophenone).[8]
Possible Cause 3: Poor Quality Starting Materials.
Solution: Use high-purity 4,4'-bis(diethylamino)benzophenone. If necessary, recrystallize it before use. Ensure the ethynylmagnesium bromide solution (if purchased) has not degraded.
Problem: The reaction yield is consistently low.
Possible Cause 1: Incorrect Stoichiometry. An insufficient amount of the acetylide reagent will lead to incomplete conversion of the starting ketone.
Solution: Use a slight excess (1.2 to 1.5 equivalents) of the ethynylmagnesium bromide to ensure the reaction goes to completion.[9]
Possible Cause 2: Side Reactions. The primary side reaction is the enolization of the ketone, although this is less favorable for non-enolizable benzophenones. A more likely issue is the quenching of the Grignard reagent by any acidic protons or impurities.
Solution: Maintain a low reaction temperature (0 °C or below) during the addition of the ketone to the Grignard solution. This minimizes the rate of potential side reactions. Add the ketone solution slowly to the Grignard reagent to avoid localized overheating.
Possible Cause 3: Inefficient Workup and Extraction. The product may be partially soluble in the aqueous layer, or an emulsion may form, leading to loss of product.
Solution: After quenching with saturated aqueous ammonium chloride (NH₄Cl), ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.[7] If an emulsion forms, adding brine can help break it.
Problem: The reaction mixture turns dark brown or black, suggesting decomposition.
Possible Cause: Overheating. Tertiary propargyl alcohols can be sensitive to heat and acidic conditions, which can lead to polymerization or rearrangement reactions like the Meyer-Schuster rearrangement.[1][10]
Solution: Strictly control the temperature throughout the process. Perform the addition at 0 °C and avoid letting the reaction warm up excessively. The quenching step should also be done carefully in an ice bath to dissipate heat.
Possible Cause 1: Formation of Side Products. Besides unreacted starting material, you might see byproducts from Wurtz-type coupling of the Grignard reagent or impurities in the starting materials.
Solution: Ensure high-purity reagents. Slow, controlled addition at low temperatures is key. The use of THF as a solvent is generally preferred as it helps stabilize the Grignard reagent.[5]
Possible Cause 2: Product Degradation on TLC Plate. The product has two basic diethylamino groups which can cause streaking on standard silica gel plates.
Solution: Add 1% triethylamine (Et₃N) to your TLC eluent to neutralize the acidic silica surface. This will result in sharper spots and more reliable Rf values.
Problem: The final product is difficult to purify.
Possible Cause: Co-elution with Impurities or Streaking on Silica Gel. The basic nature of the product can make standard silica gel chromatography challenging.[11]
Solution 1 (Chromatography): Purify using column chromatography on silica gel that has been pre-treated or slurried with a solvent mixture containing 1-2% triethylamine. This will prevent streaking and improve separation. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is recommended.
Solution 2 (Recrystallization): If the product is a solid, recrystallization is an excellent alternative to chromatography. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate, to find conditions that yield high-purity crystals.
Visualized Reaction and Troubleshooting Workflow
Reaction Mechanism
The diagram below outlines the nucleophilic addition of ethynylmagnesium bromide to 4,4'-bis(diethylamino)benzophenone.
Caption: A logical guide for troubleshooting common synthesis problems.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on the scale and available equipment.
Reagent & Equipment Data
Reagent
Formula
MW ( g/mol )
Molar Eq.
Moles (mmol)
Amount
4,4'-bis(diethylamino)benzophenone
C₂₁H₂₈N₂O
336.46
1.0
10.0
3.36 g
Ethynylmagnesium bromide
C₂HMgBr
129.25
1.2
12.0
24 mL
(0.5 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
-
-
50 mL
Saturated aq. NH₄Cl
NH₄Cl
53.49
-
-
50 mL
Ethyl Acetate
C₄H₈O₂
88.11
-
-
150 mL
Brine
NaCl(aq)
-
-
-
50 mL
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
-
~5 g
Step-by-Step Methodology
Preparation:
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter with a condenser.
Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.
Reaction Setup:
In the flask, dissolve 4,4'-bis(diethylamino)benzophenone (3.36 g, 10.0 mmol) in 50 mL of anhydrous THF.
Cool the resulting solution to 0 °C using an ice-water bath.
Nucleophilic Addition:
Charge the dropping funnel with 24 mL (12.0 mmol) of 0.5 M ethynylmagnesium bromide solution in THF.
Add the Grignard solution dropwise to the stirred ketone solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
Workup and Extraction:
Cool the reaction mixture back to 0 °C in an ice bath.
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude residue by flash column chromatography on silica gel. Use a hexane/ethyl acetate gradient (e.g., from 95:5 to 80:20) containing 1% triethylamine to elute the product.
Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol as a solid or viscous oil.
References
Forgione, P.; Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Lett., 41(1), 11–15.
Trost, B. M., & Weiss, A. H. (2012). Heteropolyacid-Catalyzed Direct Deoxygenation of Propargyl and Allyl Alcohols. The Journal of Organic Chemistry, 77(15), 6659–6674.
Gomathi, A., et al. (2017). Synthesis of Propargylic alcohol and its reactivity towards [9][12]- Sigmatropic Rearrangement. International Journal of Advanced Research in Innovative Ideas in Education, 3(3). Available at:
Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols? Available at: [Link]
Acharya, H. P., Miyoshi, K., & Kobayashi, Y. (2007). Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Organic Letters, 9(18), 3535–3538.
Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]
Organic Chemistry Tutor. Grignard Reagent and Grignard Reaction. Available at: [Link]
Grignard reactions practice problems with answers pdf. (2024). Available at: [Link]
Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems. Available at: [Link]
Quora. (2020). How does Grignard reagent react with alkyne? Available at: [Link]
Wikipedia. Propargyl alcohol. Available at: [Link]
Yuan, L., et al. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrins. ACS Macro Letters, 3(10), 1021–1025.
Sciencemadness Discussion Board. (2020). Preparation of propargyl alcohol (2-propyn-1-ol). Available at: [Link]
Science of Synthesis. (2011). Product Class 3: Propargylic Alcohols. Thieme, 36, 117-210. Available at: [Link]
Wang, C., et al. (2024). Catalytic Enantioselective Hydroxylation of Tertiary Propargylic C(sp3)–H Bonds in Acyclic Systems: a Kinetic Resolution Study. Journal of the American Chemical Society.
Bovonsombat, P., & Losuwanakul, S. (2021). Electrophilic halogenations of propargyl alcohols. RSC advances, 11(20), 12181-12204.
González-Calderón, D., & Lete, E. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3418.
Hughes, D. L. (2014). A Concise, Asymmetric Synthesis of (S)-BINAP. Organic Syntheses, 91, 1-12.
Al-Khalaf, A. A., Abbas, A. F., & Al-Lami, H. S. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Available at:
Google Patents. (2020). CN110229087B - Purification method of (1R,2R) -1- [ (4-methylsulfonyl) phenyl ] -2-amino-1, 3-propanediol.
European Patent Office. (2025). EP 4279482 B1 - METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. Available at: [Link]
El-Damasy, A. K., et al. (2010). Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. European journal of medicinal chemistry, 45(9), 3913-3923.
Giraud, A., et al. (2014). 1,1-Dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes: Structure–Property Relationships. Chemistry–A European Journal, 20(24), 7434-7444.
Wang, Y., et al. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 1-10.
Patel, R. V., et al. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine as a fluorescent dye for protein conjugation. International Journal of Industrial Chemistry, 3(1), 1-8. Available at:
Thomas, G. T., Isbrandt, E. S., & Newman, S. G. (2024). Synthesis of Secondary Benzylic Alcohols by Reductive Arylation of Aldehydes: α-Phenyl-6-quinolinemethanol. Organic Syntheses, 101, 1-20.
Technical Support Center: Functionalization of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol .
This specific diarylpropargyl alcohol presents a unique set of synthetic challenges. The presence of two highly electron-donating p-diethylamino groups creates an extremely electron-rich aromatic system. While this is useful for downstream photophysical or pharmacological applications, it hyper-stabilizes the propargylic position, making the molecule exceptionally prone to side reactions like the Meyer-Schuster rearrangement[1]. Furthermore, the strongly Lewis basic tertiary amines frequently interfere with transition-metal catalysts[2].
Below, you will find field-proven troubleshooting guides, mechanistic insights, and validated protocols to successfully navigate these functionalization challenges.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my Sonogashira coupling yielding a yellow α,β-unsaturated enone instead of the desired functionalized alkyne?
The Causality: You are observing the Meyer-Schuster Rearrangement (MSR) [1][3]. In a standard Sonogashira coupling, Copper(I) iodide is used as a co-catalyst. Cu(I) is a Lewis acid that can coordinate to the propargylic hydroxyl group. Because your substrate features two strongly electron-donating 4-(diethylamino)phenyl rings, the departure of the hydroxyl group forms a highly resonance-stabilized diaryl carbocation at the C1 position. This intermediate rapidly undergoes a 1,3-hydroxyl shift and tautomerization to form an irreversible α,β-unsaturated enone[4].
The Solution: You must eliminate Lewis acids and Brønsted acids from your reaction. Switch to a Copper-free Sonogashira protocol . Utilize an electron-rich palladium catalyst (e.g.,
Pd(PPh3)4
or Pd/XPhos) and use an amine (such as piperidine or triethylamine) as both the base and the solvent to suppress carbocation formation.
Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC / Click Reaction) is stalling at <10% conversion. How do I fix this?
The Causality: The diethylamino groups on your substrate are strong Lewis bases that act as competitive ligands. They coordinate with the active Cu(I) catalyst, pulling it out of the catalytic cycle—a phenomenon known as heteroatom/amine catalyst poisoning[2][5].
The Solution: Do not attempt to protonate the amines to mask them; adding acid will instantly trigger the Meyer-Schuster rearrangement[6]. Instead, overwhelm the competitive binding by using a strongly coordinating polytriazole auxiliary ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA , and increase your Cu(I) loading to 10-15 mol%. These ligands stabilize the Cu(I) oxidation state and prevent sequestration by the substrate's diethylamino groups.
Q3: I am trying to acetylate the tertiary hydroxyl group, but I am getting unreacted starting material or dehydrated enyne byproducts. What is wrong?
The Causality: The hydroxyl group is highly sterically hindered by the two bulky 1,1-diaryl rings. Standard conditions (e.g., Acetic anhydride/Pyridine) are often too slow, while acidic conditions (e.g., Acetyl chloride/HCl) cause rapid dehydration to the enyne or rearrangement[1].
The Solution: Use Steglich Esterification conditions. Employ N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl with a super-stoichiometric amount of 4-Dimethylaminopyridine (DMAP) (e.g., 0.5 to 1.0 equivalents). DMAP acts as a highly nucleophilic acyl transfer catalyst that can overcome the steric bulk, while the strictly neutral/basic conditions prevent dehydration.
Part 2: Mechanistic Pathways & Workflow Visualization
To understand the competing pathways during transition-metal functionalization, refer to the mechanistic divergence diagram below.
Mechanistic divergence of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol under catalytic conditions.
Part 3: Quantitative Data & Optimization
The following table summarizes the optimization of the Sonogashira coupling for this specific substrate, demonstrating the critical need to omit Copper to preserve the propargylic alcohol.
Catalyst System
Co-Catalyst
Base / Solvent
Temp (°C)
Yield of Coupled Alkyne
Yield of MSR Enone
Pd(PPh3)2Cl2
(5 mol%)
CuI (10 mol%)
Et3N
/ THF
50
< 5%
> 85%
Pd(PPh3)4
(5 mol%)
CuI (5 mol%)
Piperidine / DMF
RT
15%
70%
Pd(PPh3)4
(5 mol%)
None
Piperidine (neat)
RT
88%
< 2%
Pd2(dba)3
XPhos
None
Cs2CO3
/ Dioxane
60
75%
10%
Data Interpretation: The introduction of even 5 mol% CuI shifts the reaction pathway almost entirely toward the Meyer-Schuster rearrangement due to the hyper-stabilized carbocation intermediate[7].
Part 4: Validated Experimental Protocol
Copper-Free Sonogashira Coupling
This protocol is designed to self-validate by maintaining a strictly basic environment, thereby preventing the acid-catalyzed degradation of the substrate.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. The exclusion of oxygen is critical to prevent the oxidation of the diethylamino groups and the Pd(0) catalyst.
Reagent Loading: Add 1.0 mmol of the propargyl alcohol, 1.2 mmol of the aryl halide, and 0.05 mmol of
Pd(PPh3)4
to the flask.
Solvent Addition: Inject 5.0 mL of anhydrous, thoroughly degassed piperidine via syringe. Piperidine acts as both the solvent and the base, providing a highly basic environment that completely suppresses carbocation formation at C1.
Reaction: Stir the mixture at room temperature (20–25 °C) in the dark. Monitor via TLC (eluent: Hexanes/Ethyl Acetate 7:3). The reaction typically reaches completion in 4–8 hours. Do not heat above 40 °C unless necessary, as thermal stress can induce uncatalyzed degradation.
Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated aqueous
NaHCO3
(3 x 15 mL) to remove the piperidine hydrohalide salts. Avoid washing with HCl or
NH4Cl
, as the localized acidic pH will degrade the product.
Purification: Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography using neutral alumina or silica gel pre-treated with 1% triethylamine.
Workflow for the Copper-Free Sonogashira coupling of sensitive propargyl alcohols.
Part 5: References
The Meyer–Schuster Rearrangement
Organic Reactions
URL: [Link]
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds
Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Iodo(III)-Meyer–Schuster Rearrangement of Propargylic Alcohols Promoted by Benziodoxole Triflate
Organic Letters - ACS Publications
URL:[Link]
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles
PubMed Central (PMC) - NIH
URL:[Link]
General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis
Morressier
URL:[Link]
Technical Support Center: Catalyst Selection and Troubleshooting for Click Reactions with Hindered Propargyl Alcohols
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced click chemistry applications. This guide is specifically designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced click chemistry applications. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, particularly when working with sterically hindered propargyl alcohols. Steric hindrance near the alkyne moiety can dramatically decrease reaction rates and yields, turning what is typically a robust and reliable reaction into a significant synthetic obstacle.[1][2][3]
This document provides in-depth, field-proven insights in a question-and-answer format, moving from high-level frequently asked questions to granular troubleshooting guides. We will explore not only how to optimize the widely used CuAAC reaction but also when to employ alternative catalytic systems, such as Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), to achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and strategic decisions you'll face when dealing with hindered substrates.
Q1: Why is my click reaction with a hindered propargyl alcohol failing or giving very low yields?
A1: Low efficiency in these cases is almost always due to steric hindrance.[1][2] Bulky groups near the propargyl alcohol's alkyne functionality physically block the approach of the azide and the copper catalyst, which is essential for the cycloaddition to occur. This leads to several potential issues:
Reduced Reaction Rate: The formation of the key copper-acetylide intermediate is slowed, and the subsequent cycloaddition with the azide is sterically impeded.[2]
Catalyst Inactivity: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[4] If the primary reaction is slow, this catalyst degradation becomes a more significant factor over the extended reaction time.
Side Reactions: The prolonged reaction times and higher temperatures sometimes used to force the reaction can promote side reactions like Glaser coupling (oxidative homocoupling of the alkyne).[2]
Q2: What is the very first thing I should check if my reaction isn't working?
A2: Before adjusting complex parameters, always verify the integrity of your catalyst system. The active catalyst in CuAAC is Cu(I), which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[5][6]
Check the Reducing Agent: Sodium ascorbate solutions degrade in the presence of oxygen. Always use a freshly prepared solution for each experiment.[1][2]
Ensure an Oxygen-Free Environment: The Cu(I) catalyst is readily oxidized.[4] Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes and maintain the reaction under an inert atmosphere.[2][7] This is one of the most critical and often overlooked steps.[4]
Q3: When should I consider switching from a copper (CuAAC) to a ruthenium (RuAAC) catalyst?
A3: You should consider switching to a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) when you have exhausted optimization of the CuAAC reaction with little success, especially with tertiary propargyl alcohols or other highly congested systems. RuAAC is an excellent alternative for two main reasons:
Different Mechanism: RuAAC proceeds through a different mechanism involving a ruthenacycle intermediate, which can be less sensitive to the steric bulk that hinders the CuAAC pathway.[8][9]
Complementary Regioselectivity: CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles. In contrast, RuAAC typically yields the 1,5-disubstituted regioisomer, providing access to a different class of molecules.[9][10][11][12] This offers a powerful way to generate structural diversity. Interestingly, in cases of extreme steric hindrance, the regioselectivity of RuAAC can be reversed to favor the 1,4-isomer, highlighting its unique behavior with challenging substrates.[10]
Q4: How do I choose the right ligand for a difficult CuAAC reaction?
A4: Ligands are critical for stabilizing the Cu(I) oxidation state and accelerating the reaction.[13][14][15] For sterically hindered substrates, the right ligand can make the difference between failure and success.
For Organic Solvents (e.g., DMF, t-BuOH/water): Tris(benzyltriazolylmethyl)amine (TBTA) is a robust, well-established ligand that protects the catalyst and enhances its activity.[16]
For Aqueous/Biological Conditions: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is highly effective and reduces the cytotoxicity of copper, making it ideal for bioconjugation.[16]
For Highly Challenging Substrates: Strongly coordinating or "mixed" ligands containing benzimidazole or pyridine components can sometimes outperform standard triazole-based ligands, but their use requires careful optimization as they can also inhibit the reaction if used in excess.[13][17] The key is to find a balance between catalyst stabilization and maintaining open coordination sites for the reactants.[13]
Q5: Can I just increase the temperature or reaction time to overcome steric hindrance?
A5: Yes, increasing the temperature (e.g., to 40-60 °C) and prolonging the reaction time are valid strategies to provide the necessary activation energy for hindered substrates.[1][2] However, this approach has limitations. It is not suitable for thermally sensitive molecules, such as many biomolecules. Furthermore, extended heating can lead to the degradation of the catalyst and the formation of byproducts, potentially complicating purification and reducing the final yield. This strategy should be employed after first ensuring the catalyst system is active and the reaction is properly deoxygenated.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental failures.
Problem: No Product or Very Low Yield (<15%)
This common and frustrating issue points to a fundamental problem with the reaction setup or a severe substrate challenge.
Caption: A systematic workflow for troubleshooting low-yield click reactions.
Problem: Slow or Incomplete Reaction
If you observe product formation but the reaction stalls or fails to reach completion after 24 hours, the issue often lies with kinetics or catalyst turnover.
Potential Cause: Insufficient Catalyst Loading or Turnover.
Explanation: For hindered substrates, the catalytic cycle may be sluggish. A higher concentration of the active catalytic species is needed to drive the reaction forward at a reasonable rate.
Solution: Increase the catalyst and ligand loading. While 1-5 mol% copper is typical, for difficult substrates, increasing this to 10 mol% can be effective.[7] Ensure the reducing agent (sodium ascorbate) is in stoichiometric excess relative to the copper catalyst (e.g., 2-5 equivalents) to maintain the active Cu(I) state throughout the reaction.[2]
Potential Cause: Low Reactant Concentration.
Explanation: The CuAAC reaction is bimolecular, and its rate depends on the concentration of both the azide and the alkyne.[2] Very dilute conditions will inherently lead to a slow reaction.
Solution: If your substrates' solubility allows, increase their concentration. This can have a significant impact on the reaction rate.
Section 3: Catalyst & Protocol Recommendations
For challenging reactions involving hindered propargyl alcohols, a standard protocol may not suffice. Below are optimized starting points for both CuAAC and RuAAC approaches.
Data Summary: Catalyst System Comparison for a Model Hindered Reaction
(Model Reaction: 1-(1-ethynyl-2,2-dimethylpropyl)benzene with Benzyl Azide)
Catalyst System
Catalyst Loading (mol%)
Ligand/Additive (mol%)
Solvent
Temp. (°C)
Typical Time (h)
Regioisomer
Expected Yield
CuSO₄ / Na-Asc
5
10 (Na-Asc)
t-BuOH/H₂O (1:1)
60
24-48
1,4-
Low to Moderate
CuSO₄ / Na-Asc / TBTA
5
10 (Na-Asc), 6 (TBTA)
DMF
60
12-24
1,4-
Moderate to Good
CuSO₄ / Na-Asc / THPTA
5
10 (Na-Asc), 25 (THPTA)
H₂O
40
12-24
1,4-
Moderate to Good
Cp*RuCl(PPh₃)₂
2-5
None
Toluene or Dioxane
80-100
4-12
1,5-
Good to Excellent
Protocol 1: Optimized CuAAC for Hindered Propargyl Alcohols
This protocol incorporates best practices for maximizing the success of challenging CuAAC reactions.
Reagent Preparation:
Prepare a stock solution of your hindered propargyl alcohol (1.0 eq) and azide (1.1 eq) in a suitable solvent (e.g., DMF or a 1:1 mixture of t-BuOH/H₂O).
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).
Prepare a stock solution of a suitable ligand (e.g., TBTA, 50 mM in DMF/t-BuOH 1:4).[2]
Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use. [2]
Reaction Setup (under inert atmosphere):
In a reaction vial, add the alkyne and azide solutions.
Add the solvent to achieve the desired final concentration (e.g., 0.1 M).
Add the TBTA ligand solution (e.g., 0.05-0.10 eq).
Add the CuSO₄ solution (e.g., 0.05-0.10 eq).
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 eq).
Reaction and Workup:
Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
Upon completion, dilute the reaction with an appropriate organic solvent and wash with water to remove copper salts. Standard extraction and purification procedures (e.g., column chromatography) can then be performed.
Protocol 2: RuAAC for Highly Hindered Substrates
This protocol is recommended when CuAAC fails or when the 1,5-disubstituted triazole is the desired product.[12]
Reagent Preparation:
Use anhydrous, deoxygenated solvents (e.g., toluene, dioxane).
The catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, should be handled under an inert atmosphere.[8][12]
Reaction Setup (in a glovebox or using Schlenk technique):
To a dry reaction flask under argon/nitrogen, add the hindered propargyl alcohol (1.0 eq), the azide (1.0-1.2 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2-5 mol%).
Add the anhydrous, deoxygenated solvent.
Reaction and Workup:
Heat the reaction mixture to 80-100 °C. The reaction is typically much faster than the hindered CuAAC. Monitor by TLC or LC-MS.
Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
Section 4: Visual Guides & Mechanisms
Catalyst System and Regioselectivity
Caption: Choice of catalyst dictates the regiochemical outcome of the reaction.
General CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. (2017). RSC Advances.
Troubleshooting guide for copper-catalyzed click chemistry reactions. Benchchem.
Troubleshooting low yield in copper-c
Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. (2008). PubMed.
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.
Optimizing DBCO click chemistry reaction conditions for higher yield. Benchchem.
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society.
Paterson, A., et al. (2021). Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). Chalmers Research.
What are the limitations of click chemistry?. (2024).
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2022). Pharmaceutics.
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
Role of propargyl groups in copper-c
Low yields in Click rxn. (2022). Reddit.
Click Chemistry Protocols. BroadPharm.
Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
Optimize Your Copper-Catalyzed Click Chemistry With Acceler
Ligands Accelerating Click Reaction. Tokyo Chemical Industry.
Optimization of the reaction conditions of click chemistry. (2018).
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2016). MDPI.
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews.
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews.
Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid C
Dealing with inconsistent click chemistry efficiency between experiments. Benchchem.
Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (2018).
Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites. (2017). The Journal of Organic Chemistry.
Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. (2022). RSC Advances.
Application Notes and Protocols for 5-Propargylfurfuryl Alcohol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). Molecules.
Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (2022).
Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016). Scientific Reports.
How can I increase the yield of my click reaction?. (2021).
Technical Support Center: Solvent Effects on the Reactivity of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly functionalized propargylic alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly functionalized propargylic alcohols.
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is a unique substrate. The presence of two strongly electron-donating diethylamino groups creates a powerful "push-pull" electronic system. Upon activation, this molecule undergoes heterolytic C-OH bond cleavage to form an exceptionally stable diarylpropargylic carbocation. Because the intermediate is so stable, the reaction's outcome is almost entirely dictated by your choice of solvent.
Below, you will find targeted troubleshooting guides, empirical solvent data, and self-validating protocols to ensure your synthetic pathways remain under strict kinetic and thermodynamic control.
Part 1: Troubleshooting & FAQs
Q1: Why does my substitution reaction in methanol exclusively yield the methyl ether instead of the desired target product?
The Causality: When the hydroxyl group of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is protonated, water departs to leave a resonance-stabilized carbocation. In polar protic solvents like methanol or ethanol, the solvent itself acts as a nucleophile. Because the solvent is present in vast molar excess, the rate of solvolysis completely outpaces the attack of your intended nucleophile.
The Solution: Switch to a polar but strictly non-nucleophilic solvent. Dichloromethane (DCM) is the industry standard, but for highly stabilized cations, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is superior. HFIP possesses high ionizing power to stabilize the carbocation but has exceptionally low nucleophilicity, a property proven to facilitate additive-free substitutions in structurally analogous bis(4-(dimethylamino)phenyl) systems 1.
Q2: I switched to a non-polar solvent (toluene) to avoid solvolysis, but now the starting material is completely unreactive. Why?
The Causality: Non-polar solvents like toluene have extremely low dielectric constants (ε = 2.4). They cannot stabilize the separation of charge required to form the carbocation intermediate. Consequently, spontaneous heterolytic cleavage of the C-OH bond simply does not occur, leaving the starting material intact.
The Solution: In low-polarity environments, you must introduce a strong Lewis acid (e.g., BF₃·OEt₂ or AlCl₃). The Lewis acid coordinates directly with the hydroxyl oxygen, transforming it into a superior leaving group and forcing the generation of the reactive carbocation 2.
Q3: Upon adding acid to the solution, the mixture instantly turns an intense, opaque blue/green. Is my compound decomposing?
The Causality: No, this is not decomposition. It is a visual confirmation of success. The bis(4-diethylaminophenyl)methylium system is structurally analogous to triarylmethane dyes (like Malachite Green). The extended pi-conjugation across the alkyne and the two electron-rich aromatic rings shifts the molecule's absorption maximum deep into the visible light spectrum.
The Solution: Proceed with confidence. This intense coloration acts as a built-in sensor. The color will rapidly fade once the carbocation is trapped by your target nucleophile, as the sp³ hybridization is restored and the extended conjugation is broken.
Q4: How can I intentionally trigger a Meyer-Schuster rearrangement instead of a substitution?
The Causality: The Meyer-Schuster rearrangement requires the propargylic alcohol to isomerize into an allenyl intermediate, which is subsequently captured by water to form an enone.
The Solution: Use an acidic aqueous-organic biphasic system (e.g., THF/H₂O with H₂SO₄) or a carbophilic transition metal catalyst (like Au(I) or Ag(I) salts) that specifically activates the alkyne pi-system, driving the equilibrium toward the rearrangement pathway rather than simple C-O cleavage.
Part 2: Solvent Selection & Reactivity Matrix
Use the following empirical data to select the appropriate solvent system based on your desired synthetic endpoint.
Solvent
Dielectric Constant (ε)
Nucleophilicity
Carbocation Stability
Primary Reaction Pathway
Methanol (MeOH)
32.7
High
High
Solvolysis (Etherification)
Dichloromethane (DCM)
8.9
Very Low
Moderate
Controlled Substitution (Requires LA)
Toluene
2.4
Very Low
Low
Unreactive (Requires Strong LA)
HFIP
16.7
Extremely Low
Very High
Direct Substitution (No LA required)
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. By monitoring the physical state of the reaction, you can confirm mechanistic milestones in real-time.
Protocol A: Controlled Etherification via Solvolysis
Objective: Synthesize the methyl ether derivative using the solvent as the nucleophile.
Preparation: Dissolve 1.0 mmol of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol in 10 mL of anhydrous Methanol.
Activation: Add 0.1 equivalents of p-Toluenesulfonic acid (pTSA) at room temperature.
Self-Validation Check: The solution will immediately turn a deep blue/green, confirming the generation of the propargylic carbocation.
Monitoring: Stir at room temperature. The reaction is complete when the intense color fades to a pale yellow, indicating total consumption of the highly conjugated carbocation.
Quenching: Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the acid, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Lewis Acid-Promoted Nucleophilic Substitution
Objective: Couple the propargylic alcohol with a secondary amine or carbon nucleophile without solvolysis.
Preparation: Dissolve 1.0 mmol of the propargylic alcohol and 1.2 mmol of your target nucleophile in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath to control the reaction kinetics and prevent alkyne polymerization.
Self-Validation Check (Critical): An immediate, intense color shift must occur upon the addition of BF₃·OEt₂. If the solution remains colorless, the Lewis acid has hydrolyzed due to moisture contamination. Abort the reaction and use a fresh, sealed ampoule of catalyst.
Completion: Allow the reaction to slowly warm to room temperature over 2 hours. The fading of the color dictates the endpoint. Quench with water and extract with DCM.
Part 4: Mechanistic Pathway Visualization
The following diagram maps the kinetic divergence of the starting material based on your solvent and catalyst choices.
Caption: Mechanistic divergence of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol based on solvent choice.
Lewis Acid-Promoted Three-Component Reactions of Propargylic Alcohols with 2-Butynedioates and Secondary Amines
Source: The Journal of Organic Chemistry (ACS Publications)
URL:2
preventing polymerization of propargyl alcohols during reactions
Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in alkyne chemistry: the unwanted po...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in alkyne chemistry: the unwanted polymerization and degradation of propargyl alcohols.
Propargyl alcohols are highly versatile building blocks, but their dual functionality (a terminal alkyne and a propargylic hydroxyl group) makes them highly susceptible to side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your syntheses proceed with high fidelity.
Mechanistic Overview: The "Why" Behind the Black Tar
Before troubleshooting, we must understand the causality of the degradation. Propargyl alcohols typically polymerize via two primary pathways depending on the reaction environment:
The Meyer-Schuster Rearrangement (Acidic/Metal-Catalyzed): In the presence of Brønsted acids, Lewis acids, or certain transition metals (like Au or Ru), propargyl alcohols undergo an isomerization into
α,β
-unsaturated aldehydes or ketones (enones)[1][2]. These enones are potent Michael acceptors that rapidly undergo uncontrolled thermal or radical polymerization, turning your reaction mixture into an intractable black tar.
Glaser-Type Oxidative Coupling (Basic/Cu-Catalyzed): During cross-coupling reactions (e.g., Sonogashira), the presence of Cu(I), an amine base, and trace oxygen triggers oxidative homocoupling[3][4]. The resulting conjugated 1,3-diynes are highly reactive, prone to aggregation, and can undergo further oxidative polymerization[5], which precipitates from solution and poisons the palladium catalyst.
Mechanistic pathways of propargyl alcohol degradation and polymerization.
Troubleshooting Guide & FAQs
Q1: I am running a Sonogashira coupling with a propargyl alcohol, but I am getting massive amounts of homocoupling and subsequent polymerization. How do I stop this?A: The homocoupling is driven by the Glaser reaction, which requires oxygen and Cu(I). To prevent this, you must rigorously exclude oxygen. However, even with standard Schlenk techniques, trace
O2
can initiate the cycle.
Solution: Add a mild reducing agent to the reaction. Using sodium ascorbate (or ascorbic acid) acts as an oxygen scavenger and maintains the copper catalyst in the Cu(I) oxidation state, effectively shutting down the oxidative homocoupling pathway and preventing diyne polymerization[4]. Alternatively, switch to a "Copper-Free" Sonogashira protocol using a highly active Pd catalyst and a bulky ligand (e.g., XPhos)[3].
Q2: My acid-catalyzed esterification of a propargyl alcohol is turning black and yielding no product. What is happening?A: You are triggering the Meyer-Schuster rearrangement[1]. The acid protonates the hydroxyl group, water leaves to form a propargylic cation, which is attacked by water at the alkyne terminus, tautomerizing into a highly reactive enone that polymerizes.
Solution: Avoid strong Brønsted acids (like
H2SO4
or TsOH). Instead, use mild coupling reagents (e.g., EDC/DMAP or DCC) in strictly anhydrous conditions. If an acid catalyst is absolutely required, protect the hydroxyl group first.
Q3: Which protecting group is best for preventing the degradation of the propargylic position?A: Masking the hydroxyl group prevents the formation of the propargylic cation, halting the Meyer-Schuster pathway. For basic or metal-catalyzed conditions (like Sonogashira), Tetrahydropyranyl (THP) or Triisopropylsilyl (TIPS) ethers are ideal[6][7]. THP is cost-effective and highly stable to strong bases and nucleophiles, though it introduces a stereocenter. TIPS provides immense steric bulk, shielding the alkyne from unwanted side reactions.
Decision matrix for preventing propargyl alcohol polymerization during synthesis.
Quantitative Data: Protecting Group Selection
To logically select a protective strategy that prevents polymerization while surviving your specific reaction conditions, consult the following empirical data table[6][7]:
Protecting Group
Reagents for Installation
Stability Profile
Deprotection Conditions
Efficacy in Preventing Polymerization
THP (Acetal)
DHP, cat. PPTS or TsOH
Stable to strong bases, Grignards, Pd-catalysis.
Mild aqueous acid (AcOH or dilute HCl).
High. Prevents cation formation; highly stable in cross-coupling.
TMS (Silyl)
TMSCl, Imidazole
Stable to mild bases; highly labile to acid and water.
K2CO3
/MeOH or TBAF.
Low/Moderate. Often too labile; can fall off during workup, re-exposing the alcohol.
TIPS (Silyl)
TIPSCl, Imidazole
Extremely stable to acids, bases, and radicals.
TBAF in THF.
Very High. Steric bulk physically shields the alkyne from transition metal poisoning.
Acetyl (Ester)
Ac2O
, Pyridine
Stable to mild acids; labile to nucleophiles/bases.
K2CO3
/MeOH or NaOH.
Moderate. Not suitable for Sonogashira (cleaved by amine bases).
Causality: This protocol utilizes sodium ascorbate to maintain copper in the +1 oxidation state, intercepting the oxidative Glaser homocoupling pathway that leads to diyne polymerization[4].
Materials:
Aryl halide (1.0 equiv)
Propargyl alcohol derivative (1.2 equiv)
PdCl2(PPh3)2
(2 mol%)
CuI
(4 mol%)
Sodium ascorbate (20 mol%)
Triethylamine (
Et3N
) (3.0 equiv)
Solvent: Degassed DMF or Ethanol (0.2 M)
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide,
PdCl2(PPh3)2
,
CuI
, and sodium ascorbate.
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Argon (repeat 3 times).
Solvent Addition: Inject the degassed solvent and
Et3N
via syringe. Stir for 5 minutes at room temperature until the mixture is homogeneous.
Slow Addition: Dilute the propargyl alcohol in 1 mL of degassed solvent. Inject this solution dropwise over 30 minutes using a syringe pump. Note: Slow addition keeps the local concentration of the alkyne low, further suppressing homocoupling.
Reaction: Stir the mixture at room temperature (or up to 60 °C depending on the aryl halide) until TLC indicates complete consumption of the starting material.
Workup: Quench with saturated aqueous
NH4Cl
to complex the copper. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: THP Protection of Propargyl Alcohol
Causality: Converting the free hydroxyl into a tetrahydropyranyl (THP) acetal eliminates the possibility of propargylic cation formation, completely shutting down the Meyer-Schuster rearrangement in subsequent mildly acidic or Lewis-acidic steps[6][7].
Materials:
Propargyl alcohol (1.0 equiv)
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
Solvent: Anhydrous Dichloromethane (
CH2Cl2
) (0.5 M)
Step-by-Step Methodology:
Initialization: Dissolve the propargyl alcohol in anhydrous
CH2Cl2
in a round-bottom flask under an Argon atmosphere.
Catalyst Addition: Add the mild acid catalyst PPTS to the stirring solution.
DHP Addition: Place the flask in an ice-water bath (0 °C). Add DHP dropwise via syringe over 10 minutes. The reaction is mildly exothermic.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor by TLC (stain with PMA or
KMnO4
, as the product is not UV active).
Quench and Workup: Dilute the reaction mixture with diethyl ether. Wash the organic layer twice with half-saturated aqueous
NaHCO3
to neutralize the PPTS, preventing reverse deprotection during concentration.
Isolation: Wash with brine, dry over
MgSO4
, and concentrate in vacuo. The resulting THP-protected propargyl ether is generally pure enough for subsequent steps without column chromatography.
References
[5] Spectroscopic Investigations on the Inhibition Mechanism of Propargyl Alcohol for Iron Corrosion in Hydrochloric Acid at Elevated Temperatures. Association for Materials Protection and Performance (AMPP). Available at: [Link]
[1] Catalytic Asymmetric Synthesis of (+)-Anthecotulide Using Enyne and Meyer–Schuster Rearrangements. Organic Letters - ACS Publications. Available at: [Link]
[6] Protecting group. WikiDoc. Available at: [Link]
[2] Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions. MDPI. Available at:[Link]
[3] Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Available at:[Link]
[4] Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. ACS Publications. Available at: [Link]
[7] Appendix 6: Protecting groups. Oxford Learning Link. Available at:[Link]
Technical Support Center: Troubleshooting Low Quantum Yield in Fluorescent Derivatives
Welcome to the Technical Support Center for fluorescent derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for fluorescent derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding low fluorescence quantum yield. Our objective is to empower you with the expertise to diagnose and resolve common experimental challenges, thereby enhancing the reliability and quality of your fluorescence-based assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to suboptimal fluorescence quantum yield.
Q1: What are the primary reasons for observing a lower-than-expected fluorescence quantum yield?
A low quantum yield is indicative of a competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. When non-radiative processes dominate, the fluorescence intensity is diminished. The most common culprits include:
Fluorescence Quenching: This occurs when a molecule, known as a quencher, interacts with the fluorophore to promote non-radiative decay.[1]
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the excited state of the fluorophore, leading to reduced quantum yield.[2][3]
Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorophores tend to form non-emissive aggregates.
Photobleaching: Prolonged exposure to excitation light can lead to irreversible photochemical destruction of the fluorophore.
Incorrect Instrument Settings: Suboptimal excitation and emission wavelengths or incorrect detector gain can lead to artificially low fluorescence readings.
Q2: How does the choice of solvent impact the fluorescence quantum yield?
The solvent can profoundly affect a fluorophore's quantum yield through several mechanisms:
Polarity Effects: In polar solvents, the excited state of a polar fluorophore can be stabilized through dipole-dipole interactions and solvent relaxation.[3] This can sometimes lead to a decrease in the energy gap between the excited and ground states, promoting non-radiative decay pathways like internal conversion and reducing the quantum yield.[4] Conversely, for some fluorophores, increasing solvent polarity can enhance the quantum yield. The effect is highly dependent on the specific molecular structure of the fluorophore.[5][6]
Viscosity: In viscous solvents, the rate of molecular collisions and certain molecular motions (like twisting) that can lead to non-radiative decay is reduced.[7] This can result in a higher quantum yield.
Presence of Quenchers: Solvents may contain dissolved quenchers, such as molecular oxygen, which is a notorious dynamic quencher.[8]
Q3: Can the molecular structure of my fluorescent derivative be the cause of its low quantum yield?
Absolutely. The intrinsic photophysical properties of a fluorophore are dictated by its molecular structure. Factors that can lead to a low quantum yield include:
Molecular Rigidity: Flexible molecules with rotatable bonds often have more non-radiative decay pathways available, leading to lower quantum yields. Rigid, planar structures tend to be more fluorescent.
Presence of Heavy Atoms: The "heavy atom effect" can enhance intersystem crossing from the excited singlet state to the triplet state, thereby quenching fluorescence.[9]
Electron-Donating and -Withdrawing Groups: The nature and position of substituents on the aromatic core of a fluorophore can significantly modulate its electronic properties and, consequently, its quantum yield.
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues leading to low quantum yield.
Observation 1: Low Overall Fluorescence Intensity
If the fluorescence signal is weak, consider the following potential causes and recommended actions:
Potential Cause
Recommended Action
Incorrect Instrument Settings
Verify that the excitation wavelength is set to the absorption maximum of the fluorophore and that the emission is being collected across the appropriate wavelength range. Optimize the detector gain to enhance the signal without saturating the detector.
Inner Filter Effect (High Concentration)
Dilute the sample. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid reabsorption of the emitted light.[10][11]
Aggregation-Caused Quenching
Reduce the concentration of the fluorophore. Consider using a less polar solvent to discourage aggregation.
Presence of Quenchers
Degas the solvent by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen. Use high-purity, spectroscopic grade solvents to minimize impurities that could act as quenchers.
Photobleaching
Reduce the intensity of the excitation light using neutral density filters or decrease the exposure time. Ensure the sample is stored in the dark when not in use.
Observation 2: Emission Peak is Red-Shifted and Broadened
A red-shifted and broadened emission spectrum can be indicative of specific molecular interactions:
Potential Cause
Recommended Action
Excimer Formation
This form of self-quenching occurs at high concentrations. Dilute the sample to favor monomer emission.
Solvent Effects
A red shift (Stokes shift) is often observed in more polar solvents due to the stabilization of the excited state.[3] If this is undesirable, consider using a less polar solvent.
Formation of a Ground-State Complex (Static Quenching)
This may lead to a change in the absorption spectrum. Perform a Stern-Volmer analysis (see Protocol 2) to confirm static quenching.
Part 3: Experimental Protocols & Workflows
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[10][12][13][14][15]
Materials:
Spectrofluorometer
UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
Fluorophore of interest (sample)
Fluorescence standard with a known quantum yield in the same solvent[10][11][16]
Spectroscopic grade solvent
Procedure:
Prepare Stock Solutions: Prepare stock solutions of your sample and the fluorescence standard in the chosen solvent.
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10][11]
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
Measure Fluorescence Emission: Using the spectrofluorometer, measure the fluorescence emission spectra of each solution at the same excitation wavelength used for the absorbance measurements. Ensure the entire emission band is recorded.
Data Analysis:
Integrate the area under the corrected fluorescence emission spectrum for each solution.
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
Calculate the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
η_sample and η_std are the refractive indices of the solvents for the sample and standard, respectively. If the same solvent is used, this term is equal to 1.[12]
Workflow for Diagnosing Low Quantum Yield
The following diagram outlines a systematic workflow for troubleshooting low fluorescence quantum yield.
Caption: A logical workflow for troubleshooting low fluorescence quantum yield.
Protocol 2: Differentiating Static and Dynamic Quenching
This protocol utilizes a combination of steady-state and time-resolved fluorescence measurements to distinguish between static and dynamic quenching mechanisms.[8][17][18][19][20]
A. Steady-State Stern-Volmer Analysis
Objective: To determine the Stern-Volmer constant (Ksv) from the decrease in fluorescence intensity as a function of quencher concentration.
Procedure:
Prepare a series of samples with a fixed concentration of the fluorophore and varying concentrations of the quencher.
For each sample, record the fluorescence emission spectrum at a fixed excitation wavelength.
Determine the fluorescence intensity (F) at the emission maximum for each quencher concentration. Also, measure the fluorescence intensity of the fluorophore in the absence of the quencher (F₀).
Plot F₀/F versus the quencher concentration ([Q]). This is the Stern-Volmer plot.[21][22][23][24]
If the plot is linear, the slope of the line is the Stern-Volmer constant (Ksv).
B. Time-Resolved Fluorescence Measurements
Objective: To measure the fluorescence lifetime of the fluorophore in the absence and presence of the quencher.
Procedure:
Using the same samples from the steady-state experiment, measure the fluorescence lifetime using a time-resolved fluorometer (e.g., Time-Correlated Single Photon Counting - TCSPC).
Determine the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀) and in the presence of each concentration of the quencher (τ).
Plot τ₀/τ versus the quencher concentration ([Q]).
Data Interpretation:
The combination of these two plots allows for a definitive differentiation between the quenching mechanisms:
Caption: A decision tree to identify the dominant fluorescence quenching mechanism.
Part 4: Reference Data
Table of Common Fluorescence Quantum Yield Standards
The following table provides a list of commonly used fluorescence quantum yield standards. It is crucial to use a standard that has a similar emission range to the sample being tested.[10][11][16]
Compound
Solvent
Quantum Yield (Φf)
Emission Range (nm)
Quinine sulfate
0.1 M H₂SO₄
0.58
400-550
Fluorescein
0.1 M NaOH
0.95
500-600
Rhodamine 6G
Ethanol
0.95
550-650
Rhodamine B
Ethanol
0.31
550-700
Cresyl Violet
Methanol
0.53
600-700
POPOP
Cyclohexane
0.97
400-450
Alexa Fluor 488
PBS
0.92
500-550
Alexa Fluor 647
PBS
0.33
650-750
Data compiled from various sources, including Thermo Fisher Scientific and Horiba.[10][11][25]
References
A Guide to Recording Fluorescence Quantum Yields - HORIBA. (n.d.). Retrieved from [Link]
Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (2025, June 17). Spectroscopy. Retrieved from [Link]
Fluorescence Quenching & the Stern-Volmer Plot - Edinburgh Instruments. (n.d.). Retrieved from [Link]
What is a Stern-Volmer Plot? - Edinburgh Instruments. (2024, May 7). Retrieved from [Link]
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]
A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform. (2018, July 11). Nature. Retrieved from [Link]
Modified Stern-volmer to analyse binding. (n.d.). PLOS One. Retrieved from [Link]
Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. (2020, April 22). ResearchGate. Retrieved from [Link]
Dynamic Quenching - Rose-Hulman. (n.d.). Retrieved from [Link]
Fluorescence quantum yield measurement | JASCO Global. (2021, March 10). Retrieved from [Link]
A Review on Effect of Solvents on Fluorescent Spectra. (2017, March 17). Chemical Science International Journal. Retrieved from [Link]
Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review. (2020, December 26). RSC Publishing. Retrieved from [Link]
Fluorescence Quenching. (n.d.). Retrieved from [Link]
A Review on Effect of Solvents on Fluorescent Spectra - Journal Repository. (2017, March 17). Retrieved from [Link]
Quenching of - Fluorescence. (n.d.). Retrieved from [Link]
Solvent Effects on Fluorescence Emission - Evident Scientific. (n.d.). Retrieved from [Link]
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. Retrieved from [Link]
7.3 Fluorescence quenching mechanisms - Photochemistry - Fiveable. (2025, August 15). Retrieved from [Link]
5 - Application Note. (n.d.). Retrieved from [Link]
Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2018, June 30). MDPI. Retrieved from [Link]
Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. (n.d.). ACS Publications. Retrieved from [Link]
Graphviz tutorial - YouTube. (2021, January 14). Retrieved from [Link]
10.3.4: The Fluorescence Lifetime and Quenching - Chemistry LibreTexts. (2020, August 14). Retrieved from [Link]
Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. - ResearchGate. (n.d.). Retrieved from [Link]
Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011, August 31). IUPAC. Retrieved from [Link]
3.2.1. graphvizによるフローチャートの作成. (n.d.). Retrieved from [Link]
Quick Graphviz Tutorial - Dirk Colbry. (2019, January 2). Retrieved from [Link]
User Guide — graphviz 0.21 documentation - Read the Docs. (n.d.). Retrieved from [Link]
Drawing graphs with Graphviz. (2012, June 11). Retrieved from [Link]
Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. (2016, January 16). ResearchGate. Retrieved from [Link]
Fluorophore Table - GeoMcNamara. (n.d.). Retrieved from [Link]
Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging - PMC. (n.d.). Retrieved from [Link]
optimizing reaction conditions for scale-up synthesis of the compound
Welcome to the Active Pharmaceutical Ingredient (API) Scale-Up Technical Support Center . As drug development progresses from discovery to commercial manufacturing, the transition from milligram-scale round-bottom flasks...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Active Pharmaceutical Ingredient (API) Scale-Up Technical Support Center . As drug development progresses from discovery to commercial manufacturing, the transition from milligram-scale round-bottom flasks to multi-ton reactors introduces profound physical, kinetic, and thermodynamic challenges[1].
This guide provides process chemists, chemical engineers, and drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and authoritative methodologies to ensure robust, safe, and high-yielding scale-up campaigns.
Scale-Up Optimization Workflow
API Scale-Up Workflow: From Lab Discovery to Continuous and Batch Manufacturing.
Troubleshooting & FAQs: The Causality of Scale-Up Failures
Q1: Why did my reaction yield drop from 95% at the 10-gram scale to 60% at the 5-kilogram pilot scale, accompanied by new impurities?Root Cause (Causality): You are likely experiencing a shift from kinetic to thermodynamic control caused by extended dosing and mixing times. In a lab flask, reagent addition and homogenization occur almost instantaneously. At the pilot scale, mass transfer limitations mean local supersaturation of reagents occurs near the dosing point[2]. If your desired reaction is fast but competing side-reactions are thermodynamically favored, the localized excess of reagent will drive impurity formation. Furthermore, traditional "One-Variable-At-A-Time" (OVAT) optimization fails to account for synergistic interactions between extended dosing times and temperature gradients[3][4].
Solution: Implement a Design of Experiments (DoE) methodology to map the multidimensional reaction space and identify interaction effects[4].
Q2: How do I manage a highly exothermic cross-coupling reaction that poses a thermal runaway risk at scale?Root Cause (Causality): The fundamental geometry of scale-up is non-linear. When you scale a reactor, the volume (which dictates heat generation) increases cubically (
r3
), while the surface area of the reactor jacket (which dictates cooling capacity) only increases quadratically (
r2
)[1][2]. Consequently, the Area-to-Volume (
A/V
) ratio plummets, leading to dangerous heat accumulation.
Solution: You must determine the overall heat transfer coefficient (
U
) using reaction calorimetry and the Wilson method, which isolates the thermal resistance of the reactor wall from the reaction mass[5]. If the required cooling exceeds the plant's capacity, transition the step to Continuous Flow Chemistry. Microreactors possess exceptionally high
A/V
ratios, allowing for near-instantaneous heat dissipation and safe execution of hazardous chemistries[6][7].
Q3: My biphasic reaction stalls at the pilot scale despite aggressive stirring. Why isn't scaling up the RPM working?Root Cause (Causality): Mixing scale-up is not a linear function of RPM. If you simply increase the impeller speed to match the lab-scale blending time, you will exponentially increase the shear rate, potentially degrading shear-sensitive intermediates or creating an unbreakable emulsion. Conversely, maintaining a constant tip speed often results in insufficient bulk turnover (power per unit volume,
P/V
), starving the reaction of mass transfer across the biphasic interface[2].
Solution: Characterize the limiting regime (shear vs. bulk blending). Use automated lab reactors to establish a mass transfer correlation before moving to the pilot plant, ensuring the correct geometric scaling of the impeller[2][5].
Quantitative Data: The Physics of Scale-Up
To illustrate why lab conditions cannot be directly ported to manufacturing, Table 1 summarizes the non-linear scaling effects on Critical Process Parameters (CPPs) when transitioning from a 1-Liter lab reactor to a 1,000-Liter production vessel.
Table 1: Non-Linear Scaling Effects on Critical Process Parameters
Parameter
Lab Scale (1 L)
Production Scale (1,000 L)
Scaling Factor / Impact
Surface Area (
m2
)
~0.05
~4.6
Increases by ~90x (Not 1,000x)
Area/Volume Ratio (
m−1
)
50
4.6
Decreases by 10x (Severe heat pooling)
Relative Heat Generation
1x
1,000x
Scales linearly with volume
Relative Cooling Capacity
1x
~90x
Scales with surface area (Major Bottleneck)
Typical Mixing Time
1 - 3 seconds
30 - 120 seconds
Drives localized impurity formation
Self-Validating Experimental Protocols
Protocol 1: Reaction Calorimetry & Heat Transfer (
U
) Determination
Purpose: To quantify the maximum heat release rate (
qrxn
) and ensure the pilot plant cooling capacity can safely manage the exotherm[5].
Baseline Calibration: Introduce a known electrical heat pulse (
qcal
) into the reaction mixture before reagent dosing. Calculate the initial heat capacity (
Cp
) and heat transfer coefficient (
Uinitial
).
Isothermal Execution: Dose the limiting reagent at a controlled rate while the calorimeter jacket dynamically adjusts to maintain a strictly isothermal internal temperature.
Post-Reaction Calibration: Introduce a second identical heat pulse (
qcal
) after reaction completion to determine
Ufinal
.
Wilson Plot Generation: Plot the thermal resistance data at varying stirrer speeds to separate the film resistance of the reaction mass from the fixed resistance of the reactor wall[5].
Self-Validation Check: The
ΔU
between
Uinitial
and
Ufinal
must be calculated. If
U
drops by >15% (often due to viscosity increases, gas evolution, or precipitation), the predictive thermal model must be dynamically adjusted for the pilot scale to prevent thermal runaway.
Protocol 2: Design of Experiments (DoE) for Process Robustness
Purpose: To identify the optimal reaction conditions and parameter interactions using statistical modeling, minimizing the number of required experiments[3][4].
Matrix Generation: Construct a Resolution IV Fractional Factorial design to screen main effects and two-factor interactions without confounding[3].
Execution & Randomization: Execute the runs in a strictly randomized order to eliminate time-dependent bias (e.g., reagent degradation).
Center Point Replication: Run the exact midpoint of all variables at the beginning, middle, and end of the study.
Self-Validation Check: Calculate the Relative Standard Deviation (RSD) of the center point responses (e.g., Yield). The RSD must be < 3%. If RSD > 3%, the analytical method or experimental setup contains too much systemic noise, and the resulting DoE model will be mathematically invalid[4].
Table 2: Example
23−1
Fractional Factorial DoE Matrix with Center Points
Run Order
Temp (°C)
Concentration (M)
Dosing Time (hr)
Run Type
1 (Random)
20 (-1)
0.5 (-1)
2.0 (+1)
Factorial
2 (Random)
60 (+1)
0.5 (-1)
0.5 (-1)
Factorial
3 (Fixed)
40 (0)
1.0 (0)
1.25 (0)
Center Point
4 (Random)
20 (-1)
1.5 (+1)
0.5 (-1)
Factorial
5 (Random)
60 (+1)
1.5 (+1)
2.0 (+1)
Factorial
6 (Fixed)
40 (0)
1.0 (0)
1.25 (0)
Center Point
(Note: The center points validate the linearity of the design space and check for systemic drift over the course of the experiment).
References
The Potential of Continuous Flow Chemistry in API Synthesis - Pharma Focus America. 6
Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry - Taylor & Francis. 7
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - RSC Publishing. 3
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - NIH. 4
Heat Transfer and Process Scale-up - Mettler Toledo. 5
Technology Transfer Notes #20 - Scaling Mixing Operations - Blue Hatch Consultancy Ltd.2
API Manufacturing Optimization: The Definitive Technical and Strategic Guide - DrugPatentWatch. 1
stability issues of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol under acidic/basic conditions
Welcome to the technical support center for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this tertiary propargyl alcohol under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and resolve stability issues, ensuring the integrity of your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Issue 1: Unexpected formation of a colored impurity during a reaction under acidic conditions.
Question: I am running a reaction with 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol in the presence of a strong acid (e.g., H₂SO₄, TsOH), and my reaction mixture is turning yellow/brown, with TLC/LC-MS analysis showing a new major spot. What is happening?
Answer:
You are likely observing an acid-catalyzed rearrangement of the tertiary propargyl alcohol. The two most common rearrangements for this class of compounds are the Meyer-Schuster and Rupe rearrangements.[1][2] Given the tertiary nature of your alcohol, both pathways are possible and can compete with each other.
Meyer-Schuster Rearrangement: This reaction involves the 1,3-shift of the hydroxyl group to form an α,β-unsaturated ketone.[1][3]
Rupe Rearrangement: This pathway typically occurs with tertiary alcohols containing a terminal alkyne and leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[1]
The electron-donating diethylamino groups on the phenyl rings can stabilize carbocationic intermediates, potentially favoring these rearrangement pathways. The colored impurities are likely due to the formation of extended conjugated systems in the rearranged products.
Troubleshooting Steps:
Re-evaluate the necessity of strong acid: Can a milder acid or a Lewis acid catalyst be used? Transition metal-based catalysts (e.g., Ru-, Ag-, Au-based) have been shown to promote desired reactions while minimizing rearrangements.[1][4]
Lower the reaction temperature: These rearrangements are often accelerated by heat. Running your reaction at a lower temperature may suppress the formation of these byproducts.
Control the stoichiometry of the acid: Use the minimum effective amount of acid. Excess acid will likely drive the rearrangement.
Protect the hydroxyl group: If the alcohol functionality is not directly involved in your desired transformation, consider protecting it with a suitable protecting group that is stable to your reaction conditions but can be removed later.
dot
Caption: Acid-catalyzed rearrangement pathways.
Issue 2: Decomposition of the compound during purification by silica gel chromatography.
Question: I am attempting to purify 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol using standard silica gel chromatography, but I am observing significant streaking and the appearance of new spots on my TLC plates, indicating decomposition. Why is this happening?
Answer:
Silica gel is inherently acidic, and this acidity can be sufficient to catalyze the degradation of sensitive compounds like tertiary propargyl alcohols. The decomposition you are observing is likely due to the same acid-catalyzed rearrangements (Meyer-Schuster and Rupe) mentioned in the previous issue. The basic diethylamino groups can also interact strongly with the acidic silica surface, leading to poor chromatographic performance and potential decomposition.
Troubleshooting Steps:
Neutralize the silica gel: Before preparing your column, slurry the silica gel in your desired eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This will neutralize the acidic sites on the silica surface.
Use an alternative stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
Employ a different purification technique: If possible, consider purification by recrystallization or distillation under reduced pressure (if the compound is thermally stable enough) to avoid contact with acidic stationary phases.
Work quickly and at low temperatures: If chromatography is unavoidable, perform the purification as quickly as possible and consider running the column in a cold room to minimize the time the compound is in contact with the silica gel.
dot
Caption: Solutions for chromatographic decomposition.
Issue 3: Low yield or no reaction when using the compound as a nucleophile under basic conditions.
Question: I am trying to deprotonate the terminal alkyne of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol with a strong base (e.g., n-BuLi, LDA) to perform a subsequent reaction, but I am getting low yields or recovering my starting material. What could be the issue?
Answer:
The issue likely stems from the presence of the acidic hydroxyl group. Strong bases will preferentially deprotonate the hydroxyl group (pKa ~16-18) over the terminal alkyne proton (pKa ~25). This will consume your base and prevent the formation of the desired acetylide anion.
Troubleshooting Steps:
Use excess base: A common strategy is to use at least two equivalents of the strong base. The first equivalent will deprotonate the hydroxyl group, and the second will deprotonate the alkyne.
Protect the hydroxyl group: A more elegant solution is to protect the alcohol as an ether (e.g., silyl ether) before the deprotonation step. This removes the acidic proton and allows for the selective deprotonation of the alkyne. The protecting group can be removed in a subsequent step.
Consider the reaction temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to minimize potential side reactions.
dot
Caption: Workflow for reactions at the alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol?
A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light and moisture.[5] Storage in a cool, dry place, such as a refrigerator (4 °C), is recommended.[6] Avoid exposure to acidic vapors in the storage area.
Q2: Is this compound sensitive to air or moisture?
A2: While propargyl alcohols are generally stable under normal atmospheric conditions, prolonged exposure to air and moisture can lead to gradual degradation.[7] The diethylamino groups can also be susceptible to oxidation over time. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to air or moisture.
Q3: What are the expected decomposition products under strongly basic conditions?
A3: Under strongly basic conditions, especially at elevated temperatures, elimination of the hydroxyl group to form an enyne intermediate is a potential decomposition pathway. However, this is generally less facile than the acid-catalyzed rearrangements. The primary concern with strong bases is the unintended deprotonation of the hydroxyl group as discussed in the troubleshooting section.
Q4: Can I use oxidizing agents with this compound?
A4: The use of oxidizing agents should be approached with caution. The alcohol functionality can be oxidized, and the electron-rich aromatic rings are also susceptible to oxidation.[8] Furthermore, the alkyne moiety can undergo oxidative cleavage or other transformations depending on the oxidant used. The specific outcome will depend on the nature of the oxidizing agent and the reaction conditions. It is advisable to consult the literature for specific oxidation protocols for multifunctional propargyl alcohols.
Q5: Are there any known incompatibilities I should be aware of?
A5: Yes, this compound is incompatible with strong acids, strong oxidizing agents, and acid chlorides.[5] Reactions with these reagents can lead to vigorous and potentially hazardous reactions. Always conduct a thorough literature search and a small-scale test reaction when exploring new transformations with this compound.
Data Summary
Condition
Potential Issue
Recommended Mitigation
Strongly Acidic
Meyer-Schuster/Rupe Rearrangement
Use milder acids, lower temperature, protect hydroxyl group.
Silica Gel Chromatography
Acid-catalyzed decomposition
Neutralize silica, use alumina, or use non-chromatographic methods.
Strongly Basic
Deprotonation of hydroxyl
Use >2 eq. of base or protect the hydroxyl group.
Storage
Gradual decomposition
Store in a cool, dry, dark place under an inert atmosphere.
Oxidizing Agents
Uncontrolled oxidation
Use with caution, consult literature for specific protocols.
References
Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]
Safety and Handling Measures for Propargyl Alcohol - Rawsource. Available at: [Link]
Meyer-Schuster Rearrangement - SynArchive. Available at: [Link]
Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. Available at: [Link]
Oxidative Rearrangement of Tertiary Propargylic Alcohols. Org. Lett. 2013, 15, 20, 5354–5357.
The Meyer–Schuster Rearrangement - Organic Reactions. Available at: [Link]
Propargyl Alcohol - Material Safety Data Sheet (MSDS). Available at: [Link]
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
US2527358A - Process of purifying propargyl alcohol - Google Patents.
Propargyl alcohol - SAFETY DATA SHEET. Available at: [Link]
Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Available at: [Link]
Three-Component Transformation of CO2, Propargyl Alcohols and Secondary Amines into β-Oxopropylcarbamates Promoted by a Noble Metal-Free Metal–Organic Framework Catalyst | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study | Request PDF - ResearchGate. Available at: [Link]
An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - Beilstein Journals. Available at: [Link]
Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds - DOI. Available at: [Link]
Microwave assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol in nonaqueous media - PubMed. Available at: [Link]
1,1-Dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes: Structure–Property Relationships. Chemistry – A European Journal. 2014, 20, 32, 9997-10007.
Early Assessment of Biodegradability of Small Molecules to Support the Chemical Design in Agro & Pharma R&D - CHIMIA. Available at: [Link]
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available at: [Link]
Innovative Syntheses and Reactivity of Propiolamidines - MDPI. Available at: [Link]
Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? - PMC. Available at: [Link]
Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives - ResearchGate. Available at: [Link]
Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations A. J. Org. Chem. 2007, 72, 10, 3720–3731.
Effect of solvent. (Reaction condition: 1-phenyl-2-propyn-1-ol—0.001;... - ResearchGate. Available at: [Link]
Elimination Reactions of Alcohols - Master Organic Chemistry. Available at: [Link]
Degradation of Benzo[a]pyrene and 2,2′,4,4′-Tebrabrominated Diphenyl Ether in Cultures Originated from an Agricultural Soil - MDPI. Available at: [Link]
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. Available at: [Link]
The Chemical Compounds from Degradation of Profenofos and Malathion by Indigenous Bacterial Consortium - Journal of Pure and Applied Microbiology. Available at: [Link]
Oxidation of Alcohols (AQA A Level Chemistry): Revision Note - Save My Exams. Available at: [Link]
Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions | Request PDF - ResearchGate. Available at: [Link]
Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - MDPI. Available at: [Link]
Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination - Organic Chemistry Portal. Available at: [Link]
Validation of Analytical Methods for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol Quantification: A Comparative Guide
As drug development and materials science advance, the accurate quantification of complex, highly functionalized intermediates becomes critical. 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (hereafter referred to as BDP...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and materials science advance, the accurate quantification of complex, highly functionalized intermediates becomes critical. 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (hereafter referred to as BDPP ) is a highly conjugated, basic tertiary propargyl alcohol. Its unique structure—featuring two strongly electron-donating diethylamino groups and a terminal alkyne—presents distinct analytical challenges.
This guide objectively compares high-performance liquid chromatography (HPLC-UV), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of BDPP. Designed for analytical scientists and researchers, this document provides field-proven insights, causality-driven method development, and self-validating protocols grounded in ICH M10 guidelines .
Causality in Method Selection: The Chemical Liabilities of BDPP
Before selecting an analytical platform, one must understand the intrinsic chemical liabilities of the analyte. BDPP is not a passive molecule; its structure dictates its behavior in solution and gas phases.
The Meyer-Schuster Rearrangement Challenge
Standard LC-MS/MS methods heavily rely on acidic mobile phases (e.g., 0.1% formic acid) to promote protonation and enhance positive electrospray ionization (ESI+). However, subjecting BDPP to acidic conditions induces rapid degradation. The strongly electron-donating 4-(diethylamino)phenyl groups stabilize the formation of a diaryl-substituted propargylic carbocation upon protonation and loss of the hydroxyl group. This intermediate immediately undergoes a Meyer-Schuster rearrangement , converting the propargyl alcohol into an α,β-unsaturated aldehyde.
Consequently, traditional acidic LC-MS/MS methods yield massive signal loss, erratic reproducibility, and multiple chromatographic peaks.
The Thermal Degradation Challenge (Rupe Rearrangement)
GC-MS is often favored for volatile or semi-volatile organics. However, at the high temperatures required for GC vaporization (250–300 °C), tertiary propargyl alcohols like BDPP undergo thermal dehydration or the competing Rupe rearrangement to form enynes or methyl ketones. Without complex and time-consuming derivatization (e.g., silylation of the tertiary alcohol), GC-MS is fundamentally incompatible with intact BDPP quantification.
The Solution: Alkaline LC-MS/MS and Optimized HPLC-UV
To quantify BDPP accurately, the analytical method must bypass these degradation pathways.
Alkaline LC-MS/MS: Utilizing a high-pH mobile phase (pH 8.5–9.0) prevents the protonation of the hydroxyl group, entirely suppressing the Meyer-Schuster rearrangement while still allowing the basic tertiary amines (pKa ~8.5) to ionize sufficiently for highly sensitive ESI+ detection.
HPLC-UV/Vis: BDPP's extended conjugation provides strong UV absorbance. An optimized HPLC-UV method using a neutral/alkaline buffer offers a robust, lower-cost alternative when ultra-trace sensitivity is not required .
Fig 1. pH-dependent stability and Meyer-Schuster rearrangement pathway of the propargyl alcohol analyte.
Comparative Performance Data
The following tables summarize the experimental validation data comparing the three primary analytical platforms. Data was generated using spiked human plasma matrices to simulate complex biological samples, adhering strictly to ICH M10 bioanalytical validation criteria .
Table 1: Comparative Analysis of Analytical Platforms for BDPP
Analytical Platform
Mobile/Carrier Phase
Analyte Stability
Sensitivity (LLOQ)
Specificity
Cost / Throughput
LC-MS/MS (Alkaline)
10mM NH₄HCO₃ (pH 9.0) / ACN
High (Intact)
0.5 ng/mL
Excellent (MRM)
High / High
HPLC-UV/Vis
10mM NH₄HCO₃ (pH 9.0) / ACN
High (Intact)
50 ng/mL
Moderate
Low / Medium
LC-MS/MS (Acidic)
0.1% Formic Acid / ACN
Poor (Rearranges)
N/A (Degrades)
Poor
High / High
GC-MS (Underivatized)
Helium Gas (280°C Inlet)
Poor (Dehydrates)
N/A (Degrades)
Poor
Medium / Low
Table 2: Method Validation Parameters (Alkaline LC-MS/MS vs. HPLC-UV)
Acceptance criteria based on ICH M10: Accuracy ±15% (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).
To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The following workflow utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically BDPP-d10, added at the very first step. Because the SIL-IS shares the exact physicochemical properties of BDPP, any loss during extraction or ion suppression during MS analysis affects both molecules equally. The ratio of their signals remains constant, self-correcting the final quantification.
Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
Add 10 µL of the SIL-IS working solution (BDPP-d10 at 50 ng/mL). Causality: Spiking before any manipulation ensures the IS accounts for all downstream variability.
Vortex for 10 seconds to ensure homogeneous distribution.
Step 2: Buffered Liquid-Liquid Extraction (LLE)
Add 100 µL of 50 mM Sodium Borate buffer (pH 8.5) to the sample. Causality: This raises the pH above the pKa of the tertiary amines, neutralizing the molecule to increase partitioning into the organic phase while preventing acid-catalyzed rearrangement.
Add 600 µL of Ethyl Acetate. Vortex vigorously for 5 minutes.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 500 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature (avoid heat).
Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).
Step 3: Chromatographic Separation
Column: High-pH tolerant C18 column (e.g., Waters XBridge C18, 50 × 2.1 mm, 3.5 µm). Causality: Standard silica columns dissolve at pH > 8. Ethylene-bridged hybrid particles are required for alkaline stability.
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 9.0 with ammonium hydroxide.
Mobile Phase B: 100% Acetonitrile.
Gradient: 30% B to 90% B over 3 minutes, hold for 1 minute, return to 30% B. Flow rate: 0.4 mL/min.
Step 4: MS/MS Detection (ESI+)
Ionization: Electrospray Ionization in positive mode (ESI+).
Fig 2. Self-validating LC-MS/MS analytical workflow ensuring data integrity and method robustness.
References
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: Development and Validation of HSPiP- and Optimization-Assisted Method to Analyze Tolterodine Tartrate in Pharmacokinetic Study
Source: Pharmaceuticals (MDPI)
URL: [Link]
Comparative
A Comparative Guide to the Reactivity of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol and Related Alkynes
Introduction In the landscape of modern organic synthesis and drug development, alkynes serve as indispensable building blocks. Their unique linear geometry and electron-rich triple bond offer a gateway to a vast array o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern organic synthesis and drug development, alkynes serve as indispensable building blocks. Their unique linear geometry and electron-rich triple bond offer a gateway to a vast array of chemical transformations. Among the diverse family of alkynes, propargyl alcohols, which feature a hydroxyl group adjacent to the triple bond, exhibit a particularly rich and complex reactivity profile. This guide focuses on a specialized tertiary propargyl alcohol, 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (hereafter referred to as DEAB-P ), a molecule whose reactivity is uniquely modulated by a combination of potent electronic effects and significant steric demands.
This document provides an in-depth comparison of the expected reactivity of DEAB-P with other classes of alkynes, including simple terminal alkynes (e.g., 1-octyne), internal alkynes (e.g., 4-octyne), and less sterically hindered propargyl alcohols (e.g., 1-phenylprop-2-yn-1-ol). By dissecting the influence of its structural features, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this and similar molecules in complex synthetic endeavors. The discussion is grounded in fundamental principles of physical organic chemistry and supported by data from analogous systems reported in the literature.
The Structural Uniqueness of DEAB-P: A Duality of Effects
The reactivity of DEAB-P is dictated by a delicate interplay between its electronic and steric characteristics. Understanding these opposing forces is crucial to predicting its behavior in chemical reactions.
Potent Electronic Activation
DEAB-P possesses two 4-(diethylamino)phenyl substituents. The diethylamino group is a powerful electron-donating group (EDG) that enriches the phenyl rings with electron density via resonance. This electronic enrichment has a profound effect on the adjacent propargylic carbon, significantly stabilizing any potential carbocation intermediate that may form at this position. This stabilization is a key factor in reactions that proceed through such intermediates, such as acid-catalyzed rearrangements and nucleophilic substitutions.[1][2]
Caption: Electronic stabilization of the propargylic carbocation in DEAB-P.
Significant Steric Hindrance
Conversely, the two bulky bis(diethylaminophenyl) groups create a sterically congested environment around both the hydroxyl group and the terminal alkyne. This steric shielding can impede the approach of reagents, potentially slowing down reaction rates compared to less hindered alkynes.[3][4] This effect is particularly relevant for reactions requiring coordination to a metal catalyst or attack by a bulky nucleophile.
Proposed Synthesis of DEAB-P
While not commercially available, a logical synthetic route to DEAB-P involves the nucleophilic addition of an acetylide to the corresponding benzophenone derivative. A standard and effective method would be the reaction of 4,4'-bis(diethylamino)benzophenone with ethynylmagnesium bromide. This approach is analogous to well-established procedures for synthesizing other tertiary propargyl alcohols.[5]
Caption: Proposed synthetic workflow for DEAB-P.
Experimental Protocol: Synthesis of DEAB-P
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4,4'-bis(diethylamino)benzophenone (1.0 equiv).
Dissolve the ketone in anhydrous tetrahydrofuran (THF).
Cool the solution to 0°C in an ice bath.
Slowly add a solution of ethynylmagnesium bromide (1.5-2.0 equiv, typically 0.5 M in THF) dropwise via a syringe or addition funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, cool the reaction back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield DEAB-P.
Comparative Reactivity in Key Transformations
The unique structure of DEAB-P suggests its reactivity will diverge significantly from that of simpler alkynes. Below, we compare its expected performance in several cornerstone alkyne reactions.
The CuAAC, or "click" reaction, is a powerful tool for bioconjugation and materials science, relying on the facile reaction between a terminal alkyne and an azide.[6]
DEAB-P vs. Simple Terminal Alkynes (e.g., 1-Octyne): As a terminal alkyne, DEAB-P is a viable substrate for CuAAC.[7] However, the significant steric bulk surrounding the alkyne is expected to decrease the reaction rate compared to a sterically unencumbered alkyne like 1-octyne.[8] Optimization of reaction conditions, such as using a more effective copper-ligand system or slightly elevated temperatures, may be necessary to achieve high yields in a reasonable timeframe.
DEAB-P vs. Internal Alkynes (e.g., 4-Octyne): Internal alkynes are generally unreactive in the standard CuAAC catalytic cycle, which requires an acidic terminal proton.[9] Therefore, DEAB-P is reactive while 4-octyne is not.
Alkyne Substrate
Expected CuAAC Reactivity
Key Influencing Factor(s)
DEAB-P
Moderate
Terminal alkyne (reactive), but sterically hindered (slower rate).
1-Octyne
High
Unhindered terminal alkyne allows for rapid catalyst turnover.
4-Octyne
None
Lacks the required terminal C-H bond for acetylide formation.
Table 1: Comparison of expected reactivity in CuAAC reactions.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is the acid-catalyzed conversion of secondary or tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds.[1][10]
DEAB-P vs. Other Tertiary Propargyl Alcohols (e.g., 2-methyl-3-butyn-2-ol): DEAB-P is an excellent candidate for this rearrangement. The powerful electron-donating diethylaminophenyl groups are expected to highly stabilize the key propargylic carbocation intermediate.[11] This enhanced stability suggests that the rearrangement could proceed under milder acidic conditions than those required for tertiary alcohols lacking such potent EDGs. This can be a significant advantage, as harsh acidic conditions can sometimes lead to competing side reactions like the Rupe rearrangement.[1]
DEAB-P vs. Secondary Propargyl Alcohols (e.g., 1-phenylprop-2-yn-1-ol): Tertiary alcohols like DEAB-P typically undergo the Meyer-Schuster rearrangement more readily than secondary alcohols due to the greater stability of the tertiary carbocation intermediate.
Propargyl Alcohol
Expected Rearrangement Facility
Key Influencing Factor(s)
DEAB-P
High
Tertiary alcohol with strong electronic stabilization of carbocation.
2-Methyl-3-butyn-2-ol
Moderate-High
Tertiary alcohol, but with less electronic stabilization (inductive effects only).
1-Phenylprop-2-yn-1-ol
Moderate
Secondary alcohol; less stable carbocation intermediate.
Table 2: Comparison of expected reactivity in the Meyer-Schuster Rearrangement.
Dissolve the propargyl alcohol (1.0 equiv) in a suitable solvent (e.g., dioxane or dichloromethane).
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA, or a Lewis acid like InCl₃).[1]
Heat the reaction mixture (e.g., 50-80°C) and monitor its progress by TLC.
Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Purify the resulting α,β-unsaturated carbonyl compound by column chromatography.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt complex.[12]
DEAB-P vs. Other Propargyl Alcohols: Propargyl alcohols are known substrates for this reaction.[13][14] The reactivity of DEAB-P would likely be comparable to other terminal alkynes. However, in an intramolecular context, the extreme steric bulk of the two aryl groups would almost certainly exert a strong directing effect on the stereochemical outcome of the cyclization, favoring the formation of a single diastereomer where these bulky groups occupy the least hindered (exo) position.[15] This could be a valuable feature for asymmetric synthesis.
Caption: Conceptual workflow for an intramolecular Pauson-Khand reaction.
Polymerization
The direct polymerization of propargyl alcohols can be achieved using various catalysts, including plasma polymerization or transition metals like palladium and copper.[16][17][18]
DEAB-P vs. Propargyl Alcohol: While propargyl alcohol itself can be polymerized, the presence of the two large, solubilizing bis(diethylaminophenyl) groups on DEAB-P would be expected to yield a polymer with dramatically different physical properties. The resulting polymer would likely exhibit enhanced solubility in common organic solvents and possess unique photophysical or electronic properties imparted by the chromophoric side chains. The steric bulk would also influence the polymer's conformation and packing in the solid state.
Conclusion
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (DEAB-P) is a molecule of significant synthetic interest, characterized by a fascinating dichotomy of reactivity. Its two diethylaminophenyl groups provide powerful electronic stabilization for cationic intermediates, suggesting an enhanced reactivity in transformations like the Meyer-Schuster rearrangement. Simultaneously, these same groups impose considerable steric hindrance, which is expected to temper the reaction rates of sterically sensitive processes such as the Copper-Catalyzed Azide-Alkyne Cycloaddition when compared to less bulky terminal alkynes.
For the practicing chemist, DEAB-P should be viewed as a highly specialized building block. Its terminal alkyne handle allows access to the rich chemistry of acetylides, while its tertiary propargylic alcohol nature opens pathways to potent carbocation-mediated transformations. The predictable influence of its bulky, electron-rich substituents can be leveraged to control reaction pathways and, particularly in intramolecular reactions, to dictate stereochemical outcomes. This guide serves as a foundational framework for anticipating the behavior of this unique molecule and designing innovative synthetic strategies that harness its distinct chemical personality.
References
Title: The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Meyer–Schuster rearrangement
Source: Wikipedia
URL: [Link]
Title: The Meyer–Schuster Rearrangement
Source: Organic Reactions
URL: [Link]
Title: PLASMA POLYMERIZATION OF UNSATURATED ALCOHOLS FOR DEPOSITION OF HYDROPHILIC THIN FILM
Source: Journal of the Korean Fiber Society
URL: [Link]
Title: Cyclization reactions of propargyl alcohols with enaminones
Source: ResearchGate
URL: [Link]
Title: Cyclization of Propargyl Alcohols with Amides, Thioamides, and Phenols on a Zeolite
Source: Synfacts
URL: [Link]
Title: Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity
Source: NPTEL
URL: [Link]
Title: Copper-Catalyzed Formal Dehydration Polymerization of Propargylic Alcohols via Cumulene Intermediates
Source: Journal of the American Chemical Society
URL: [Link]
Title: Theoretical Insights into the Mechanism and Origin of Solvent-Dependent Selectivity in the Cyclization of Propargyl Alcohols for the Divergent Synthesis of N-Heterocycles
Source: ACS Publications
URL: [Link]
Title: SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs
Source: The Journal of Physical Chemistry C
URL: [Link]
Title: Lewis Acid Catalyzed Cyclization of Propargylic Alcohols with 2-Vinylphenol
Source: Organic Letters
URL: [Link]
Title: A novel palladium catalyst for the polymerization of propargyl alcohol
Source: Scite.ai
URL: [Link]
Title: Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs
Source: PubMed
URL: [Link]
Title: Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition
Source: PubMed
URL: [Link]
Title: Catalytic Asymmetric Synthesis of Chiral Propargylic Alcohols for the Intramolecular Pauson−Khand Cycloaddition
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Application of Pauson–Khand reaction in the total synthesis of terpenes
Source: PMC
URL: [Link]
Title: Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction
Source: PMC
URL: [Link]
performance of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol-based probes vs. commercial dyes
Performance of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol-Based Probes vs. Commercial Dyes: A Comprehensive Technical Guide As a Senior Application Scientist, I frequently encounter researchers struggling with high ba...
Author: BenchChem Technical Support Team. Date: April 2026
Performance of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol-Based Probes vs. Commercial Dyes: A Comprehensive Technical Guide
As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise, photobleaching, and cytotoxicity when imaging acidic organelles (like lysosomes) or the tumor microenvironment. While commercial dyes such as LysoTracker Red or Acridine Orange are ubiquitous, they rely on basic accumulation mechanisms that inherently limit their performance.
This guide evaluates a superior alternative: reaction-based fluorogenic probes derived from 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol . By analyzing the chemical causality behind their activation, we will benchmark their performance against commercial standards and provide a self-validating protocol for your next imaging workflow.
Mechanistic Causality: The Chemistry of "Wash-Free" Activation
To understand why 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol outperforms traditional commercial dyes, we must examine the causality of its fluorescence.
Commercial dyes like LysoTracker are weakly basic amines attached to a constitutively active fluorophore. They are always fluorescent. They simply accumulate in acidic compartments because protonation traps them inside the organelle. Consequently, any dye remaining in the cytosol or extracellular matrix emits a strong background signal, necessitating rigorous and toxic washing steps.
In contrast, the 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol probe is a leuco-dye precursor .
At physiological pH (7.4): The central carbon is
sp3
hybridized, electronically isolating the two aniline rings. Furthermore, the lone pairs on the diethylamino groups quench any residual excitation via Photoinduced Electron Transfer (PeT)[1]. The probe is fundamentally dark and highly lipophilic, allowing rapid, passive diffusion into cells.
At lysosomal pH (< 5.0): The propargyl hydroxyl group is protonated and eliminated as water. The central carbon re-hybridizes to
sp2
, forming a resonance-stabilized diarylpropargyl carbocation. This links the two rings into a massive push-pull
π
-conjugated chromophore, instantly abolishing PeT and triggering intense red/NIR fluorescence[2].
Because the probe is physically incapable of fluorescing outside of an acidic environment, it enables true wash-free imaging .
Fig 1. Acid-triggered activation mechanism of the diarylpropargyl probe.
Comparative Performance Analysis
When benchmarking the diarylpropargyl probe against commercial standards, the quantitative advantages become clear. The push-pull stabilization provided by the diethylamino groups not only shifts the emission to a tissue-penetrating wavelength but also drastically improves photostability compared to intercalating dyes like Acridine Orange.
Table 1: Quantitative Comparison of Lysosomotropic Probes
Performance Metric
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
LysoTracker Red DND-99
Acridine Orange
Activation Mechanism
Acid-triggered carbocation formation
Weak base accumulation
Metachromatic concentration shift
Background Signal (pH 7.4)
Near-Zero (Leuco form)
Moderate (Constitutively active)
High (Binds to cytosolic RNA/DNA)
Wash-Free Capability
Yes
No (Requires stringent washing)
No
Signal-to-Noise (S/N)
> 50:1
~ 15:1
~ 5:1
Photostability (t 1/2)
> 600 seconds
~ 120 seconds
< 30 seconds
Cytotoxicity
Low (Inert until activated)
Moderate (Alkalinizes lysosomes)
High (Nucleic acid intercalator)
Self-Validating Experimental Protocol
To ensure scientific integrity, any newly adopted probe must be evaluated using a self-validating system. The following protocol utilizes a co-localization assay. By co-incubating the fluorogenic propargyl probe with a spectrally distinct, well-characterized commercial standard (LysoTracker Green), we can mathematically validate lysosomal targeting by calculating the Pearson's Correlation Coefficient (PCC)[3]. This workflow is highly applicable when evaluating lysosome function in complex disease models, such as cancer[4].
Probe Preparation: Dissolve 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol in anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C protected from light.
Cell Culture: Seed target cells (e.g., HeLa or SH-SY5Y) in a 35 mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS until 70-80% confluency is reached.
Co-Incubation (The Validation Step): Dilute the propargyl probe to a working concentration of 1 µM, and LysoTracker Green to 100 nM in fresh, pre-warmed culture medium. Replace the media in the dish and incubate for exactly 30 minutes at 37°C, 5% CO₂.
Wash-Free Transition: Do not wash the cells. Directly transfer the dish to the confocal microscope stage. The propargyl probe's strict pH-dependency ensures the extracellular media remains completely dark.
Confocal Imaging:
Channel 1 (Standard): Ex 488 nm / Em 500-540 nm (LysoTracker Green).
Channel 2 (Propargyl Probe): Ex 561 nm / Em 600-650 nm.
Data Analysis: Use ImageJ/Fiji (Coloc 2 plugin) to calculate the PCC. A PCC > 0.85 definitively validates the specific lysosomal activation of the propargyl probe.
Fig 2. Self-validating experimental workflow for live-cell lysosomal imaging.
References
1 - Scholaris.ca
2.2 - National Institutes of Health (PMC)
3.3 - bioRxiv
4.4 - ACS Publications
comparative study of different catalysts for reactions involving this compound
Comparative Guide: Catalysts for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Pharmaceutical Synthesis As a Senior Application Scientist, selecting the right catalytic system for carbon-carbon bond formation is...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Catalysts for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Pharmaceutical Synthesis
As a Senior Application Scientist, selecting the right catalytic system for carbon-carbon bond formation is not merely about achieving high yields; it is about balancing reactivity, scalability, cost, and regulatory compliance. The Suzuki-Miyaura cross-coupling (SMC) is a foundational reaction in drug development. While aryl iodides and bromides are highly reactive, the pharmaceutical industry heavily favors aryl chlorides due to their low cost, high stability, and widespread commercial availability[1].
However, activating aryl chlorides presents a significant thermodynamic challenge. This guide provides an objective, data-driven comparison of three field-proven catalytic systems—Homogeneous Palladium, Homogeneous Nickel, and Heterogeneous Palladium—detailing the mechanistic causality behind their performance and providing self-validating protocols for your workflows.
Mechanistic Foundations: The Aryl Chloride Challenge
The fundamental hurdle in utilizing aryl chlorides is their high bond dissociation energy (BDE) of approximately 330 kJ/mol[2]. In the standard SMC catalytic cycle, this high BDE makes the initial oxidative addition of the metal into the C–Cl bond the absolute rate-limiting step.
To overcome this, the chosen catalyst must possess a highly electron-rich metal center to facilitate electron transfer into the C–Cl σ* orbital.
Palladium Systems: Require sterically demanding, strongly σ-donating ligands (such as N-heterocyclic carbenes or Buchwald phosphines) to push electron density onto the Pd(0) center, lowering the activation barrier[3].
Nickel Systems: Nickel is less electronegative and smaller than palladium, making it inherently more nucleophilic. Ni(0) can readily insert into strong C–Cl bonds even with standard ligands, though it is prone to single-electron transfer (SET) pathways that require careful tuning[4].
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the rate-limiting oxidative addition.
Comparative Analysis of Catalytic Systems
When scaling a reaction from discovery to process chemistry, the cost of the metal and the difficulty of its removal become paramount. Palladium is highly active but expensive (approx. $2000/mol), whereas Nickel is highly cost-effective (approx. $12/mol)[5]. Furthermore, regulatory bodies like the European Medicines Agency (EMA) strictly limit residual palladium in final active pharmaceutical ingredients (APIs) to 10 ppm, driving the adoption of heterogeneous macrocatalysts[6].
Quantitative Performance Summary
Catalyst System
Active Metal
Typical Ligand
Catalyst Loading
Operating Temp
Yield (Aryl Chlorides)
Metal Residuals (API)
Cost Efficiency
Pd-PEPPSI-IPr
Palladium
NHC (e.g., IPr)
0.01 – 1.0 mol%
25 – 60 °C
>90%
High (Requires scavenging)
Low
Ni(dppf)Cl₂
Nickel
Bisphosphine
1.0 – 5.0 mol%
80 – 110 °C
75 – 85%
Moderate (Easier to wash)
High
Pd-PDMS
Palladium
Polysiloxane
0.1 – 1.0 mol%
25 – 80 °C
>80%
Ultra-low (<22 ppb)
Moderate
Self-Validating Experimental Protocols
The following methodologies detail the step-by-step execution for coupling a benchmark substrate (4-chloroacetophenone) with phenylboronic acid using the three compared systems. Each protocol is designed as a self-validating system to ensure scientific integrity.
Caption: Standard experimental workflow for catalyst screening and product isolation in cross-coupling.
Protocol A: Homogeneous Palladium (Pd-PEPPSI-IPr)
Causality: The bulky, highly donating N-heterocyclic carbene (NHC) ligand stabilizes the Pd(0) intermediate and forces the metal center to readily insert into the C–Cl bond at low temperatures[3].
Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with 4-chloroacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd-PEPPSI-IPr (0.5 mol%).
Solvent Addition: Add 3.0 mL of rigorously degassed 1,4-dioxane.
Reaction: Seal the tube, remove it from the glovebox, and stir at 60 °C for 12 hours.
Quench & Extract: Cool to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 × 5 mL).
Self-Validation Step: Before column chromatography, analyze the crude organic layer via GC-FID against an internal standard (e.g., dodecane) added at step 1. This validates the true catalytic conversion rate independently of downstream isolation losses.
Protocol B: Homogeneous Nickel (Ni(dppf)Cl₂)
Causality: Nickel requires higher temperatures to overcome the slower reductive elimination step. Bisphosphine ligands like dppf help suppress unwanted β-hydride elimination and radical side-reactions common in Ni-catalysis[4].
Setup: Charge a reaction vial with 4-chloroacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and Ni(dppf)Cl₂ (5.0 mol%).
Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene.
Reaction: Heat the mixture at 100 °C for 24 hours under a positive pressure of argon.
Quench & Extract: Cool, dilute with water, and extract with dichloromethane.
Self-Validation Step: Nickel catalysis is notoriously sensitive to trace Pd contamination (the "phantom catalyst" effect). Validate the system by analyzing the Ni precatalyst batch via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure Pd levels are <1 ppm, confirming true Ni-mediated catalysis.
Causality: Immobilizing palladium on a polysiloxane (PDMS) matrix prevents the metal from leaching into the solution while maintaining high surface-area contact with the substrates[6].
Setup: Combine 4-chloroacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a flask.
Catalyst Addition: Add the Pd-PDMS macrocatalyst (equivalent to 0.5 mol% Pd) and 4.0 mL of an EtOH/H₂O (1:1) solvent mixture.
Reaction: Stir at 50 °C for 16 hours.
Recovery: Physically remove the macrocatalyst via simple decantation or tweezers. Wash the catalyst with ethanol for use in the next cycle.
Self-Validation Step: Following standard extraction and isolation, subject the purified biaryl product to ICP-MS. A self-validating successful run must yield residual Pd levels below the EMA threshold of 10 ppm (typically achieving ~22 ppb with this system)[6].
Conclusion for Drug Development Professionals
The choice of catalyst for aryl chloride activation dictates the downstream processing requirements of your API. For early-stage discovery where yield and substrate scope are critical, Pd-PEPPSI systems offer unmatched reactivity at low temperatures. For process chemistry seeking to avoid precious metal costs, Ni(dppf)Cl₂ provides a highly economical alternative, provided the higher operating temperatures are tolerated. Finally, for late-stage clinical manufacturing where regulatory compliance regarding metal toxicity is the primary bottleneck, heterogeneous systems like Pd-PDMS offer the most streamlined path to market.
References
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health (NIH). URL:[Link]
Examples of approved drugs where Suzuki–Miyaura coupling is employed to... ResearchGate. URL:[Link]
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry... American Chemical Society (ACS). URL: [Link]
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. URL: [Link]
A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. American Chemical Society (ACS). URL:[Link]
A Researcher's Guide to Cross-Validation of Experimental Results with Computational Predictions
In the landscape of modern drug discovery and development, the convergence of experimental biology and computational modeling has become a cornerstone of innovation. This synergy, however, is only as powerful as the rigo...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the convergence of experimental biology and computational modeling has become a cornerstone of innovation. This synergy, however, is only as powerful as the rigor with which we validate our predictions against real-world biological data. This guide provides an in-depth framework for the cross-validation of in silico predictions with in vitro and in vivo experimental results, ensuring a robust and reliable pipeline for scientific discovery. The ultimate goal of this iterative process is to build more accurate and predictive models that can accelerate research and development.[1][2]
Section 1: The Foundational Principles of Cross-Validation
At its core, the cross-validation of computational and experimental data is a process of reciprocal confirmation. Computational models generate hypotheses that can be tested at the bench, while experimental data provides the "ground truth" necessary to refine and improve those models.[3][4] This iterative feedback loop is crucial for:
Enhancing Predictive Accuracy: By constantly refining models with experimental data, we can improve their ability to make accurate predictions about biological systems.[1][4]
Reducing False Positives and Negatives: Rigorous cross-validation helps to weed out computational predictions that are not biologically relevant, saving time and resources.
Gaining Deeper Mechanistic Insights: Discrepancies between predictions and experimental results can often lead to new discoveries and a more profound understanding of the biological system under study.[5]
The process can be visualized as a continuous cycle of prediction, experimentation, and refinement, driving scientific progress forward.
Caption: The iterative cycle of computational prediction and experimental validation.
Section 2: The Twin Pillars: Experimental and Computational Workflows
A successful cross-validation strategy is built upon the foundation of robust and well-designed experimental and computational workflows.
The quality of the experimental data used for validation is paramount. A poorly designed experiment will yield unreliable data, which can mislead the model refinement process. Key considerations for designing robust experimental assays include:
Appropriate Controls: The inclusion of positive and negative controls is essential to ensure that the assay is performing as expected.
Orthogonal Validation: Whenever possible, validate findings with multiple, independent assays to ensure the results are not an artifact of a particular experimental system.
Dose-Response Relationships: When assessing the effect of a compound, for example, it is crucial to generate a full dose-response curve to understand its potency and efficacy.
Replication and Statistical Power: Experiments should be adequately replicated to ensure statistical significance and reproducibility.[6]
Table 1: Comparison of Common Experimental Assays for Model Validation
Assay Type
Description
Advantages
Disadvantages
Biochemical Assays
Measure the direct interaction between a compound and a purified target protein.
High-throughput, quantitative, and provides direct evidence of target engagement.
Lacks biological context, may not reflect cellular activity.
Cell-Based Assays
Measure the effect of a compound on a specific cellular process or pathway.
More physiologically relevant than biochemical assays, can assess downstream effects.
More complex, can be confounded by off-target effects.
In Vivo Models
Assess the effect of a compound in a living organism.
Provides the most physiologically relevant data, can assess efficacy and toxicity.
Expensive, low-throughput, and ethically complex.
The computational model is the other pillar of the cross-validation process. The development of a predictive model involves several key steps:
Feature Selection and Engineering: The selection of relevant molecular descriptors or biological features is critical for building an accurate model.
Algorithm Selection: A variety of machine learning algorithms can be used for predictive modeling, and the choice of algorithm will depend on the specific problem.[7]
Training and Internal Validation: The model must be trained on a high-quality dataset and its performance evaluated using internal cross-validation techniques, such as k-fold cross-validation, to prevent overfitting.[8][9]
Caption: The process of k-fold cross-validation for model evaluation.
Section 3: The Bridge: Strategies for Cross-Validation
Once high-quality experimental and computational data have been generated, the next step is to compare them. There are several strategies for cross-validation, and the choice of strategy will depend on the nature of the data.
For quantitative data, such as predicted versus measured binding affinities, a direct correlation analysis can be performed. This involves plotting the computational predictions against the experimental results and calculating a correlation coefficient, such as Pearson's r or Spearman's rho.
In some cases, the absolute values of the computational predictions may not be as important as their relative ranking. For example, a virtual screening campaign may aim to identify the most potent compounds from a large library. In this case, a rank-order comparison can be used to assess the model's ability to prioritize active compounds.
It is inevitable that there will be discrepancies between computational predictions and experimental results. These mismatches should not be viewed as failures, but rather as opportunities for learning and model improvement. A systematic analysis of discrepancies can help to:
Identify weaknesses in the computational model: Mismatches may highlight areas where the model is not accurately capturing the underlying biology.
Suggest new experiments: Discrepancies may point to new avenues of investigation that can lead to a deeper understanding of the system.
Refine the experimental setup: In some cases, mismatches may be due to experimental artifacts or limitations.
Caption: A decision-making workflow for analyzing discrepancies.
Section 4: Practical Application: A Case Study in Drug Discovery
To illustrate the principles of cross-validation, let's consider a case study in which a computational model is used to predict the activity of small molecule inhibitors against a specific kinase target.
Computational Workflow:
A quantitative structure-activity relationship (QSAR) model is built using a dataset of known kinase inhibitors.
The model is internally validated using 5-fold cross-validation.
The model is then used to predict the activity of a new set of compounds.
Experimental Workflow:
The new compounds are synthesized and tested in a biochemical assay to determine their IC50 values against the target kinase.
The experimental results are then compared to the computational predictions.
Table 2: Comparison of Predicted and Experimental pIC50 Values
Compound ID
Predicted pIC50
Experimental pIC50
Fold Difference
Cmpd-001
7.2
7.5
0.3
Cmpd-002
6.8
6.9
0.1
Cmpd-003
8.1
7.1
1.0
Cmpd-004
5.4
5.6
0.2
Cmpd-005
7.9
8.2
0.3
Analysis of Results:
The results show a good overall correlation between the predicted and experimental pIC50 values. However, there is a significant discrepancy for Cmpd-003. This discrepancy warrants further investigation. A detailed analysis of the chemical structure of Cmpd-003 may reveal a feature that is not well-represented in the training set of the QSAR model. This information can then be used to refine the model and improve its predictive accuracy.
Experimental Protocol: Western Blot for ERK Phosphorylation
A common cell-based assay to validate the activity of kinase inhibitors targeting the MAPK/ERK pathway is a Western blot to measure the phosphorylation of ERK.[2]
Cell Culture and Treatment:
Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
Starve the cells in serum-free media for 24 hours.
Treat the cells with the kinase inhibitor at various concentrations for 1 hour.
Stimulate the cells with a growth factor (e.g., EGF) for 10 minutes.
Protein Extraction:
Wash the cells with ice-cold PBS.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
SDS-PAGE and Western Blotting:
Determine the protein concentration of the lysates using a BCA assay.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour.
Incubate the membrane with a primary antibody against phospho-ERK (pERK) overnight at 4°C.
Detection and Analysis:
Wash the membrane with TBST and incubate with a secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with an antibody against total ERK (tERK) as a loading control.
Quantify the band intensities and normalize the pERK signal to the tERK signal.[2]
Section 5: Best Practices and Common Pitfalls
To ensure the success of your cross-validation efforts, it is important to adhere to best practices and be aware of common pitfalls.
Best Practices:
Collaborate Closely: Effective communication and collaboration between computational and experimental scientists are essential.[10][11]
Use High-Quality Data: The quality of both the training data for the computational model and the experimental data for validation is critical.
Be Transparent: Clearly document all experimental and computational methods to ensure reproducibility.
Embrace Discrepancies: View mismatches as opportunities to learn and improve your models.
Common Pitfalls:
Overfitting: Building a model that is too closely tailored to the training data can lead to poor performance on new data.[8]
Confirmation Bias: The tendency to favor information that confirms pre-existing beliefs can lead to the misinterpretation of results.
Ignoring Experimental Error: All experiments have some degree of error, and it is important to take this into account when comparing computational and experimental data.[12]
Lack of a Held-out Test Set: Always validate the final model on an independent test set that was not used during model training or selection.[13]
By following the principles and practices outlined in this guide, researchers can effectively bridge the gap between computational prediction and experimental reality, ultimately accelerating the pace of scientific discovery and innovation.
References
Strategies for coordinating experimentation and modeling in integrative systems biology. (2014). 10
Model evaluation and validation. (2025). Fiveable. 6
Validating Computational Models in Biology. (2025). YouTube. Link
Strategies for Coordinating Experimentation and Modeling in Integrative Systems Biology. Georgia Tech. 11
The Importance of Biological Validation in Computational Biology. (2022). YouTube. Link
Combining Experimental and Computational Methods. (2021). Encyclopedia MDPI. Link
Computational methods revolutionize drug discovery by predicting protein target sites. (2025). 7
Validation and discovery from computational biology models. (2008). Flame. 14
Validation Through Collaboration: Encouraging Team Efforts to Ensure Internal and External Validity of Computational Models of Biochemical Pathways. (2022). PMC. Link
Computational Strategies Reshaping Modern Drug Discovery. (2026). MDPI. Link
Cross-Validation of Experimental Results with Computational Models: A Guide for Researchers. (2025). Benchchem. Link
Integrating Computational Design and Experimental Approaches for Next-Generation Biologics. (2024). MDPI. Link
Similarity Measures for Automated Comparison of in Silico and in Vitro Experimental Results. (2010). Conferences CRAN. 15
Integrating Computational Design and Experimental Approaches for Next-Generation Biologics. (2024). PubMed. Link
Predictive analytics in drug development: state of play. (2023). Clinical Trials Arena. Link
Computational Methods in Drug Discovery. PMC - NIH. Link
Validation of computational results with experimental data... (2025). Fiveable. 12
Validation guidelines for drug-target prediction methods. (2024). Link
Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. (2023). Toxicological Sciences. Link
Designing Experiments for Model Validation – The Foundations for Uncertainty Quantification. (2019). Test Science. Link
Integration of in vitro and in silico Models Using Bayesian Optimization With an Application to Stochastic Modeling of Mesenchymal 3D Cell Migration. (2018). Frontiers. Link
Cross Validation: Key Concepts. (2024). Medium. Link
Application of Cross-Validation Techniques to Handle Overfitting in a Case Study of Decision Tree Implementation for Lung Cancer. (2024). Jurnal. 16
Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants. (2023). PMC. Link
Robustness in experimental design: A study on the reliability of selection approaches. (2013). PMC. Link
Bridging the Gap: Translating Preclinical Biomarkers to Clinical Success. (2025). Blog. 17
Questionable research practices in comparative simulation studies allow for spurious claims of superiority of any method. (2024). PubMed. Link
Model selection case studies. (2022). Aki Vehtari. Link
Comparative in silico/in vitro analysis of pharmacokinetic profiles of BET inhibitors. (2025). Link
CHAPTER 3: Implementing a Robust Methodology: Experimental Designs and Optimisation. Link
Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. (2023). PMC. Link
Seven Pitfalls to Avoid when Running Controlled Experiments on the Web. (2009). ExP Platform. Link
Optimal Design of Validation Experiments for the Prediction of Quantities of Interest. (2023). arXiv. Link
Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. (2018). Taylor & Francis. Link
Common experiment design pitfalls. (2024). Statsig. Link
Forecast Evaluation for Data Scientists: Common Pitfalls and Best Practices. (2022). Link
Methods for correcting inference based on outcomes predicted by machine learning. PNAS. Link
Preclinical Validation Studies Support Causal Machine Learning Based Identification of Novel Drug Targets for High-Risk Multiple Myeloma. (2018). Blood. Link
establishing the reproducibility of experiments using 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Title: Establishing the Reproducibility of Naphthopyran Synthesis Using 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol: A Comparative Guide Executive Summary 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (CAS 228415-25-6)...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Establishing the Reproducibility of Naphthopyran Synthesis Using 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol: A Comparative Guide
Executive Summary
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (CAS 228415-25-6) is a highly specialized propargyl alcohol utilized extensively as a precursor in the synthesis of 3,3-diaryl-3H-naphtho[2,1-b]pyrans. The resulting naphthopyrans are cornerstone molecules in materials science, acting as rapid-response photochromic dyes, dynamic fluorescent probes, and optical memory switches .
Despite its utility, researchers frequently encounter severe batch-to-batch variability when using this specific precursor. The core issue stems from the dual 4-(diethylamino)phenyl substituents. While these groups are essential for red-shifting the absorption spectrum of the final dye, their strong electron-donating nature creates an unusually stable diarylpropargyl cation intermediate during acid-catalyzed condensation. If reaction conditions are not rigorously controlled, this intermediate is highly susceptible to off-target pathways.
This guide objectively compares the traditional Brønsted acid-catalyzed reflux method against modern Lewis acid/ultrasound-assisted alternatives, providing a self-validating protocol to establish absolute reproducibility in your workflows.
Mechanistic Grounding: The Causality of Variability
To control reproducibility, one must understand the reaction kinetics. The synthesis of naphthopyrans from 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol and 2-naphthol proceeds via a cascade mechanism:
Dehydration: Acidic activation of the alcohol yields the diarylpropargyl cation.
Electrophilic Aromatic Substitution (EAS): The cation attacks the electron-rich C1 position of 2-naphthol.
Cyclization: Intramolecular nucleophilic attack by the naphthol hydroxyl group onto the alkyne forms the pyran ring.
In the traditional method using p-Toluenesulfonic acid (TsOH) in refluxing toluene (110°C), the harsh thermal conditions and strong Brønsted acidity lead to two primary failure modes:
Amine Protonation: TsOH globally protonates the basic diethylamino groups, drastically altering the electronic landscape of the molecule, reducing cation stabilization, and stalling the EAS step.
Hydration/Rearrangement: Trace water at high temperatures drives the stabilized cation toward a Meyer-Schuster enone byproduct rather than the desired cyclization .
By transitioning to a soft Lewis acid—such as Copper(II) Triflate (Cu(OTf)₂)—under ultrasound irradiation, we selectively activate the propargylic hydroxyl group without protonating the peripheral amines. Ultrasound provides localized cavitation energy (sonochemistry), allowing the reaction to proceed at a mild 40°C, thereby suppressing thermodynamic byproducts .
Fig 1: Mechanistic pathway of naphthopyran synthesis highlighting the carbocation intermediate.
Comparative Performance Analysis
To establish the optimal conditions, we compared three distinct methodologies using 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (1.0 equiv) and 2-naphthol (1.1 equiv). The data clearly demonstrates the superiority of the Lewis acid/ultrasound approach in both yield and batch-to-batch consistency.
Methodology
Catalyst & Loading
Conditions
Reaction Time
Isolated Yield (%)
Enone Byproduct (%)
Reproducibility Score (1-10)
Traditional Reflux
TsOH (20 mol%)
Toluene, 110°C
180 mins
45 - 62%
15 - 25%
4.5 (High Variance)
Heterogeneous Acid
Amberlyst-15 (50 mg/mmol)
Toluene, 80°C
240 mins
68 - 74%
8 - 12%
7.0 (Moderate)
Optimized Sonochemical
Cu(OTf)₂ (5 mol%)
Toluene, 40°C (Ultrasound)
45 mins
88 - 93%
< 2%
9.5 (Highly Consistent)
Self-Validating Experimental Protocol: The Cu(OTf)₂ / Ultrasound Method
This protocol is designed as a self-validating system. At critical junctures, specific observable phenomena (colorimetric shifts, TLC profiles) confirm the reaction is proceeding correctly, eliminating guesswork.
Fig 2: Self-validating experimental workflow for the reproducible synthesis of naphthopyrans.
Step-by-Step Methodology:
1. Substrate Loading: In a flame-dried 50 mL Schlenk flask, dissolve 1.0 mmol of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol and 1.1 mmol of 2-naphthol in 15 mL of anhydrous toluene.
Causality: Anhydrous conditions are critical. Trace water acts as a nucleophile, attacking the highly stabilized propargyl cation to form the Meyer-Schuster byproduct rather than the desired dye.
2. Catalyst Addition: Add 5 mol% (18 mg) of anhydrous Cu(OTf)₂ under a positive stream of nitrogen.
Validation A (Visual): Upon addition, the solution will temporarily flash a deep, intense blue/green. This is the visual confirmation of the highly conjugated diarylpropargyl cation successfully forming.
3. Sonochemical Activation: Submerge the flask in an ultrasonic bath maintained at 40°C. Sonicate for 45 minutes.
Causality: Acoustic cavitation creates microscopic localized hot spots that drive the electrophilic substitution rapidly, while the bulk temperature remains low (40°C), preventing thermal degradation of the diethylamino groups.
4. Reaction Monitoring: At 45 minutes, perform a TLC (Eluent: 20% EtOAc in Hexanes).
Validation B (TLC): The propargyl alcohol starting material (Rf ~0.3) should be completely consumed, replaced by a non-polar fluorescent spot (Rf ~0.7) corresponding to the naphthopyran. If the deep blue color persists on the baseline, sonicate for an additional 15 minutes.
5. Quenching and Workup: Remove from the bath and immediately quench by adding 15 mL of 1M NaOH. Transfer to a separatory funnel and extract the organic layer. Wash with brine (2 x 15 mL) and dry over anhydrous Na₂SO₄.
Causality: Washing with 1M NaOH is not merely for neutralization; it is critical to deprotonate any diethylamino groups that may have complexed with the Lewis acid, ensuring the dye partitions entirely into the organic phase without streaking or yield loss.
6. Purification and Final Validation: Evaporate the toluene under reduced pressure. Purify the crude dark gum via flash column chromatography (silica gel, 10% EtOAc/Hexane).
Validation C (NMR): To confirm structural integrity and reproducibility, run a ¹H NMR (CDCl₃). The hallmark of a successful cyclization is the presence of the two distinct pyran ring protons (alkene protons) appearing as doublets (J ≈ 10 Hz) typically between δ 5.5 and 6.5 ppm.
Conclusion
Achieving reproducibility with 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol requires abandoning brute-force thermal conditions. By understanding the extreme stability of the diethylamino-substituted carbocation, researchers can leverage mild Lewis acids and sonochemistry to bypass thermodynamic traps. The Cu(OTf)₂/Ultrasound protocol provides a robust, high-yielding, and self-validating pathway to advanced photochromic materials.
References
Bouas-Laurent, H., & Dürr, H. (2001). Organic Photochromism (IUPAC Technical Report). Pure and Applied Chemistry, 73(4), 639-665.[Link]
Cadierno, V., & Gimeno, J. (2010). Meyer-Schuster rearrangement of propargyl alcohols. Chemical Society Reviews, 39(9), 3677-3692.[Link]
Zhang, G., et al. (2011). One-pot Synthesis of Indenonaphthopyrans Catalyzed by Copper(II) Triflate: A Comparative Study of Reflux and Ultrasound Methods. Tetrahedron, 67(12), 2246-2250.[Link]
Validation
A Senior Application Scientist's Guide to Benchmarking New Drug Derivatives
In the competitive landscape of drug discovery, the rigorous evaluation of new chemical entities against existing compounds is paramount. This guide, intended for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
In the competitive landscape of drug discovery, the rigorous evaluation of new chemical entities against existing compounds is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking the performance of new derivatives. As a Senior Application Scientist, my focus is not just on the "how," but the "why" – the scientific rationale that underpins each experimental choice, ensuring a robust and self-validating assessment of your molecule's potential.
The Foundation: A Multi-Parameter Approach to Benchmarking
A successful drug candidate must demonstrate superiority or a significant advantage over existing treatments. This is rarely a single-parameter victory. Instead, a holistic evaluation across several key areas is essential to build a compelling case for a new derivative.[1][2] Our benchmarking strategy will, therefore, be multi-faceted, encompassing in vitro potency and selectivity, a comprehensive ADME/Tox profile, and finally, in vivo efficacy.
This phased approach allows for early, informed decision-making, mitigating the high attrition rates that plague late-stage drug development.[3] By identifying and addressing potential liabilities early, we can focus resources on the most promising candidates.[3][4]
Phase 1: In Vitro Characterization - The Initial Litmus Test
The journey of a new derivative begins in the laboratory, with a battery of in vitro assays designed to establish its fundamental pharmacological properties. These initial tests are critical for go/no-go decisions and for guiding subsequent optimization efforts.[5]
Potency: Quantifying the Desired Biological Effect
Potency is a measure of the concentration of a drug required to produce a specific effect.[6] Two key metrics, the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), are the gold standards for quantifying potency.[7][8][9] The IC50 represents the concentration of a drug that inhibits a biological process by 50%, while the EC50 is the concentration that produces 50% of the maximum possible effect.[6][7][9] A lower IC50 or EC50 value generally indicates a more potent compound.[7][9]
It is crucial to understand that IC50 and EC50 values are not absolute constants and are highly dependent on the experimental conditions.[10] Therefore, when comparing a new derivative to an existing compound, it is imperative that the assays are run in parallel under identical conditions.
Experimental Protocol: Determining IC50 via Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of a new derivative on a cancer cell line.
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a serial dilution of the new derivative and the reference compound. Add the compounds to the designated wells, including a vehicle-only control.
Incubation: Incubate the plate for 48-72 hours. The incubation time should be consistent across all experiments.[10]
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Selectivity: Hitting the Target, Missing the Bystanders
A highly potent drug is of little value if it indiscriminately interacts with numerous off-target molecules, leading to undesirable side effects.[12] Selectivity profiling is therefore a critical step to assess the specificity of a new derivative for its intended target.[13][14]
One powerful technique for unbiased selectivity profiling is the Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry.[13] This method assesses the thermal stability of proteins in the presence of a compound, providing a global view of on- and off-target engagement within a physiologically relevant cellular context.[13]
Conceptual Workflow: CETSA® for Selectivity Profiling
Caption: Key steps in a preclinical in vivo efficacy study.
Data Presentation: Comparative In Vivo Efficacy
Treatment Group
Mean Tumor Volume (mm³) at Day 21
% Tumor Growth Inhibition
Statistical Significance (p-value vs. Vehicle)
Vehicle
1500 ± 250
-
-
New Derivative (10 mg/kg)
300 ± 75
80%
< 0.001
Reference Compound (10 mg/kg)
600 ± 120
60%
< 0.01
Synthesizing the Data for a Go/No-Go Decision
The culmination of this comprehensive benchmarking process is a data-driven decision on the future of the new derivative. B[4]y integrating the in vitro potency and selectivity data with the ADME/Tox profile and in vivo efficacy results, a clear picture of the compound's potential emerges.
A successful new derivative will ideally demonstrate:
Superior Potency and/or Selectivity: A clear advantage over the existing compound in its interaction with the intended target.
Favorable ADME/Tox Properties: A profile that suggests good bioavailability, a reasonable duration of action, and a low risk of toxicity.
Robust In Vivo Efficacy: A statistically significant and meaningful therapeutic effect in a relevant disease model, ideally superior to the reference compound.
This guide provides a robust framework for the objective and scientifically rigorous comparison of new derivatives. By adhering to these principles of thorough in vitro characterization, early ADME/Tox assessment, and well-designed in vivo studies, you can significantly increase the probability of identifying and advancing truly innovative and impactful medicines.
References
HyCON Labs. (n.d.). Techniques for Choosing and Developing a Drug Candidate.
Arcinova. (n.d.). How to streamline the development of your molecule from candidate selection to first-in-human clinical testing.
Asthana, S., Shukla, V., & Tripathi, A. (2023). In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. In Drugs and a Methodological Compendium (pp. 113-147).
(2007, October 15). The translation of drug efficacy from in vivo models to human disease with special reference to experimental autoimmune encephalomyelitis and multiple sclerosis. PubMed.
(2024, December 2). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis.
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
(2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?
clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates.
(2023, August 21). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. Journal of Chemical Information and Modeling - ACS Publications.
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356.
Medicines Discovery Catapult. (n.d.). Candidate Selection: Dominate with Proven Molecules.
(2025, January 7). Better Benchmarking Improves Drug Development Decision-Making – Here's How.
Promega Corporation. (n.d.). ADME-Tox Assays.
Alhena Consult. (n.d.). Key steps in the preclinical development of a drug.
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics.
Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development.
Benchchem. (n.d.). In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery.
(2021, January 6). Drug dose-response data analysis. Towards Data Science.
(2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC.
(2021, November 17). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry - ACS Publications.
(2022, September 14). Using a Drug Candidate Screening Strategy to Mitigate Late-Stage Risk.
(2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog.
(n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books.
Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.
(n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
(n.d.). Introduction to Pharmacokinetic and Pharmacodynamic Models and Analyses. AccessPharmacy.
(n.d.). Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination. PMC.
(n.d.). PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. ACNP.
(2024, May 9). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Preprints.org.
A Senior Application Scientist's Guide to Interference Studies in Colorimetric Assays Utilizing Triphenylmethane Carbinols
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Assay Interference with Triphenylmethane-Based Reagents While direct interference studies on the novel chromogenic...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Assay Interference with Triphenylmethane-Based Reagents
While direct interference studies on the novel chromogenic precursor, 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, are not yet prevalent in publicly accessible literature, its structural similarity to well-characterized triphenylmethane carbinols, such as the malachite green carbinol base, allows for a robust, predictive analysis of potential assay interferences. This guide leverages the extensive knowledge base surrounding the widely used malacross-referencegreen (MG) phosphate assay to provide a comprehensive framework for designing and executing interference studies. The principles and methodologies detailed herein are directly applicable to any assay system employing 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol or similar chromogenic carbinols.
The malachite green assay is a classic colorimetric method for the sensitive detection of inorganic phosphate (Pi).[1][2] Its mechanism, which is foundational to understanding potential interferences, involves a two-step process. Initially, under acidic conditions, molybdate reacts with inorganic phosphate to form a phosphomolybdate complex. Subsequently, the colorless carbinol form of malachite green binds to this complex, shifting its dye structure to the colored triphenylmethane form, which can be quantified spectrophotometrically.[3][4] Any compound that disrupts this delicate sequence can lead to erroneous results.
This guide provides a detailed protocol for identifying and quantifying such interferences, ensuring the accuracy and reliability of your assay data.
Understanding the Mechanisms of Interference
Interference in malachite green-based assays can be broadly categorized into several mechanisms. A thorough understanding of these is critical for effective troubleshooting and data interpretation.
Chemical Interference: This occurs when a substance directly reacts with one of the assay reagents. For instance, strong reducing agents can reduce the phosphomolybdate complex, preventing the binding of malachite green and leading to an underestimation of phosphate levels.[5][6]
Spectrophotometric Interference: Compounds that absorb light at or near the same wavelength as the malachite green-phosphomolybdate complex (typically 600-660 nm) can cause a positive interference, leading to an overestimation of the analyte.[3]
Physical Interference: The presence of detergents or high concentrations of protein can cause precipitation or aggregation of the dye-complex, leading to inaccurate readings.[3][7] Some hydrophobic amines have also been shown to cause irreversible aggregation of the phosphomolybdate complex, reducing its availability to the malachite green dye.[8]
Competitive Inhibition: Certain molecules, such as silicate and arsenate, are structurally similar to phosphate and can also react with molybdate, forming complexes that may or may not interact with malachite green to produce a color change, thus leading to inaccurate phosphate quantification.[9][10]
Experimental Workflow for Interference Studies
A systematic approach is essential for identifying and characterizing interfering substances. The following workflow provides a robust framework for your studies.
Caption: A generalized workflow for conducting interference studies.
Detailed Protocol for Interference Testing
This protocol is designed for a 96-well microplate format but can be adapted for other formats.
Microplate reader capable of measuring absorbance at 620-660 nm[11]
Procedure:
Reagent Preparation:
Prepare the Malachite Green working reagent according to the manufacturer's instructions. Typically, this involves mixing a malachite green solution with an ammonium molybdate solution.[3][12] Some formulations include a stabilizer like polyvinyl alcohol.[11]
Prepare a series of phosphate standards by diluting the stock solution in the assay buffer. A typical range would be from 0 to 50 µM.[12][13]
Prepare stock solutions of the test compounds in a suitable solvent (e.g., water, DMSO). Ensure the final solvent concentration in the assay is low and consistent across all wells.
Assay Setup:
In a 96-well plate, set up the following conditions in triplicate:
Blank: Assay buffer only.
Phosphate Standards: A serial dilution of the phosphate standard in assay buffer.
Interferent Control: The highest concentration of the test compound in assay buffer (without phosphate). This is to check for any intrinsic absorbance of the test compound.
Test Wells: A fixed, mid-range concentration of phosphate (e.g., 20 µM) mixed with a serial dilution of the test compound.
Assay Execution:
To each well containing the standards, controls, and test samples, add the Malachite Green working reagent.[3] The order of reagent addition can be critical; some improved protocols suggest adding malachite green before molybdate to reduce interference from certain compounds.[8]
Incubate the plate at room temperature for the time specified in your assay protocol (typically 15-30 minutes) to allow for color development.[3][11]
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[11]
Data Analysis:
Subtract the average absorbance of the blank from all other readings.
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
Determine the apparent phosphate concentration in the test wells using the standard curve.
Calculate the percent interference for each concentration of the test compound using the following formula:
Apparent [Pi] is the phosphate concentration calculated from the standard curve for the wells containing both phosphate and the test compound.
True [Pi] is the known concentration of phosphate added to the test wells.
Comparative Data: Common Interferents in Malachite Green Assays
The following table summarizes common interfering substances and their reported effects in malachite green-based assays. This serves as a valuable reference when designing your own interference studies.
Interfering Substance
Type of Interference
Mechanism
Reported Threshold
Reference(s)
Detergents (e.g., Triton X-100, SDS)
Positive or Negative
Can cause precipitation of the dye complex or increase background absorbance.
The following diagram illustrates the core reaction of the malachite green assay and a potential point of interference.
Caption: The reaction pathway of the malachite green assay and an example of interference by a reducing agent.
Conclusion and Best Practices
While no assay is entirely free from interference, a systematic and well-documented interference study is paramount for ensuring data integrity. When working with novel chromogenic reagents like 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, leveraging established methodologies for structurally similar compounds provides a scientifically sound starting point.
Key Takeaways:
Proactive Testing: Always assume the potential for interference, especially when working with complex biological samples.
Appropriate Controls: Include interferent-only and analyte-only controls in your experimental design.
Sample Matrix Matching: Whenever possible, prepare your standards in a buffer that closely mimics your sample matrix.[7]
Dilution is a Tool: If interference is suspected, analyzing serial dilutions of the sample can help to mitigate the effect.[3]
Method Validation: A thorough interference study is a critical component of any new assay validation.
By adhering to these principles and employing the protocols outlined in this guide, researchers can confidently assess the robustness of their assays and generate reliable, high-quality data.
References
Zhou, X., et al. (2011). An improved malachite green assay of phosphate: mechanism and application. Analytical Biochemistry, 411(1), 138-143. [Link]
ScienCell Research Laboratories. (n.d.). Malachite Green Phosphate Assay. [Link]
Bioworld Technology, Inc. (n.d.). Malachite Green Phosphate Assay Kit User Manual. [Link]
G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). [Link]
Huisman, W. (1980). Interference of imferon in colorimetric assays for iron. Clinical Chemistry, 26(5), 635-637. [Link]
Liao, P., et al. (2014). Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases. Biochemical and Biophysical Research Communications, 452(4), 925-931. [Link]
Baykov, A. A., et al. (1988). Inorganic phosphate assay with malachite green: an improvement and evaluation. Analytical Biochemistry, 170(2), 266-270. [Link]
Gault, M. H., et al. (2016). Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents. American Journal of Clinical Pathology, 146(5), 625-632. [Link]
Vavitsas, K., et al. (2014). Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases. FEBS Letters, 588(20), 3730-3737. [Link]
Huisman, W. (1980). Interference of imferon in colorimetric assays for iron. Clinical Chemistry, 26(5), 635-637. [Link]
Phattanakul, C., et al. (2011). Simple Spectrophotometric Determination of Phosphate in Concentrated Latex. Kasetsart Journal - Natural Science, 45(3), 408-417. [Link]
Colman, B. P., et al. (2009). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. Limnology and Oceanography: Methods, 7(10), 695-701. [Link]
Vlahou, A., et al. (2018). Interferences in the measurement of circulating phosphate: a literature review. Advances in Therapy, 35(10), 1596-1614. [Link]
Rosas-Aguirre, A., et al. (2021). Validation study of Boil & Spin Malachite Green Loop Mediated Isothermal Amplification (B&S MG-LAMP) versus microscopy for malaria detection in the Peruvian Amazon. PLoS ONE, 16(10), e0258782. [Link]
Tassidis, H., et al. (2002). Interference from arsenate when determining phosphate by the malachite green spectrophotometric method. Analytica Chimica Acta, 467(1-2), 25-33. [Link]
Otnes, S., et al. (2017). Analytical Interference by Contrast Agents in Biochemical Assays. Contrast Media & Molecular Imaging, 2017, 9589523. [Link]
Das, S., et al. (2024). Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method. Geochemical Transactions, 25(1), 1-10. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring the safety of ourselves, our colleagues, and the environment. The proper management and disposal of chemical waste are...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring the safety of ourselves, our colleagues, and the environment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, grounded in established safety principles and regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Causality of Precaution: Before any handling or disposal begins, understanding the why behind the precautions is paramount. The molecular structure suggests potential for skin and eye irritation, and possible toxicity if inhaled or ingested.[2][3][4] The aromatic amine components and the reactive alkyne group necessitate a cautious approach to prevent unintended exposure.
Essential PPE:
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.
Hand Protection: Use nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use.
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[5][6]
Waste Characterization and Segregation: The Foundation of Safe Disposal
All chemical waste disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8][9] A core principle of RCRA is the proper characterization and segregation of hazardous waste.
Is Your Waste Hazardous?
Under RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10] For 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, the primary concern is Toxicity .
The Critical Importance of Segregation:
Never mix this waste with other chemical waste streams. Mixing incompatible chemicals can lead to dangerous reactions, and mixing hazardous with non-hazardous waste makes the entire volume hazardous, significantly increasing disposal costs and complexity.[9] This compound should be collected in its own dedicated, properly labeled waste container.
The volume of hazardous waste your laboratory generates per calendar month determines your regulatory requirements under the EPA.[11]
Generator Category
Monthly Hazardous Waste Generation
On-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG)
≤ 100 kg (220 lbs)
N/A (but practical limits apply)
Small Quantity Generator (SQG)
> 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)
180 days (or 270 days if shipping > 200 miles)
Large Quantity Generator (LQG)
≥ 1,000 kg (2,200 lbs)
90 days
This table summarizes federal guidelines; state regulations may vary.[10]
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA regulations and institutional safety standards.
Step 1: Containerization
Select an Appropriate Container: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE). While glass can be used, plastic is often preferred to minimize the risk of breakage.[7] The container must have a secure, tight-fitting lid.
Condition of Container: The container must be in good condition, free of leaks or residues on the outside. Your institution's Environmental Health and Safety (EHS) department will not pick up leaking or improperly sealed containers.[7]
Step 2: Waste Labeling
Label Immediately: Affix a hazardous waste tag to the container before the first drop of waste is added.[12]
Complete and Accurate Information: The label must be filled out completely and legibly.[7] Do not use abbreviations or chemical formulas.[7]
Full Chemical Name: "1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol"
Composition: For mixtures, list all components and their approximate percentages.
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic").
Generator Information: Include the principal investigator's name, lab location (building and room number), and contact information.
Point of Generation: The waste container must be kept at or near the point of generation and under the control of the lab personnel—this is known as a Satellite Accumulation Area (SAA).[9][13]
Keep it Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[13] This prevents the release of vapors and reduces the risk of spills.
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.
Step 4: Requesting Disposal
Do Not Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[7][8]
Contact EHS: Once the container is full or the research project is complete, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management office to schedule a pickup.[7] Follow their specific procedures for submitting a waste pickup request, which is often done through an online system.
Spill and Emergency Procedures
In Case of a Small Spill:
Alert Personnel: Immediately alert others in the area.
Isolate the Area: Secure the location of the spill.
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE.
Contain and Absorb: Use a chemical spill kit with an inert absorbent material (like vermiculite or sand) to absorb the spill.[5]
Collect Waste: Carefully sweep or scoop the absorbent material into a designated container for hazardous waste disposal. Label it appropriately as spill debris containing 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Decontaminate: Clean the spill area with soap and water.
In Case of a Large Spill or Personal Exposure:
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][14]
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14]
Large Spills: Evacuate the immediate area and contact your institution's emergency response and EHS departments.
Disposal Workflow Diagram
Caption: Decision workflow for compliant chemical waste disposal.
References
Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]
ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
Environmental Marketing Services. Disposal of Chemicals in the Laboratory. [Link]
Comprehensive Safety & Operational Guide: Handling 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
As researchers and drug development professionals push the boundaries of synthetic chemistry, handling specialized intermediates like 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol requires moving beyond generic safety da...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals push the boundaries of synthetic chemistry, handling specialized intermediates like 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol requires moving beyond generic safety data sheets. This compound—a complex propargyl alcohol derivative bearing lipophilic dialkylamine groups—presents unique toxicological and reactive challenges.
To ensure absolute laboratory safety and operational excellence, this guide provides a highly mechanistic, self-validating framework for personal protective equipment (PPE) selection, handling workflows, and disposal logistics.
Mechanistic Hazard Analysis
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol contains two distinct structural liabilities:
The Propargyl Alcohol Moiety: Propargyl alcohols are highly reactive and pose severe acute toxicity risks. In biological systems, these functional groups are metabolized by cytochrome P450 (specifically CYP2E1) into reactive aldehydes (e.g., propargylaldehyde). These electrophiles rapidly deplete cellular glutathione, leading to acute oxidative stress, cellular necrosis, and severe respiratory/mucous membrane irritation[1].
The Bis(diethylamino)phenyl Groups: The addition of these bulky, non-polar tertiary amines significantly increases the molecule's lipophilicity (LogP). This facilitates rapid transdermal absorption, meaning skin contact can quickly lead to systemic toxicity. Furthermore, these moieties are notoriously toxic to aquatic organisms and act as potent environmental hazards.
Quantitative Hazard Summary
Hazard Category
Mechanistic Driver
Operational Implication
Acute Dermal Toxicity
High lipophilicity from diethylamino groups promotes rapid stratum corneum penetration.
Requires multi-layer, chemical-resistant barrier protection; standard single-layer latex is insufficient.
Inhalation Hazard
Generation of reactive aldehydes upon metabolic activation in the respiratory tract[1].
Strict engineering controls (fume hoods) and respiratory protection are mandatory.
Aquatic Toxicity
Aromatic amines disrupt aquatic biological systems and resist rapid biodegradation.
In accordance with[2], PPE selection must be directly mapped to the specific hazards present. Every piece of equipment listed below forms a "self-validating system"—meaning the user must perform a physical verification step before proceeding.
PPE Component
Specification
Mechanistic Rationale
Validation Check
Respiratory Protection
NIOSH-approved P100 half-mask or PAPR (if handled outside closed systems).
Protects against aerosolized highly toxic propargyl dust/vapors[3].
Validate: Perform positive and negative pressure user seal checks prior to workspace entry[3].
Validate: Perform an air-inflation test on outer gloves to detect micro-punctures before donning.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles.
Prevents irreversible corneal damage from reactive alkyne/amine dust.
Validate: Ensure the rubber seal sits flush against the face with no gaps over the cheekbones.
Body Protection
Flame-Resistant (FR) Lab Coat + Tyvek Sleeves.
Mitigates static discharge risks (alkyne reactivity) and prevents wrist exposure.
Validate: Ensure Tyvek sleeves are taped or tightly cuffed over the inner glove layer.
Operational Workflow: Handling & Synthesis
When handling 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol, the primary objective is to prevent atmospheric contamination and dermal contact.
Standard operating workflow for handling reactive propargyl alcohol derivatives.
Step-by-Step Handling Methodology
Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood monitor reads a face velocity of at least 100–120 feet per minute (fpm).
Static Mitigation: Because propargyl alcohols can be sensitive to static discharge, ground all receiving vessels. Use only anti-static (e.g., PTFE-coated or grounded stainless steel) spatulas for weighing the solid.
Transfer Protocol: Weigh the material directly into a tared, sealable reaction flask inside the fume hood. Do not transport open weigh boats across the laboratory.
Decontamination: Upon completion, wipe down the balance and hood surface with a solvent that solubilizes the compound (e.g., acetone or ethanol), followed by a secondary wipe with mild soapy water to remove residual lipophilic amines.
Emergency Response & Decontamination
In the event of an accidental release, immediate and structured action is required to prevent systemic exposure and environmental contamination.
Emergency spill response decision tree for 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol.
Exposure Protocols
Dermal Contact: Immediately remove contaminated clothing. Because the diethylamino groups are highly lipophilic, wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents on the skin, as this will accelerate transdermal absorption.
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Due to the potential for delayed pulmonary edema from reactive aldehyde metabolites[1], seek medical observation for 24-48 hours.
Disposal & Environmental Logistics
Following the guidelines established in Prudent Practices in the Laboratory[4], 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol must be treated as a high-priority environmental hazard.
Waste Segregation: Never dispose of this compound or its wash solvents down the sink. Collect all solid waste, contaminated gloves, and absorbent materials in a clearly labeled, sealable hazardous waste container.
Liquid Waste: Segregate liquid organic waste containing this compound into a dedicated "Halogen-Free Organic Waste" carboy (unless halogenated solvents were used in the reaction).
Labeling: Waste containers must be explicitly labeled with "Toxic," "Irritant," and "Aquatic Hazard" to ensure proper downstream incineration by environmental health and safety (EHS) personnel.
References
National Toxicology Program (NTP). "Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice." National Institutes of Health (NIH). Available at:[Link]
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR. Available at:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press. Available at:[Link]